Product packaging for Venturicidin A(Cat. No.:CAS No. 33538-71-5)

Venturicidin A

Cat. No.: B1683044
CAS No.: 33538-71-5
M. Wt: 750.0 g/mol
InChI Key: HHQKNFDAEDTRJK-LIOWZGMGSA-N
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Description

Venturicidin a is a diterpene lactone.
This compound has been reported in Streptomyces hygroscopicus and Kitasatospora aureofaciens with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H67NO11 B1683044 Venturicidin A CAS No. 33538-71-5

Properties

IUPAC Name

[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9E,11R,15E,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO11/c1-10-32(43)29(8)36(45)26(5)20-28(7)38-27(6)19-23(2)15-16-31(50-35-21-33(51-40(42)47)37(46)30(9)49-35)14-12-11-13-24(3)39-25(4)17-18-41(48,53-39)22-34(44)52-38/h13,15-17,23,26-31,33,35-39,45-46,48H,10-12,14,18-22H2,1-9H3,(H2,42,47)/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQKNFDAEDTRJK-LIOWZGMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317371
Record name Venturicidin A
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Molecular Weight

750.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-71-5
Record name Venturicidin A
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Record name Venturicidin A
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Record name Venturicidin A
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Record name Venturicidin B, 3'-carbamate
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Record name VENTURICIDIN A
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Foundational & Exploratory

Venturicidin A: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venturicidin A, a macrolide natural product originally isolated from Streptomyces species, has garnered significant scientific interest due to its potent and specific biological activities.[1] Primarily known as a powerful inhibitor of F1Fo-ATP synthase, its mechanism of action underpins a broad spectrum of effects, including robust antifungal properties, potentiation of antibiotics against multidrug-resistant bacteria, and promising anticancer and anti-trypanosomal activities. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of F1Fo-ATP Synthase

This compound exerts its primary biological effect by targeting the F1Fo-ATP synthase, a crucial enzyme complex responsible for ATP synthesis in mitochondria and bacteria.[2][3] It specifically binds to the F_o_ subunit, which is embedded in the membrane, thereby blocking the translocation of protons across the membrane.[2] This disruption of the proton motive force directly inhibits ATP synthesis.[2] This targeted action is the foundational mechanism for the diverse biological activities of this compound.

Signaling Pathway of ATP Synthase Inhibition

cluster_membrane Mitochondrial/Bacterial Inner Membrane F1 F1 Subunit (catalytic) ATP_Synthesis ATP Synthesis F1->ATP_Synthesis Catalyzes Fo Fo Subunit (proton channel) Fo->F1 Rotation Proton_Gradient Proton Gradient (H+) Proton_Gradient->Fo Proton Flow Venturicidin_A This compound Venturicidin_A->Fo Binds and Inhibits

Caption: Mechanism of this compound action on F1Fo-ATP synthase.

Spectrum of Biological Activity: Quantitative Data

The inhibitory action of this compound on ATP synthase translates into a wide range of biological effects across different organisms. The following tables summarize the key quantitative data reported in the literature.

Table 1: Antifungal Activity
Fungal SpeciesAssay TypeMetricValueReference(s)
Botrytis cinereaHyphal InhibitionEC501.08 µg/mL
Fusarium graminearumMycelial GrowthEC503.69 µg/mL
Pyricularia oryzaeGrowth InhibitionIC900.115 mg/L
Trichophyton spp.Not SpecifiedActiveNot Quantified
Table 2: Antibacterial Adjuvant Activity (Potentiation of Aminoglycosides)
Bacterial StrainAminoglycosideMetricGentamicin MIC without this compound (µg/mL)Gentamicin MIC with this compound (µg/mL)Fold ReductionReference(s)
MRSA C1014GentamicinMIC644 (at 8 µg/mL Vent A)16
MRSA C1139GentamicinMIC322 (at 16 µg/mL Vent A)16
MRSA C1024GentamicinMIC644 (at 16 µg/mL Vent A)16
VRE C0558GentamicinMIC>12832 (at 8 µg/mL Vent A)>4
P. aeruginosa C0089GentamicinMIC164 (at 16 µg/mL Vent A)4

Note: this compound alone generally shows weak intrinsic antibacterial activity, with MIC values often >256 µg/mL.

Table 3: Anti-Trypanosomal Activity
Trypanosomatid SpeciesLife StageMetricValue (nM)Reference(s)
Trypanosoma brucei brucei 2T1Bloodstream FormIC5021.49
Trypanosoma brucei rhodesienseBloodstream FormIC505
Leishmania donovaniPromastigoteIC50180
Leishmania donovaniAxenic AmastigoteIC50130
Table 4: Anticancer Activity
Cell LineCancer TypeMetricValue (µM)Reference(s)
K562Human Chronic Myelogenous LeukemiaIC505.8
B16Mouse MelanomaIC5012
Hep 3B2Human Hepatocellular CarcinomaIC5015

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Checkerboard Broth Microdilution Assay for Antibiotic Synergy

This assay is used to determine the synergistic effect of this compound in combination with aminoglycoside antibiotics against resistant bacteria.

Objective: To quantify the reduction in the Minimum Inhibitory Concentration (MIC) of an aminoglycoside in the presence of sub-inhibitory concentrations of this compound.

Materials:

  • Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in DMSO)

  • Aminoglycoside antibiotic (e.g., Gentamicin) stock solution (in water)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (for OD600 measurements)

Procedure:

  • Prepare serial dilutions of the aminoglycoside antibiotic vertically in the 96-well plate in CAMHB.

  • Prepare serial dilutions of this compound horizontally in the same 96-well plate in CAMHB. This creates a matrix of different concentrations of both compounds.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of the aminoglycoside alone and in combination with each concentration of this compound by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy is defined as an FIC index of ≤ 0.5.

    • Additivity is defined as an FIC index of > 0.5 to 4.0.

    • Antagonism is defined as an FIC index of > 4.0.

Experimental Workflow for Checkerboard Assay

A Prepare serial dilutions of Aminoglycoside (vertical) and this compound (horizontal) in a 96-well plate B Inoculate wells with bacterial suspension (e.g., MRSA) at ~5x10^5 CFU/mL A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC by observing turbidity or measuring OD600 C->D E Calculate Fractional Inhibitory Concentration (FIC) Index D->E F Interpret results: Synergy (FIC ≤ 0.5), Additivity, or Antagonism E->F

References

Venturicidin A: A Technical Guide to its Primary Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Venturicidin A is a macrolide natural product derived from Streptomyces species, initially identified for its antifungal properties. Subsequent research has established its primary cellular target as the F-type ATP synthase (also known as F-ATP synthase or FoF1-ATPase), a crucial enzyme in cellular bioenergetics in eukaryotes and most bacteria.[1][2] By specifically inhibiting this enzyme, this compound disrupts cellular energy homeostasis, leading to a cascade of downstream effects. This guide provides an in-depth analysis of the molecular interactions, quantitative inhibitory data, and key experimental methodologies used to characterize the effects of this compound.

Primary Cellular Target: F-Type ATP Synthase

The universal target of this compound is the F-type ATP synthase. This enzyme complex is a fundamental component of oxidative and photophosphorylation, responsible for the majority of ATP synthesis in respiring and photosynthetic cells.

F-Type ATP Synthase Structure and Function: The F-ATP synthase is a rotary motor enzyme composed of two main domains:

  • Fo (F-zero) domain: An integral membrane protein complex that forms a proton channel. It typically consists of subunits a, b, and a ring of c-subunits.

  • F1 (F-one) domain: A peripheral membrane protein complex that extends into the cytoplasm (in bacteria) or mitochondrial matrix/chloroplast stroma. It contains the catalytic sites for ATP synthesis and is composed of α, β, γ, δ, and ε subunits.

The enzyme functions by coupling the electrochemical potential energy from a transmembrane proton gradient to the synthesis of ATP from ADP and inorganic phosphate (Pi). Protons flow through the Fo channel, driving the rotation of the c-ring and the central stalk (γ subunit). This rotation induces conformational changes in the catalytic β subunits of the F1 domain, leading to ATP synthesis.

Molecular Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the Fo domain of the ATP synthase.[3][4]

3.1 Inhibition of Proton Translocation The primary mechanism involves the binding of this compound to the ring of c-subunits within the Fo domain.[4] This binding event physically obstructs the proton translocation pathway, effectively jamming the rotary motor of the enzyme. By blocking proton flow, this compound uncouples the proton motive force from ATP synthesis, leading to a potent inhibition of cellular ATP production.

3.2 Concentration-Dependent Decoupling At higher concentrations, this compound exhibits a more complex mechanism. It can induce a functional decoupling of the F1 domain from the inhibited Fo domain. In this state, the F1 domain is no longer constrained by the stationary Fo and begins to act as an unregulated ATPase, hydrolyzing existing cellular ATP. This dysregulated ATPase activity can lead to a rapid and severe depletion of the cell's total ATP pool, a key factor in the compound's synergistic effects with certain antibiotics.

cluster_low Low [this compound] cluster_high High [this compound] low_c This compound (Low Concentration) bind_fo Binds to Fo subunit (c-ring) low_c->bind_fo block_h Blocks Proton Translocation bind_fo->block_h inhibit_atp Inhibition of ATP Synthesis block_h->inhibit_atp high_c This compound (High Concentration) decouple Functional Decoupling of F1 from Fo high_c->decouple hydrolysis Dysregulated ATP Hydrolysis decouple->hydrolysis depletion Rapid Cellular ATP Depletion hydrolysis->depletion

Caption: Concentration-dependent mechanism of this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against F-ATP synthase from various organisms. The data reveals a range of affinities depending on the species and the specific assay conditions.

Target OrganismAssay Target/ConditionsValue TypeValueReference
Escherichia coli (WT)FoF1-ATPase (Early rate, no additives)Ki0.7 µM (± 0.2)
Escherichia coli (WT)FoF1-ATPase (Early rate, + selenite)Ki0.23 µM (± 0.02)
Escherichia coli (WT)FoF1-ATPase (Early rate, + azide)Ki1.7 µM (± 0.4)
Pseudomonas aeruginosa (PAO1)FoF1-ATPase (Early rate, + selenite)Ki1.2 µM (± 0.4)
Trypanosoma brucei brucei 2T1Bloodstream form viabilityIC5021.49 nM
Trypanosoma brucei rhodesienseBloodstream form viabilityIC505 nM
Leishmania donovaniPromastigote viabilityIC5012.33 nM
Leishmania donovaniAxenic Amastigote viabilityIC5022.37 nM
Human Embryonic Kidney (HEK)Cell viability / CytotoxicityIC5031 µg/mL

Downstream Cellular Effects & Signaling

Inhibition of the F-ATP synthase by this compound disrupts the central hub of cellular energy metabolism, leading to significant downstream consequences.

  • Disruption of Oxidative Phosphorylation: The primary effect is the cessation of ATP synthesis via oxidative phosphorylation. This forces cells to rely on less efficient pathways like glycolysis for ATP production.

  • Loss of Mitochondrial Membrane Potential: By blocking proton flow, this compound causes an accumulation of protons in the intermembrane space, leading to hyperpolarization initially, followed by a rapid loss of the mitochondrial membrane potential (ΔΨm).

  • Depletion of Cellular ATP: The combination of inhibited synthesis and, at high concentrations, dysregulated hydrolysis leads to a significant drop in intracellular ATP levels.

  • Potentiation of Antibiotics: In bacteria, the disruption of the proton motive force and ATP levels has been shown to potentiate the activity of other antibiotics, particularly aminoglycosides, against multidrug-resistant strains.

cluster_etc Oxidative Phosphorylation cluster_atps ETC Electron Transport Chain (Complexes I-IV) H_in H+ ETC->H_in IMS Intermembrane Space (High [H+]) H_in->IMS Proton Pumping Matrix Mitochondrial Matrix / Cytoplasm (Low [H+]) H_out H+ IMS->H_out Proton Motive Force Fo Fo Subunit (Proton Channel) F1 F1 Subunit (Catalytic Site) Fo->F1 Rotation F1->Matrix ATP ATP F1->ATP H_out->Fo ADP ADP + Pi ADP->F1 Synthesis Vent This compound Vent->Fo INHIBITS

Caption: Inhibition of F-Type ATP Synthase by this compound.

Experimental Protocols

Characterizing the activity of this compound involves a series of biochemical and cell-based assays to measure its direct effect on the F-ATP synthase and the resulting cellular consequences.

6.1 NADH-Coupled ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the FoF1 complex in isolated membranes. It is a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.

  • Principle: The ADP produced from ATP hydrolysis is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) into pyruvate. Subsequently, lactate dehydrogenase (LDH) uses this pyruvate to oxidize NADH to NAD+. The rate of ATP hydrolysis is directly proportional to the rate of decrease in absorbance of NADH at 340 nm.

  • Methodology:

    • Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, MgCl2), PEP, NADH, and an excess of coupling enzymes PK and LDH.

    • Add isolated bacterial membranes or mitochondrial preparations containing the F-ATP synthase to the reaction mixture in a cuvette or microplate.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control and incubate for a defined period.

    • Initiate the reaction by adding a known concentration of ATP.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADH oxidation, which reflects the ATPase activity. Ki or IC50 values can be determined by plotting activity versus inhibitor concentration.

6.2 Cellular ATP Level Determination

This protocol assesses the downstream effect of F-ATP synthase inhibition on the total cellular energy pool.

  • Principle: Commercially available kits (e.g., BacTiter-Glo™) use the luciferase enzyme, which generates a luminescent signal in the presence of ATP. The intensity of the light is directly proportional to the ATP concentration.

  • Methodology:

    • Culture cells (e.g., bacteria, eukaryotic cell lines) to a desired density.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

    • Lyse the cells using the reagent provided in the assay kit, which also contains luciferase and its substrate, luciferin.

    • Incubate to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Quantify ATP concentration by comparing the results to a standard curve generated with known ATP concentrations.

6.3 Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay measures the integrity of the mitochondrial membrane potential, which is disrupted by Fo inhibition.

  • Principle: Potentiometric fluorescent dyes, such as JC-1 or TMRE, are used to assess ΔΨm. For example, JC-1 exhibits potential-dependent accumulation in mitochondria. In healthy, energized mitochondria (high ΔΨm), JC-1 forms aggregates that fluoresce red. In depolarized mitochondria (low ΔΨm), JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates depolarization.

  • Methodology:

    • Culture cells and treat them with this compound or controls. A known depolarizing agent like CCCP is often used as a positive control.

    • Incubate the cells with the fluorescent dye (e.g., JC-1) for a specific period, allowing it to accumulate in the mitochondria.

    • Wash the cells to remove excess dye.

    • Analyze the cell population using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

    • Quantify the change in fluorescence (e.g., the ratio of red to green fluorescence for JC-1) to determine the extent of mitochondrial depolarization.

cluster_treatment Treatment cluster_assays Endpoint Assays start Prepare Cell Culture or Membrane Suspension control Vehicle Control (e.g., DMSO) start->control vent_a This compound (Dose-Response) start->vent_a atpase_assay NADH-Coupled ATPase Assay control->atpase_assay atp_level Cellular ATP Level (Luminescence) control->atp_level mem_pot Membrane Potential (Fluorescence) control->mem_pot vent_a->atpase_assay vent_a->atp_level vent_a->mem_pot analysis Data Analysis (IC50 / Ki Determination) atpase_assay->analysis atp_level->analysis mem_pot->analysis

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and specific inhibitor of the F-type ATP synthase, a well-validated target for therapeutic intervention in fungal, parasitic, and bacterial diseases. Its primary mechanism of action is the blockade of the Fo proton channel, which inhibits ATP synthesis. The dual-action mechanism, involving dysregulated ATP hydrolysis at higher concentrations, makes it a valuable tool for studying cellular bioenergetics and a potential candidate for development as an antibiotic adjuvant. The experimental protocols detailed herein provide a robust framework for researchers to investigate the effects of this compound and other F-ATP synthase inhibitors in various biological systems.

References

An In-depth Technical Guide to the Isolation and Purification of Venturicidin A from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venturicidin A, a potent macrolide antibiotic, has garnered significant interest within the scientific community for its unique biological activities. First isolated from Streptomyces species in 1961, it is a powerful inhibitor of mitochondrial and bacterial F1Fo-ATP synthase.[1][2][3] This mechanism of action, which involves blocking the proton translocation channel of the enzyme, disrupts cellular energy production and forms the basis of its antifungal properties.[3][4] More recently, this compound has been identified as an antibiotic adjuvant, capable of potentiating the effects of aminoglycosides against multidrug-resistant bacteria, further highlighting its therapeutic potential.

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from its natural microbial sources. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to obtain this valuable compound for further investigation and application. The guide details the fermentation of producing organisms, extraction of the active metabolite, and a multi-step purification strategy, supported by quantitative data and visual workflows.

Natural Sources and Production

This compound is a secondary metabolite produced by various strains of soil-dwelling actinomycetes, primarily belonging to the genus Streptomyces. Documented producing strains include Streptomyces sp. WAC 9126, Streptomyces sp. D828, and Streptomyces sp. TS-2-2. The production of this compound can be achieved through submerged fermentation in appropriate nutrient-rich media.

Experimental Protocols

The following sections outline a detailed, activity-guided protocol for the isolation and purification of this compound, based on established methodologies.

Fermentation of the Producing Organism
  • Microorganism: Streptomyces sp. (e.g., WAC 9126, D828, or TS-2-2).

  • Culture Medium:

    • Solid Culture: Bennett's agar (for initial culture propagation).

    • Liquid Culture (for large-scale production): A suitable production medium such as PG3 medium or other nutrient-rich broths.

  • Fermentation Conditions:

    • Inoculate the liquid production medium with a seed culture of the Streptomyces strain.

    • Incubate the culture at 30°C for 5-7 days with continuous agitation (e.g., 200-250 rpm) to ensure adequate aeration and nutrient distribution.

Extraction of this compound
  • Cell Separation: Following fermentation, separate the mycelial biomass from the culture broth by filtration or centrifugation. This compound is primarily located within the mycelium.

  • Solvent Extraction:

    • Suspend the collected mycelial biomass in methanol and incubate overnight at 4°C with shaking.

    • Alternatively, sequential extraction with methanol followed by acetone can be employed to ensure complete recovery of the metabolite.

    • Filter the mixture to separate the solvent extract from the mycelial debris.

    • Concentrate the methanolic (or methanolic/acetone) extract to dryness under reduced pressure using a rotary evaporator.

Initial Purification: Solid-Phase Extraction
  • Adsorbent: HP-20 (Diaion) resin is a suitable macroporous adsorbent for the initial cleanup and concentration of this compound.

  • Procedure:

    • Redissolve the crude extract in methanol and adsorb it onto the HP-20 resin.

    • Load the resin onto a column.

    • Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

    • Monitor the fractions for biological activity (e.g., antifungal or antibiotic potentiation assays) to identify the fractions containing this compound. The active compound typically elutes in the higher methanol concentration fractions (80-100%).

Chromatographic Purification

A two-step flash chromatography procedure is effective for the purification of this compound to a high degree of purity.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A linear gradient of acetonitrile in water.

  • Procedure:

    • Combine the active fractions from the solid-phase extraction step and concentrate them.

    • Dissolve the concentrated material in a minimal amount of a suitable solvent and load it onto the C18 column.

    • Elute the column with a linear gradient of acetonitrile in water (e.g., starting from a lower concentration and increasing to 100% acetonitrile).

    • Collect fractions and monitor for the presence of this compound using an appropriate method, such as thin-layer chromatography (TLC) or analytical HPLC. The bioactive component is expected to elute at approximately 95-100% acetonitrile.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A linear gradient of ethyl acetate in hexane.

  • Procedure:

    • Combine the fractions containing this compound from the reversed-phase chromatography step and evaporate the solvent.

    • Redissolve the residue and load it onto a silica gel column.

    • Elute the column with a linear gradient of ethyl acetate in hexane. The active compound typically elutes at 90-100% ethyl acetate.

    • Collect fractions and assess their purity.

Purity Analysis and Structural Elucidation
  • Purity Assessment: The purity of the isolated this compound can be determined using reversed-phase high-performance liquid chromatography (HPLC).

    • Column: A C8 or C18 analytical column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Detection: UV absorbance at 195 nm.

  • Structural Confirmation: The identity of the purified compound as this compound should be confirmed through spectroscopic methods:

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the exact mass. The expected mass for this compound is [M+Na]+ at m/z 772.4606.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d6) to confirm the chemical structure.

Data Presentation: Yields of this compound

The following table summarizes the reported yields of this compound from different Streptomyces strains.

Streptomyces StrainThis compound YieldReference
Streptomyces sp. D828930 mg/L
Streptomyces sp. TS-2-240.0 mg/L

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation and purification of this compound.

VenturicidinA_Purification_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_initial_purification 3. Initial Purification cluster_chromatography 4. Chromatographic Purification cluster_analysis 5. Analysis Fermentation Large-scale Fermentation of Streptomyces sp. (30°C, 5-7 days) Filtration Filtration to separate Mycelium and Broth Fermentation->Filtration Methanol_Extraction Methanol Extraction of Mycelium Filtration->Methanol_Extraction Concentration1 Concentration of Methanolic Extract Methanol_Extraction->Concentration1 HP20_Adsorption Adsorption onto HP-20 Resin Concentration1->HP20_Adsorption HP20_Elution Stepwise Elution with Methanol/Water Gradient HP20_Adsorption->HP20_Elution Active_Fractions1 Collection of Active Fractions HP20_Elution->Active_Fractions1 RP_Flash Reversed-Phase Flash Chromatography (C18) Active_Fractions1->RP_Flash Active_Fractions2 Collection of This compound Fractions RP_Flash->Active_Fractions2 NP_Flash Normal-Phase Flash Chromatography (Silica Gel) Active_Fractions2->NP_Flash Pure_VenturicidinA Purified this compound NP_Flash->Pure_VenturicidinA HPLC_Analysis HPLC Purity Analysis Pure_VenturicidinA->HPLC_Analysis MS_Analysis Mass Spectrometry Pure_VenturicidinA->MS_Analysis NMR_Analysis NMR Spectroscopy Pure_VenturicidinA->NMR_Analysis

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action: Inhibition of ATP Synthase

This diagram illustrates the inhibitory effect of this compound on the F1Fo-ATP synthase enzyme.

VenturicidinA_Mechanism_of_Action cluster_membrane Mitochondrial or Bacterial Inner Membrane cluster_atp_synthase F1Fo-ATP Synthase Proton_Gradient Proton Gradient (High H+ concentration) Fo_Subunit Fo Subunit (Proton Channel) Proton_Gradient->Fo_Subunit H+ F1_Subunit F1 Subunit (ATP Synthesis) Fo_Subunit->F1_Subunit Rotational Energy Transfer Inhibition Inhibition ATP_Synthesis ATP Synthesis (ADP + Pi -> ATP) F1_Subunit->ATP_Synthesis Venturicidin_A This compound Venturicidin_A->Fo_Subunit Proton_Flow Proton Flow

Caption: Mechanism of this compound action on ATP synthase.

Conclusion

The isolation and purification of this compound from natural sources, while a multi-step process, is achievable through a systematic approach involving fermentation, extraction, and chromatographic separation. The protocols outlined in this guide provide a robust framework for obtaining this valuable natural product. The ability of this compound to inhibit the essential ATP synthase enzyme, and its potential as an antibiotic adjuvant, makes it a compelling candidate for further research and development in the fields of medicine and agriculture. This guide serves as a valuable resource for scientists seeking to unlock the full potential of this fascinating macrolide.

References

Venturicidin A: A Specific Inhibitor of Proton Translocation by ATP Synthase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Venturicidin A, a macrolide antibiotic produced by Streptomyces species, is a highly specific and potent inhibitor of the F₀ subunit of F-type ATP synthase. By binding to this integral membrane portion of the enzyme complex, this compound effectively blocks the translocation of protons, thereby uncoupling it from ATP synthesis. This targeted mechanism of action has established this compound as an invaluable tool in the study of bioenergetics and a molecule of interest in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application in research settings.

Introduction

This compound is a 20-membered macrolide glycoside first isolated in 1961.[1] It belongs to a class of compounds known for their antifungal properties.[1] Subsequent research has elucidated its precise molecular target: the F-type ATP synthase (also known as F₁F₀-ATPase or Complex V), a ubiquitous enzyme crucial for cellular energy conversion in organisms ranging from bacteria to mammals.[2][3] The specificity of this compound for the proton-conducting F₀ subunit makes it a powerful tool for dissecting the intricate mechanisms of oxidative phosphorylation and photophosphorylation.[4] Its ability to disrupt the proton motive force has also garnered attention for its potential as an antimicrobial agent and as an adjuvant to potentiate the efficacy of other antibiotics.

Mechanism of Action

This compound exerts its inhibitory effect by binding non-covalently to the c-subunit of the F₀ domain of ATP synthase. This binding event physically obstructs the proton channel, preventing the flow of protons down their electrochemical gradient across the inner mitochondrial membrane in eukaryotes, the thylakoid membrane in chloroplasts, or the plasma membrane in bacteria. The proton motive force, generated by the electron transport chain, is the driving force for ATP synthesis. By blocking this proton translocation, this compound effectively uncouples respiration from ATP production. Consequently, while the electron transport chain may continue to function, the energy released is dissipated as heat rather than being harnessed for the synthesis of ATP. This leads to a rapid depletion of cellular ATP levels and a collapse of the mitochondrial membrane potential.

dot

A Prepare Fungal Spore Suspension (e.g., F. graminearum in PDB) C Add Spore Suspension to each well A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 25-28°C for 48-72h C->D E Measure Optical Density (OD600) D->E F Calculate % Inhibition and Determine EC₅₀ E->F A Prepare Reaction Mixture (Buffer, NADH, Succinate) B Add Sub-bacterial Particles (± this compound pre-incubation) A->B C Initiate reaction with ATP B->C D Monitor NADH oxidation (decrease in A₃₄₀) C->D E Calculate ATPase Activity and Inhibition D->E A Calibrate Respirometer and add Mitochondria B Add Substrates (e.g., Pyruvate + Malate) A->B C Add ADP (State 3 Respiration) B->C D Add this compound C->D E Observe Inhibition of O₂ Consumption D->E F Add FCCP (Uncoupler) E->F G Observe Restoration of O₂ Consumption F->G

References

Venturicidin A as a Potentiator of Aminoglycoside Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Aminoglycoside antibiotics, a cornerstone in treating severe Gram-negative infections, are increasingly compromised by resistance mechanisms. A promising strategy to revitalize this critical class of antibiotics is the use of adjuvants that potentiate their activity. This technical guide provides an in-depth exploration of Venturicidin A, a natural product inhibitor of ATP synthase, and its role in potentiating the efficacy of aminoglycoside antibiotics against MDR pathogens. We will delve into the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the underlying biological and experimental workflows.

Introduction

This compound is a macrolide antibiotic initially recognized for its antifungal properties through the specific inhibition of the F-type ATP synthase (F1Fo-ATPase).[1] While it exhibits weak intrinsic antibacterial activity, recent studies have highlighted its potent ability to synergize with aminoglycoside antibiotics, effectively overcoming resistance in various clinically relevant bacteria.[2][3] This potentiation is primarily attributed to this compound's impact on bacterial bioenergetics, specifically its ability to disrupt the proton motive force (PMF) and enhance the uptake of aminoglycosides.[1][2] This guide serves as a comprehensive resource for researchers aiming to understand and apply the synergistic relationship between this compound and aminoglycosides in the development of novel antimicrobial strategies.

Mechanism of Action: How this compound Potentiates Aminoglycosides

The synergistic effect of this compound stems from its targeted inhibition of the bacterial F1Fo-ATPase, a crucial enzyme in cellular energy metabolism. This inhibition triggers a cascade of events that ultimately leads to increased intracellular concentrations of aminoglycosides.

2.1. Inhibition of F1Fo-ATPase and Disruption of Proton Motive Force

In respiring bacteria, the electron transport chain generates a proton motive force (PMF) across the cytoplasmic membrane, which is composed of an electrical potential (Δψ) and a proton gradient (ΔpH). The F1Fo-ATPase utilizes this PMF to synthesize ATP. This compound binds to the Fo subunit of the ATPase, blocking the proton channel and thereby inhibiting ATP synthesis. This blockage leads to an accumulation of protons outside the cell, resulting in hyperpolarization of the bacterial membrane.

2.2. Enhanced Aminoglycoside Uptake

The uptake of positively charged aminoglycosides into the bacterial cell is a multi-step process that is dependent on the PMF, particularly the electrical potential component (Δψ). The initial phase involves the binding of aminoglycosides to the outer membrane, followed by an energy-dependent phase of transport across the cytoplasmic membrane. The hyperpolarization of the membrane induced by this compound is thought to enhance this energy-dependent uptake of aminoglycosides, leading to higher intracellular concentrations and increased bactericidal activity.

2.3. A More Complex Mechanism: Decoupling of F1-ATPase

Recent research has revealed a more intricate mechanism at higher concentrations of this compound. It can induce a time- and ATP-dependent decoupling of the F1 catalytic subunit from the membrane-bound Fo proton channel. This uncoupling leads to dysregulated ATP hydrolysis by the F1 subunit, contributing to the depletion of cellular ATP, which can further compromise bacterial viability.

Signaling Pathway of this compound's Action

VenturicidinA_Pathway cluster_membrane Bacterial Cytoplasmic Membrane F1Fo_ATPase F1Fo-ATPase ATP_Synthesis ATP Synthesis F1Fo_ATPase->ATP_Synthesis Membrane_Hyperpolarization Membrane Hyperpolarization F1Fo_ATPase->Membrane_Hyperpolarization Leads to ETC Electron Transport Chain (ETC) Proton_Motive_Force Proton Motive Force (PMF) Generation ETC->Proton_Motive_Force Venturicidin_A This compound Venturicidin_A->F1Fo_ATPase Inhibits Decoupling F1-ATPase Decoupling (High Concentrations) Venturicidin_A->Decoupling Aminoglycosides Aminoglycosides Increased_Uptake Increased Aminoglycoside Uptake Aminoglycosides->Increased_Uptake Proton_Motive_Force->F1Fo_ATPase Membrane_Hyperpolarization->Increased_Uptake Bactericidal_Effect Enhanced Bactericidal Effect Increased_Uptake->Bactericidal_Effect ATP_Depletion ATP Depletion Decoupling->ATP_Depletion ATP_Depletion->Bactericidal_Effect

Caption: Mechanism of this compound potentiation of aminoglycosides.

Quantitative Data: Synergistic Activity

The synergy between this compound and aminoglycosides has been quantified using checkerboard broth microdilution assays to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy.

Table 1: Synergistic Activity of this compound with Aminoglycosides against Multidrug-Resistant Bacteria
Bacterial StrainAminoglycosideMIC of Aminoglycoside Alone (µg/mL)MIC of Aminoglycoside with this compound (µg/mL)Fold Reduction in MICFIC IndexReference
MRSA C1014Gentamicin>25632>8≤0.5
MRSA C1014Kanamycin>25664>4≤0.5
MRSA C1014Amikacin>25664>4≤0.5
MRSA C1024Gentamicin>25664>4≤0.5
EF C0558 (VRE)Gentamicin>25664>4≤0.5
PA C0089 (P. aeruginosa)Gentamicin128168≤0.5

Note: The FIC index was calculated based on the data presented in the source. This compound was used at a concentration of 16 µg/mL in these assays.

Table 2: Time-Kill Kinetics of Gentamicin in Combination with this compound against MRSA C1014
Time (hours)Log10 CFU/mL (Gentamicin Alone)Log10 CFU/mL (this compound Alone)Log10 CFU/mL (Gentamicin + this compound)Reference
0~8.5~8.5~8.5
2~8.5~8.5~6.0
4~8.5~8.5<5.5
6~8.5~8.5~6.0

Note: This combination demonstrated rapid bactericidal activity, achieving a >3 log10 reduction in CFU/mL within 4 hours.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the synergy between this compound and aminoglycosides.

4.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well U-bottom microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL) and then diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells

    • Stock solutions of this compound and aminoglycoside antibiotics

    • Incubator (35°C ± 2°C)

  • Protocol:

    • Prepare serial twofold dilutions of the antimicrobial agent in CAMHB in the wells of a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • Determine the MIC by visually inspecting for the lowest concentration that inhibits visible growth (turbidity).

4.2. Checkerboard Broth Microdilution Assay for Synergy Testing

This assay is used to assess the in vitro interaction between two antimicrobial agents.

  • Materials: Same as for MIC determination.

  • Protocol:

    • In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the aminoglycoside along the y-axis (e.g., rows A-G).

    • Column 11 should contain only the dilutions of the aminoglycoside to determine its MIC alone.

    • Row H should contain only the dilutions of this compound to determine its MIC alone.

    • Well H12 serves as the growth control.

    • Inoculate all wells (except the sterility control) with the standardized bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

    • Read the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

      • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

      • FIC Index = FIC of drug A + FIC of drug B

      • Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow Start Start Prepare_Stocks Prepare Stock Solutions (this compound & Aminoglycoside) Start->Prepare_Stocks Serial_Dilute_A Serial Dilute this compound (across columns) Prepare_Stocks->Serial_Dilute_A Serial_Dilute_B Serial Dilute Aminoglycoside (down rows) Prepare_Stocks->Serial_Dilute_B Inoculate Inoculate with Standardized Bacterial Suspension Serial_Dilute_A->Inoculate Serial_Dilute_B->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MICs Read MICs of Drugs Alone and in Combination Incubate->Read_MICs Calculate_FIC Calculate FIC Index Read_MICs->Calculate_FIC Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FIC->Interpret End End Interpret->End

Caption: Workflow for the checkerboard synergy assay.

4.3. Membrane Potential Measurement

Changes in bacterial membrane potential can be monitored using voltage-sensitive fluorescent dyes like 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

  • Materials:

    • Bacterial cells in logarithmic growth phase

    • Voltage-sensitive dye DiSC3(5)

    • Fluorometer or fluorescence microscope

    • Buffer or growth medium

    • Valinomycin or CCCP as controls (depolarizing agents)

  • Protocol:

    • Harvest and wash bacterial cells.

    • Resuspend the cells in the desired buffer or medium.

    • Add DiSC3(5) to the cell suspension and incubate to allow the dye to equilibrate across the membrane.

    • Treat the cells with this compound at various concentrations.

    • Measure the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization, while a decrease can indicate hyperpolarization (as the dye is further quenched upon entering the hyperpolarized cell).

    • Use a depolarizing agent like valinomycin or CCCP as a positive control to induce maximal fluorescence.

Workflow for Membrane Potential Assay

Membrane_Potential_Workflow Start Start Prepare_Cells Prepare Log-Phase Bacterial Cells Start->Prepare_Cells Add_Dye Add DiSC3(5) Dye and Incubate Prepare_Cells->Add_Dye Measure_Baseline Measure Baseline Fluorescence Add_Dye->Measure_Baseline Add_VentA Add this compound Measure_Baseline->Add_VentA Measure_Fluorescence Measure Fluorescence Over Time Add_VentA->Measure_Fluorescence Add_Control Add Depolarizing Agent (e.g., CCCP) Measure_Fluorescence->Add_Control Measure_Max_Fluorescence Measure Maximal Fluorescence Add_Control->Measure_Max_Fluorescence Analyze Analyze Fluorescence Changes to Determine Membrane Potential Alteration Measure_Max_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for measuring bacterial membrane potential.

Conclusion and Future Directions

This compound has emerged as a promising adjuvant for aminoglycoside antibiotics, offering a potential solution to combat multidrug-resistant bacteria. Its mechanism of action, centered on the inhibition of the F1Fo-ATPase and the subsequent disruption of bacterial bioenergetics, provides a clear rationale for its synergistic activity. The quantitative data from checkerboard and time-kill assays robustly support its efficacy in potentiating aminoglycosides against a range of clinically important pathogens.

Future research should focus on several key areas:

  • In vivo efficacy and toxicity: While in vitro data is compelling, further studies are needed to evaluate the efficacy and safety of this compound-aminoglycoside combinations in animal models of infection.

  • Spectrum of activity: A broader range of bacterial species and resistance mechanisms should be investigated to fully delineate the spectrum of this compound's synergistic potential.

  • Structural optimization: Medicinal chemistry efforts could be directed towards optimizing the structure of this compound to enhance its potency and improve its pharmacokinetic and safety profiles.

The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research in this exciting area of antibiotic adjuvant development. By leveraging a deeper understanding of compounds like this compound, the scientific community can continue to develop innovative strategies to preserve the efficacy of our existing antibiotic arsenal.

References

The Effect of Venturicidin A on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Venturicidin A, a potent macrolide antibiotic and specific inhibitor of F₁F₀-ATP synthase. It details its mechanism of action, its profound effects on mitochondrial respiration, and its application as a critical tool in bioenergetics research.

Introduction

This compound, originally isolated from Streptomyces sp., is a well-characterized inhibitor of the mitochondrial F₁F₀-ATP synthase (also known as Complex V). This enzyme is central to cellular energy metabolism, responsible for the synthesis of the majority of cellular ATP through oxidative phosphorylation. By specifically targeting the F₀ proton channel of this complex, this compound effectively uncouples the electron transport chain from ATP synthesis, making it an invaluable tool for studying mitochondrial function, proton motive force, and cellular bioenergetics.[1][2] Its high potency and specific mechanism of action allow for the precise dissection of mitochondrial respiratory states.

Mechanism of Action

The F₁F₀-ATP synthase couples the energy stored in the electrochemical proton gradient (proton motive force), generated by the electron transport chain (ETC), to the synthesis of ATP from ADP and inorganic phosphate (Pi).[2] This process involves the flow of protons from the intermembrane space back into the mitochondrial matrix through a channel in the membrane-embedded F₀ domain. This proton flux drives the rotation of a c-ring rotor within the F₀ domain, which in turn induces conformational changes in the catalytic F₁ domain, leading to ATP synthesis.

This compound exerts its inhibitory effect by binding to the F₀ domain.[3] The binding site is believed to be at or near the essential carboxylate on the c-subunits, physically obstructing the proton translocation pathway.[4] This blockage prevents the re-entry of protons into the matrix, halting the rotation of the c-ring and, consequently, ceasing all coupled ATP synthesis.

cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC ETC (Complexes I-IV) Pumps H⁺ H_high High [H⁺] ETC:f1->H_high F0 F₀ Subunit Proton Channel F1 F₁ Subunit ADP + Pi → ATP F0:f0->F1:n Drives Rotation VentA This compound VentA->F0:f1 BLOCKS H_high->F0:f1 Proton Flow H_low Low [H⁺] H_low->ETC:f0

Figure 1. Mechanism of this compound Inhibition.

Core Effects on Mitochondrial Respiration

The inhibition of proton flow through ATP synthase by this compound has immediate and significant consequences for mitochondrial respiration.

  • Inhibition of ATP Synthesis: The primary effect is a potent and near-complete cessation of ATP synthesis via oxidative phosphorylation. The dependence of ATP synthesis inhibition on this compound concentration tends to be linear.

  • Decreased Oxygen Consumption: With the primary pathway for proton re-entry blocked, the proton motive force (PMF) builds up across the inner mitochondrial membrane, leading to hyperpolarization. This increased PMF exerts a "back-pressure" on the ETC, slowing the rate of electron transport and, consequently, reducing the rate of oxygen consumption.

  • Increased Proton Motive Force (PMF): While the ETC continues to pump protons out of the matrix, their inability to return through ATP synthase leads to an accumulation of protons in the intermembrane space and a significant increase in the PMF.

  • Inhibition of ATP Hydrolysis: F₁F₀-ATP synthase can operate in reverse, hydrolyzing ATP to pump protons out of the matrix. This compound also inhibits this reverse activity, although the concentration-dependence is often sigmoidal, suggesting a different binding affinity or conformational state compared to the inhibition of ATP synthesis. Interestingly, at higher concentrations, this compound can induce a decoupling of the F₁ and F₀ subunits, which may lead to unregulated F₁-ATPase activity.

ETC Electron Transport Chain (Complexes I-IV) O2 O₂ Consumption ETC->O2 Drives PMF Proton Motive Force (↑ Increased) ETC->PMF Generates PMF->ETC Inhibits (Back-pressure) ATPSynthase F₁F₀-ATP Synthase PMF->ATPSynthase Drives ATPSynthesis ATP Synthesis (↓ Decreased) ATPSynthase->ATPSynthesis Catalyzes VentA This compound VentA->ATPSynthase INHIBITS

Figure 2. Logical flow of this compound's effect on respiration.

Quantitative Data on Inhibitory Potency

This compound is a highly potent inhibitor, with efficacy demonstrated across a range of organisms. The 50% inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) typically falls within the nanomolar to low micromolar range.

Organism/SystemParameterValueReference
Fusarium graminearumEC₅₀3.69 µg/mL
Trypanosoma brucei bruceiIC₅₀21.49 nM
Trypanosoma brucei rhodesienseIC₅₀5 nM
Pseudomonas aeruginosa membranesKᵢ (early rate)1.2 µM

Experimental Protocols

This compound is commonly used in substrate-uncoupler-inhibitor titration (SUIT) protocols to probe mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines the use of this compound in high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analysis (e.g., Agilent Seahorse XF) to measure its effect on different respiratory states.

Objective: To measure the inhibition of ADP-stimulated (State 3) respiration.

Materials:

  • Isolated mitochondria, permeabilized cells, or tissue homogenate.

  • Respiration buffer (e.g., MiR05).

  • Substrates (e.g., pyruvate, malate, succinate).

  • ADP.

  • This compound (stock solution in ethanol or DMSO).

  • Uncoupler (e.g., FCCP).

  • ETC Inhibitors (e.g., Rotenone, Antimycin A).

Procedure:

  • Instrument Setup: Calibrate the oxygen sensor of the respirometer according to the manufacturer's instructions.

  • Baseline Respiration: Add the biological sample (e.g., isolated mitochondria) to the chamber with respiration buffer. Allow the signal to stabilize to measure ROUTINE or LEAK respiration (State 2/4) with endogenous substrates.

  • Complex I-linked Respiration: Add Complex I-linked substrates (e.g., pyruvate & malate or glutamate & malate).

  • State 3 Respiration: Add a saturating concentration of ADP to stimulate maximal oxidative phosphorylation (State 3). This will cause a sharp increase in oxygen consumption.

  • Inhibition with this compound: Titrate or add a single dose of this compound. This will inhibit ATP synthase, causing the oxygen consumption rate to decrease back to a LEAK state (State 4o), demonstrating the degree of coupling.

  • Maximal ETC Capacity: Add an uncoupler (e.g., FCCP) to dissipate the proton gradient and stimulate the maximum, non-coupled capacity of the ETC.

  • Shutdown: Add ETC inhibitors like Rotenone (Complex I) and Antimycin A (Complex III) to shut down mitochondrial respiration and measure the residual oxygen consumption (ROX).

start Start: Calibrate Respirometer add_sample Add Sample (Mitochondria/Cells) start->add_sample add_substrates Add Substrates (e.g., Pyruvate + Malate) add_sample->add_substrates Establishes LEAK State add_adp Add ADP (Measure State 3) add_substrates->add_adp Stimulates OXPHOS add_ventA Add this compound (Observe Inhibition) add_adp->add_ventA Inhibits ATP Synthase add_fccp Add Uncoupler (FCCP) (Measure Max OCR) add_ventA->add_fccp Determines Max ETC Capacity add_inhibitors Add ETC Inhibitors (e.g., Rotenone) add_fccp->add_inhibitors Measures ROX end End of Assay add_inhibitors->end

References

Venturicidin A: A Technical Guide to its Application in Cellular Bioenergetics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Venturicidin A, a macrolide antibiotic produced by Streptomyces sp., has emerged as a powerful tool for investigating cellular bioenergetics.[1] Its high specificity as an inhibitor of the F1Fo-ATP synthase makes it an invaluable molecular probe for dissecting mitochondrial function and dysfunction. This technical guide provides an in-depth overview of this compound's mechanism of action, detailed protocols for its use in key bioenergetic assays, and a summary of its quantitative effects on cellular processes. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this compound in their studies of cellular metabolism and to explore its potential as a therapeutic agent.

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the F1Fo-ATP synthase, a multi-subunit enzyme complex located in the inner mitochondrial membrane responsible for the majority of cellular ATP production.

Binding Site and Inhibition of Proton Translocation

This compound binds to the c-subunit of the Fo portion of the ATP synthase.[2][3] This binding event physically obstructs the proton channel, thereby inhibiting the translocation of protons across the inner mitochondrial membrane.[4] The inhibition of this proton flow effectively uncouples the proton motive force from ATP synthesis, leading to a cessation of oxidative phosphorylation.[2]

Downstream Consequences of ATP Synthase Inhibition

The inhibition of ATP synthase by this compound triggers a cascade of events within the cell:

  • Depletion of Cellular ATP: The most immediate consequence is a rapid decrease in intracellular ATP levels, as the primary mechanism for its generation is halted.

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): The proton gradient across the inner mitochondrial membrane, which is maintained by the electron transport chain and consumed by ATP synthase, dissipates following the inhibition of proton flow. This leads to a rapid loss of the mitochondrial membrane potential.

  • Induction of Apoptosis: Prolonged inhibition of ATP synthesis and the collapse of the mitochondrial membrane potential are potent triggers for the intrinsic pathway of apoptosis.

Quantitative Data

The following tables summarize the quantitative effects of this compound on various biological parameters.

Table 1: Inhibitory Concentrations of this compound

ParameterOrganism/Cell LineConcentrationReference(s)
IC50Trypanosoma brucei brucei 2T1 (BSF)21.49 nM
IC50Trypanosoma brucei rhodesiense (BSF)5 nM
IC50Leishmania donovani (Promastigote)107 nM
IC50Leishmania donovani (Amastigote)172 nM
EC50Fusarium graminearum3.69 µg/mL
KiE. coli membrane ATPase1.2 µM

BSF: Bloodstream Form

Table 2: Effects of this compound on Cellular Bioenergetics

ParameterCell Type/OrganismThis compound ConcentrationObserved EffectReference(s)
Cellular ATP LevelsP. aeruginosaNot specified~5-fold reduction
Mitochondrial Membrane PotentialTrypanosoma brucei (BSF)1x, 5x, 8x IC50Complete collapse
ATPase ActivityP. aeruginosa membranesSaturating62% of ATPase activity remaining

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study cellular bioenergetics.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted for use with a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Appropriate cell culture medium

  • This compound stock solution (in DMSO)

  • Oligomycin (positive control)

  • FCCP (uncoupler)

  • Rotenone/antimycin A (Complex I/III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density appropriate for the cell type and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

  • Cell Plate Preparation: Replace the culture medium in the cell plate with 180 µL of pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds (final concentrations in well):

    • Port A: this compound (e.g., 1-10 µM) or vehicle control (DMSO).

    • Port B: Oligomycin (e.g., 1 µM).

    • Port C: FCCP (e.g., 0.5 µM).

    • Port D: Rotenone/antimycin A (e.g., 0.5 µM each).

  • Seahorse XF Analyzer Assay: Calibrate the sensor cartridge and run the assay according to the manufacturer's instructions. The instrument will measure OCR before and after the injection of each compound.

Data Analysis:

  • Basal Respiration: The initial OCR before any injections.

  • ATP-linked Respiration: The decrease in OCR after the injection of an ATP synthase inhibitor (like this compound or oligomycin).

  • Maximal Respiration: The OCR after the injection of the uncoupler FCCP.

  • Non-mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials:

  • Cells of interest

  • Culture medium

  • This compound stock solution (in DMSO)

  • FCCP (positive control for depolarization)

  • TMRE stock solution (in DMSO)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, glass-bottom dish).

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control for the desired time (e.g., 30-60 minutes). Include a positive control group treated with FCCP (e.g., 10 µM) for 15 minutes.

  • TMRE Staining: Add TMRE to the culture medium to a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess TMRE.

  • Imaging/Measurement:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.

    • Plate Reader: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 549 nm and 575 nm, respectively.

Data Analysis: A decrease in TMRE fluorescence intensity in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based ATP detection assay.

Materials:

  • Cells of interest

  • Culture medium

  • This compound stock solution (in DMSO)

  • Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Culture: Seed cells in a white-walled 96-well plate and culture to the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control for the desired time.

  • Cell Lysis and ATP Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase-based ATP detection reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrates for the luciferase reaction.

    • Incubate for the recommended time (usually 10-15 minutes) to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

Data Analysis: A decrease in the luminescent signal in this compound-treated cells compared to the control indicates a reduction in cellular ATP levels.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflows described above.

VenturicidinA_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ATPSynthase F1Fo-ATP Synthase ATP ATP DeltaPsiM Mitochondrial Membrane Potential (ΔΨm) Collapse ATPSynthase->DeltaPsiM Dissipates Gradient ProtonGradient->ATPSynthase Drives ATP Synthesis ProtonGradient->DeltaPsiM Maintains VenturicidinA This compound VenturicidinA->ATPSynthase Inhibits Fo subunit Apoptosis Apoptosis DeltaPsiM->Apoptosis Triggers

Caption: Mechanism of action of this compound.

OCR_Workflow cluster_Seahorse Seahorse XF Assay Start Basal OCR Measurement Inject_VentA Inject this compound Start->Inject_VentA Measure1 Measure OCR (ATP-linked Respiration) Inject_VentA->Measure1 Inject_FCCP Inject FCCP Measure1->Inject_FCCP Measure2 Measure OCR (Maximal Respiration) Inject_FCCP->Measure2 Inject_RotAA Inject Rotenone/Antimycin A Measure2->Inject_RotAA Measure3 Measure OCR (Non-mitochondrial Respiration) Inject_RotAA->Measure3

Caption: Experimental workflow for OCR measurement.

MMP_Workflow cluster_MMP Mitochondrial Membrane Potential Assay Culture Culture Cells Treat Treat with this compound Culture->Treat Stain Stain with TMRE Treat->Stain Wash Wash Cells Stain->Wash Analyze Analyze Fluorescence Wash->Analyze ATP_Workflow cluster_ATP Cellular ATP Assay Culture Culture Cells Treat Treat with this compound Culture->Treat Lyse Lyse Cells & Add Reagent Treat->Lyse Measure Measure Luminescence Lyse->Measure Apoptosis_Pathway VenturicidinA This compound ATPSynthase F1Fo-ATP Synthase VenturicidinA->ATPSynthase Inhibits MMP_Collapse ΔΨm Collapse ATPSynthase->MMP_Collapse Leads to CytochromeC Cytochrome c Release MMP_Collapse->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Methodological & Application

Application Notes and Protocols: Utilizing Venturicidin A for the Study of Multidrug-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Venturicidin A is a macrolide antibiotic produced by certain species of Streptomyces. It is a potent and specific inhibitor of the F₀ subunit of F-type ATP synthase, a crucial enzyme in cellular bioenergetics.[1] While this compound itself possesses weak intrinsic antibacterial activity against many pathogens, its unique mechanism of action makes it a valuable tool for studying and combating multidrug-resistant Staphylococcus aureus (MRSA).[2][3] This document provides detailed application notes and experimental protocols for leveraging this compound in MRSA research, with a focus on its role as a potentiator of aminoglycoside antibiotics and its impact on bacterial physiology.

Mechanism of Action

This compound disrupts the proton translocation through the F₀ subunit of ATP synthase.[2] This inhibition leads to a cascade of effects within the bacterial cell:

  • Depletion of Cellular ATP: By blocking ATP synthesis, this compound causes a significant, dose-dependent reduction in intracellular ATP levels in MRSA.[2]

  • Membrane Depolarization: The inhibition of proton flow across the membrane leads to a disruption of the membrane potential.

  • Potentiation of Aminoglycosides: The altered membrane potential is thought to enhance the uptake of aminoglycoside antibiotics, thereby restoring their efficacy against resistant MRSA strains.

This multi-faceted mechanism makes this compound a powerful chemical probe to investigate the bioenergetics of MRSA and a potential lead for the development of adjuvant therapies.

Data Presentation

Table 1: Potentiation of Aminoglycoside Activity by this compound against MRSA
MRSA StrainAminoglycosideThis compound (µg/mL)Fold Reduction in Aminoglycoside MICReference
C1014Gentamicin1616
C1014Kanamycin168
C1014Amikacin168
C1024Gentamicin168
Table 2: Effect of this compound on Cellular ATP Levels and Membrane Potential in MRSA C1014
This compound (µg/mL)ATP Levels (% of Control)Membrane Depolarization (Relative Fluorescence Units)Reference
1~70%~150
2~40%~250
4~20%~400
8~10%~550
16<10%~600

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Mechanism of Action VentA This compound ATPsynthase F₀F₁ ATP Synthase VentA->ATPsynthase Inhibits ProtonChannel Proton Channel (F₀) VentA->ProtonChannel Blocks Proton Flow MembranePotential Membrane Potential VentA->MembranePotential Disrupts ATPsynthase->ProtonChannel ATP ATP Synthesis ATPsynthase->ATP ProtonChannel->ATP Drives ProtonChannel->MembranePotential Maintains AG_uptake Aminoglycoside Uptake MembranePotential->AG_uptake Enhances MRSA_death MRSA Cell Death AG_uptake->MRSA_death

Caption: Mechanism of this compound action and aminoglycoside potentiation.

G cluster_1 Experimental Workflow: Antimicrobial Susceptibility Testing start Start prep_mrsa Prepare MRSA Inoculum start->prep_mrsa inoculate Inoculate plates with MRSA prep_mrsa->inoculate prep_plates Prepare 96-well plates with 2-fold dilutions of Gentamicin & this compound prep_plates->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_od Read OD600 incubate->read_od analyze Analyze Data (Checkerboard Assay) read_od->analyze end End analyze->end

Caption: Workflow for checkerboard antimicrobial susceptibility testing.

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol determines the synergistic effect of this compound and an aminoglycoside (e.g., gentamicin) against MRSA.

Materials:

  • MRSA strain (e.g., C1014)

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • This compound (stock solution in DMSO)

  • Gentamicin (stock solution in sterile water)

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Inoculum: Culture MRSA in CA-MHB overnight at 37°C. Dilute the overnight culture in fresh CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Drug Dilutions:

    • In a 96-well plate, create a two-dimensional array of drug concentrations.

    • Serially dilute gentamicin vertically down the plate.

    • Serially dilute this compound horizontally across the plate.

    • The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared MRSA inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Protocol 2: Cellular ATP Depletion Assay

This assay quantifies the effect of this compound on intracellular ATP levels in MRSA.

Materials:

  • MRSA strain

  • CA-MHB

  • This compound

  • Phosphate-buffered saline (PBS)

  • ATP determination kit (e.g., BacTiter-Glo™)

  • Luminometer

Procedure:

  • Culture Preparation: Grow MRSA in CA-MHB to an OD₆₀₀ of 0.5.

  • Cell Preparation: Harvest the cells by centrifugation, wash with PBS, and resuspend in fresh PBS.

  • Treatment: Aliquot the bacterial suspension and treat with various concentrations of this compound. Include an untreated control.

  • Incubation: Incubate at 37°C with shaking for a specified time (e.g., 30 minutes).

  • ATP Measurement:

    • Lyse the bacterial cells according to the ATP determination kit manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the untreated control to determine the percentage of ATP depletion.

Protocol 3: Membrane Depolarization Assay

This protocol assesses the impact of this compound on the bacterial membrane potential using a fluorescent dye.

Materials:

  • MRSA strain

  • PBS

  • This compound

  • DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye

  • Valinomycin (positive control)

  • Fluorometer

Procedure:

  • Cell Preparation: Prepare a washed cell suspension of MRSA in PBS as described in Protocol 2.

  • Dye Loading: Add DiSC₃(5) to the cell suspension and incubate in the dark until the fluorescence signal stabilizes.

  • Treatment: Add various concentrations of this compound to the dye-loaded cell suspension. Use valinomycin as a positive control for maximal depolarization.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence intensity over time using a fluorometer (excitation/emission wavelengths appropriate for DiSC₃(5)).

  • Data Analysis: Plot the change in fluorescence intensity against the concentration of this compound.

Protocol 4: MRSA Biofilm Inhibition and Disruption Assay

This protocol evaluates the effect of this compound on the formation and integrity of MRSA biofilms.

Materials:

  • MRSA strain known to form biofilms

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Procedure for Biofilm Inhibition:

  • Inoculum Preparation: Prepare an MRSA inoculum in TSB with 1% glucose at a concentration of 1 x 10⁶ CFU/mL.

  • Treatment and Inoculation: In a 96-well plate, add the MRSA inoculum to wells containing various concentrations of this compound. Include a no-drug control.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Staining and Quantification:

    • Gently wash the wells with PBS to remove planktonic cells.

    • Fix the biofilms with methanol for 15 minutes.

    • Stain with Crystal Violet for 15 minutes.

    • Wash away excess stain and air dry.

    • Solubilize the bound dye with 95% ethanol or 33% acetic acid.

    • Measure the absorbance at 570 nm.

Procedure for Biofilm Disruption:

  • Biofilm Formation: Grow MRSA biofilms in a 96-well plate for 24 hours as described above.

  • Treatment: After 24 hours, remove the growth medium and add fresh TSB with 1% glucose containing various concentrations of this compound.

  • Incubation: Incubate for another 24 hours at 37°C.

  • Staining and Quantification: Follow the staining and quantification steps from the inhibition assay.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound against a human cell line (e.g., HEK293).

Materials:

  • HEK293 cells (or other suitable human cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a versatile tool for studying MRSA. Its ability to inhibit ATP synthase provides a unique avenue to explore the bioenergetics of this formidable pathogen. Furthermore, its synergistic activity with aminoglycosides highlights the potential of targeting bacterial energy metabolism as a strategy to overcome antibiotic resistance. The protocols outlined in this document provide a framework for researchers to investigate the multifaceted effects of this compound on MRSA, from basic mechanism of action studies to preclinical assessments of its therapeutic potential.

References

Application Notes and Protocols for Time-Kill Kinetic Studies with Venturicidin A Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venturicidin A is a macrolide antibiotic that acts as a potent inhibitor of the F₀ subunit of ATP synthase[1][2]. This inhibition disrupts the proton flow across the bacterial membrane, leading to a disruption of ATP synthesis[3][4]. Recent studies have highlighted the potential of this compound as a synergistic agent in combination with other antibiotics, particularly aminoglycosides like gentamicin, against multidrug-resistant (MDR) bacteria[3]. The proposed mechanism for this synergy involves the hyperpolarization of the bacterial membrane due to the blockage of proton translocation by this compound, which in turn enhances the uptake of aminoglycosides.

These application notes provide detailed protocols for conducting time-kill kinetic studies and checkerboard assays to evaluate the synergistic effects of this compound in combination with other antibiotics.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Gentamicin against MRSA C1014
AntibioticMIC (µg/mL)
This compound> 64
Gentamicin64

Data derived from checkerboard assay results described in referenced literature.

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound and Gentamicin Combination against MRSA C1014
CombinationFIC IndexInterpretation
This compound + Gentamicin≤ 0.5Synergy

The FIC index is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is indicative of synergy.

Table 3: Time-Kill Kinetics of this compound and Gentamicin Combination against Staphylococcus aureus MRSA C1014
TreatmentLog₁₀ CFU/mL at 0 hrLog₁₀ CFU/mL at 2 hrLog₁₀ CFU/mL at 4 hrLog₁₀ CFU/mL at 8 hrLog₁₀ CFU/mL at 24 hr
Growth Control6.07.58.59.09.2
This compound (16 µg/mL)6.06.06.16.26.3
Gentamicin (16 µg/mL)6.05.95.85.96.0
This compound (16 µg/mL) + Gentamicin (16 µg/mL)6.04.2< 3.03.54.5

Data are estimated from the graphical representation in "this compound, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics". A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each antimicrobial agent should be determined individually against the test organism(s) using the broth microdilution method according to CLSI guidelines prior to performing checkerboard and time-kill assays.

Checkerboard Assay for Synergy Testing

This protocol is adapted from established checkerboard assay methods.

Materials:

  • This compound stock solution

  • Second antibiotic stock solution (e.g., Gentamicin)

  • Test bacterial strain (e.g., S. aureus MRSA C1014)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of this compound horizontally (e.g., columns 1-10) in CAMHB.

    • Prepare two-fold serial dilutions of the second antibiotic vertically (e.g., rows A-G) in CAMHB.

    • Column 11 should contain only the dilutions of the second antibiotic to determine its MIC.

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • Well H12 should serve as the growth control, containing only broth and the bacterial inoculum.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).

Time-Kill Kinetic Assay

This protocol is based on standard time-kill assay methodologies.

Materials:

  • This compound stock solution

  • Second antibiotic stock solution (e.g., Gentamicin)

  • Test bacterial strain (e.g., S. aureus MRSA C1014) grown to early logarithmic phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture flasks

  • Shaking incubator (37°C)

  • Phosphate-buffered saline (PBS) for serial dilutions

  • Tryptic Soy Agar (TSA) plates

  • Timer

Procedure:

  • Inoculum Preparation:

    • Prepare a starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in pre-warmed CAMHB.

  • Assay Setup:

    • Dispense the inoculum into sterile flasks for each experimental condition:

      • Growth control (no antibiotic)

      • This compound alone (e.g., at a sub-inhibitory concentration)

      • Second antibiotic alone (e.g., at a sub-inhibitory concentration)

      • This compound and the second antibiotic in combination.

    • Add the appropriate concentrations of the antibiotics to the designated flasks.

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the collected aliquots in sterile PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate.

    • Incubate the TSA plates at 37°C for 18-24 hours, or until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on the plates (ideally between 30 and 300 colonies) to determine the CFU/mL for each time point.

    • Calculate the log₁₀ CFU/mL for each time point and concentration.

    • Plot the mean log₁₀ CFU/mL against time for each condition to generate time-kill curves.

    • Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a given time point.

Visualizations

VenturicidinA_Mechanism cluster_membrane Bacterial Inner Membrane atp_synthase ATP Synthase (F₀F₁) etc Electron Transport Chain protons_in H⁺ (Low Concentration) Cytoplasm atp_synthase->protons_in Blocked by This compound atp ATP atp_synthase->atp protons_out H⁺ (High Concentration) Periplasmic Space etc->protons_out Pumps H⁺ out protons_out->atp_synthase pmf Increased Proton Motive Force (PMF) aminoglycoside_out Aminoglycoside (e.g., Gentamicin) aminoglycoside_in Increased Aminoglycoside Uptake aminoglycoside_out->aminoglycoside_in Enhanced Uptake driven by PMF venturicidin This compound venturicidin->atp_synthase Inhibits F₀ subunit adp ADP + Pi adp->atp_synthase Synthesis

Caption: Mechanism of this compound Synergy with Aminoglycosides.

Time_Kill_Assay_Workflow start Start: Prepare Bacterial Inoculum (~5x10⁵ CFU/mL) setup Dispense Inoculum into Flasks with Test Conditions: - Growth Control - this compound alone - Antibiotic B alone - Combination start->setup incubation Incubate at 37°C with Shaking setup->incubation sampling Withdraw Aliquots at 0, 2, 4, 8, 24 hours incubation->sampling dilution Perform Serial Dilutions in PBS sampling->dilution plating Plate Dilutions onto Agar Plates dilution->plating incubation2 Incubate Plates at 37°C for 18-24 hours plating->incubation2 counting Count Colonies (CFU) incubation2->counting analysis Calculate log₁₀ CFU/mL and Plot Time-Kill Curves counting->analysis end End: Determine Bactericidal Activity and Synergy analysis->end

Caption: Workflow for Time-Kill Kinetic Assay.

Checkerboard_Assay_Logic cluster_plate plate 96-Well Plate Setup inoculate Inoculate all wells with bacteria (~5x10⁵ CFU/mL) plate->inoculate A1 [this compound]₁ + [Antibiotic B]₁ A10 [this compound]₁₀ + [Antibiotic B]₁ G1 [this compound]₁ + [Antibiotic B]₇ H_row This compound MIC Control (Row H) G10 [this compound]₁₀ + [Antibiotic B]₇ col_11 Antibiotic B MIC Control (Column 11) growth_ctrl Growth Control dilution_A Serial Dilution of this compound (Horizontally) dilution_B Serial Dilution of Antibiotic B (Vertically) incubate Incubate 18-24h at 37°C inoculate->incubate read Read MICs and Calculate FIC Index incubate->read interpret Interpret as: Synergy (FIC ≤ 0.5) Additive (0.5 < FIC ≤ 4) Antagonism (FIC > 4) read->interpret

Caption: Logical Flow of a Checkerboard Synergy Assay.

References

Application Notes and Protocols for Inducing kDNA Loss in Trypanosoma brucei with Venturicidin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Venturicidin A, a macrolide antibiotic derived from Streptomyces, has been identified as a potent inhibitor of the F₀F₁-ATP synthase in various organisms, including the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.[1][2][3][4][5] In the bloodstream form of T. brucei, the F₀F₁-ATP synthase operates in reverse, hydrolyzing ATP to maintain the essential mitochondrial membrane potential. Inhibition of this enzyme by this compound leads to a rapid collapse of the mitochondrial membrane potential and, significantly, induces the loss of kinetoplast DNA (kDNA), the unique mitochondrial genome of trypanosomatids. This phenomenon presents a promising avenue for the development of novel antitrypanosomal therapeutics.

These application notes provide a detailed protocol for the treatment of Trypanosoma brucei with this compound to induce kDNA loss, based on established research findings. The included data and methodologies will guide researchers in studying the effects of this compound and its potential as a drug candidate.

Mechanism of Action of this compound in Trypanosoma brucei

This compound specifically targets the F₀ subunit of the F₀F₁-ATP synthase complex. In bloodstream form T. brucei, this complex is crucial for maintaining the mitochondrial membrane potential through ATP hydrolysis. By inhibiting the ATP synthase, this compound disrupts this function, leading to a loss of mitochondrial membrane potential. A key consequence of this mitochondrial dysfunction is the subsequent loss of the kinetoplast DNA (kDNA). This effect is observed within 24 hours of treatment and results in a significant percentage of the parasite population becoming dyskinetoplastic.

cluster_Mitochondrion T. brucei Mitochondrion ATP_Synthase F₀F₁-ATP Synthase (Reverse Operation) MMP Mitochondrial Membrane Potential (ΔΨm) ATP_Synthase->MMP Maintains Collapse Collapse of ΔΨm ATP_Synthase->Collapse leads to kDNA kDNA Venturicidin_A This compound Inhibition Inhibition Venturicidin_A->Inhibition Inhibition->ATP_Synthase inhibits Loss kDNA Loss Collapse->Loss induces

Caption: Mechanism of this compound-induced kDNA loss in T. brucei.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Trypanosoma brucei bloodstream forms.

Table 1: Inhibitory Concentration of this compound

Parasite StrainLife StageIC₅₀ (nM)
Trypanosoma brucei brucei (2T1)Bloodstream Form21

Data extracted from Hauser et al., 2024.

Table 2: Efficacy of this compound in Inducing kDNA Loss

Treatment Concentration (vs. IC₅₀)Treatment Duration (hours)Percentage of Cells with kDNA Loss (0K1N)
1x (21 nM)24~40%
5x (107 nM)24~40%
8x (172 nM)24~50%

Data extracted from Hauser et al., 2024.

Experimental Protocols

This section provides detailed protocols for the in vitro treatment of Trypanosoma brucei with this compound to induce and assess kDNA loss.

1. Culturing Trypanosoma brucei Bloodstream Forms

  • Cell Line: Trypanosoma brucei brucei 2T1 cell line.

  • Culture Medium: HMI-9 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin solution.

  • Culture Conditions: Maintain parasites at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Density: Keep the cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL by regular passaging.

2. Preparation of this compound Stock Solution

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Protocol for Inducing kDNA Loss

Start Start: T. brucei Culture Seed Seed parasites at 1 x 10⁵ cells/mL Start->Seed Prepare_VentA Prepare this compound working solutions (1x, 5x, 8x IC₅₀) Seed->Prepare_VentA Treat Add this compound to cultures Prepare_VentA->Treat Incubate Incubate for 24 hours at 37°C, 5% CO₂ Treat->Incubate Harvest Harvest cells by centrifugation Incubate->Harvest Wash Wash cells with PBS Harvest->Wash Fix Fix cells with paraformaldehyde Wash->Fix Permeabilize Permeabilize cells with Triton X-100 Fix->Permeabilize Stain Stain with DAPI and anti-α-tubulin antibody Permeabilize->Stain Microscopy Visualize using fluorescence microscopy Stain->Microscopy Quantify Quantify kDNA loss (0K1N cells) Microscopy->Quantify End End: Data Analysis Quantify->End

Caption: Experimental workflow for this compound treatment and kDNA loss analysis.

Step-by-Step Procedure:

  • Cell Seeding: Seed T. brucei bloodstream forms in a multi-well plate at a density of 1 x 10⁵ cells/mL. Include untreated control wells.

  • Drug Preparation: From the stock solution, prepare serial dilutions of this compound in culture medium to achieve the final desired concentrations (e.g., 21 nM, 107 nM, 172 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the parasites (typically <0.5%).

  • Treatment: Add the prepared this compound working solutions to the respective wells.

  • Incubation: Incubate the treated parasites for 24 hours under standard culture conditions.

  • Cell Harvesting: After incubation, transfer the cell suspensions to centrifuge tubes and pellet the cells by centrifugation (e.g., 1000 x g for 10 minutes).

  • Washing: Discard the supernatant and wash the cell pellet with phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cells in a fixative solution (e.g., 4% paraformaldehyde in PBS) and incubate for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with a solution containing a detergent (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Staining:

    • Wash the permeabilized cells with PBS.

    • Incubate with a primary antibody against α-tubulin (to visualize the cell body) for 1 hour.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

    • Wash and resuspend the cells in PBS containing 4',6-diamidino-2-phenylindole (DAPI) for DNA staining. DAPI will stain both the nucleus (N) and the kinetoplast (K).

  • Microscopy and Analysis:

    • Mount the stained cells on a microscope slide.

    • Visualize the cells using a fluorescence microscope with appropriate filters for DAPI and the secondary antibody fluorophore.

    • Count the number of nuclei and kinetoplasts in a significant population of cells (e.g., >200 cells per condition).

    • Quantify the percentage of cells that have lost their kDNA (phenotype: 0K1N - zero kinetoplasts, one nucleus).

4. Protocol for Assessing Mitochondrial Membrane Potential

To confirm the mechanism of action, the effect of this compound on the mitochondrial membrane potential can be assessed.

  • Treatment: Treat T. brucei with this compound as described in the previous protocol.

  • Staining: 30 minutes before the end of the 24-hour incubation, add a mitochondrial membrane potential-sensitive dye, such as MitoTracker Red CMXRos, to the culture medium according to the manufacturer's instructions.

  • Co-staining: After incubation with the mitochondrial dye, harvest and fix the cells. Stain with DAPI to visualize the nucleus and kDNA.

  • Microscopy: Observe the cells under a fluorescence microscope. A loss of the MitoTracker signal in treated cells compared to the untreated control indicates a collapse of the mitochondrial membrane potential.

Expected Results:

Treatment of T. brucei bloodstream forms with this compound is expected to result in a dose-dependent increase in the percentage of cells exhibiting kDNA loss. At concentrations around the IC₅₀ and higher, a significant portion of the parasite population should present with a 0K1N phenotype after 24 hours. This will be accompanied by a loss of mitochondrial membrane potential.

Troubleshooting:

  • Low percentage of kDNA loss: Ensure the this compound is active and the concentrations are accurate. Check for cell viability before and after treatment; high levels of cell death may obscure the kDNA loss phenotype.

  • High background in fluorescence microscopy: Optimize washing steps and antibody concentrations.

  • Difficulty in distinguishing kDNA and nucleus: Ensure proper DAPI concentration and imaging settings. The kDNA is typically a smaller, more condensed dot of DAPI staining compared to the larger, more diffuse nucleus.

This compound is a valuable tool for studying mitochondrial biology and kDNA maintenance in Trypanosoma brucei. The protocols outlined here provide a framework for inducing and quantifying kDNA loss, which can be applied in drug discovery and mechanistic studies. The potent and rapid action of this compound in inducing a dyskinetoplastic phenotype highlights the F₀F₁-ATP synthase as a promising target for the development of new treatments for African trypanosomiasis.

References

Application of Venturicidin A in Controlling Gray Mould on Tomato Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gray mould, caused by the necrotrophic fungus Botris cinerea, is a significant plant pathogen responsible for substantial economic losses in tomato production worldwide. The disease affects all aerial parts of the tomato plant, leading to damping-off, stem girdling, foliar blighting, and post-harvest fruit rot.[1] The development of effective and sustainable control strategies is crucial for managing this devastating disease. Venturicidin A, a macrolide antibiotic produced by the biocontrol strain Streptomyces pratensis S10, has emerged as a promising natural fungicide for the control of gray mould on tomato plants.[2][3] This document provides detailed application notes and protocols based on current research for the use of this compound in controlling B. cinerea on tomatoes.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action against Botrytis cinerea, leading to strong inhibition of fungal growth and disease development. The primary modes of action include:

  • Disruption of Cell Membrane Integrity: this compound compromises the fungal cell membrane, leading to cytoplasmic leakage and ultimately cell death.[2][3]

  • Induction of Oxidative Stress: The compound induces the accumulation of reactive oxygen species (ROS) within the fungal cells, contributing to cellular damage.

  • Alteration of Gene Expression: this compound significantly impacts the expression of genes crucial for fungal pathogenicity. It upregulates the expression of genes encoding subunits of NADPH oxidase, an enzyme involved in ROS production, while downregulating the expression of at least six key pathogenicity-related genes.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against Botrytis cinerea.

Table 1: In Vitro Antifungal Activity of this compound against B. cinerea

ParameterValueReference
EC₅₀ (Hyphal Inhibition on PDA medium) 1.08 µg/mL
Spore Germination Inhibition Rate 49-86% (concentration range not specified)

Table 2: In Vivo Efficacy of this compound against Gray Mould on Tomato Fruit

Treatment TypeDisease Incidence ReductionReference
Protective and Curative Activity ≈28-78% (concentration range not specified)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against B. cinerea on tomato plants.

Protocol 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth and spore germination of B. cinerea.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., methanol)

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA) medium

  • Sterile distilled water

  • Spectrophotometer or hemocytometer

  • Microscope

  • Sterile petri dishes, pipettes, and other standard microbiology lab equipment

Procedure:

  • Mycelial Growth Inhibition Assay (EC₅₀ Determination): a. Prepare PDA medium amended with various concentrations of this compound. A stock solution of this compound in methanol can be added to the molten PDA before pouring into petri dishes. b. An equivalent concentration of the solvent (e.g., methanol) should be used as a control. c. Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing B. cinerea culture onto the center of each PDA plate. d. Incubate the plates at 20-25°C in the dark for 3-5 days. e. Measure the colony diameter in two perpendicular directions. f. Calculate the percentage of inhibition relative to the solvent control. g. Determine the EC₅₀ value using probit analysis.

  • Spore Germination Assay: a. Harvest B. cinerea spores from a 10-14 day old culture by flooding the plate with sterile distilled water and gently scraping the surface. b. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. c. Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer. d. Prepare a series of dilutions of this compound in a suitable liquid medium (e.g., Potato Dextrose Broth or a germination-inducing buffer). e. Mix the spore suspension with the this compound solutions (and a solvent control). f. Incubate the suspensions at 20-25°C in a humid chamber for 6-12 hours. g. Observe at least 100 spores per replicate under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

Protocol 2: In Vivo Protective and Curative Assays on Tomato Fruit

Objective: To evaluate the protective and curative efficacy of this compound in controlling gray mould on detached tomato fruit.

Materials:

  • Healthy, unripe to ripe tomato fruits of a uniform size and maturity

  • This compound solution (concentration to be determined based on in vitro results)

  • Botrytis cinerea spore suspension (1 x 10⁶ spores/mL)

  • Sterile needles or cork borer

  • Humid chambers (e.g., plastic boxes with moist paper towels)

  • Solvent for this compound (e.g., methanol) as a control

Procedure:

  • Fruit Preparation: a. Surface sterilize the tomato fruits by washing with a mild detergent, rinsing with water, and then briefly immersing in a 1% sodium hypochlorite solution, followed by a final rinse with sterile distilled water. b. Allow the fruits to air dry in a sterile environment. c. Create a small wound (e.g., 2-3 mm deep) on the surface of each fruit with a sterile needle.

  • Protective Assay: a. Apply a small volume (e.g., 10-20 µL) of the this compound solution directly onto the wound site. b. Allow the treatment to dry for a few hours. c. Inoculate the treated wound with an equal volume of the B. cinerea spore suspension. d. A control group should be treated with the solvent only, followed by inoculation.

  • Curative Assay: a. Inoculate the wound site with the B. cinerea spore suspension first. b. After a defined period (e.g., 6, 12, or 24 hours), apply the this compound solution to the inoculated wound. c. A control group should be inoculated and then treated with the solvent only.

  • Incubation and Assessment: a. Place the treated and control fruits in humid chambers. b. Incubate at 20-25°C with a photoperiod (e.g., 12h light/12h dark). c. Assess the disease development daily for up to 7 days by measuring the lesion diameter. d. Calculate the disease incidence (percentage of infected fruits) and disease severity (lesion size).

Protocol 3: Analysis of Cell Membrane Integrity

Objective: To determine if this compound disrupts the cell membrane of B. cinerea.

Materials:

  • Botrytis cinerea spores or mycelia

  • This compound solution

  • Propidium Iodide (PI) staining solution

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Treat B. cinerea spores or mycelia with this compound at a predetermined effective concentration (e.g., EC₅₀) for a specific duration.

  • Harvest the fungal material by centrifugation and wash with PBS.

  • Resuspend the fungal material in a PI staining solution (e.g., 5 µg/mL in PBS).

  • Incubate in the dark for 15-30 minutes.

  • Wash with PBS to remove excess stain.

  • Observe the spores/mycelia under a fluorescence microscope. Red fluorescence indicates compromised cell membranes that have allowed PI to enter and intercalate with nucleic acids.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow.

G cluster_venturicidin This compound cluster_botrytis Botrytis cinerea Cell This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Disrupts Integrity Pathogenicity Genes Pathogenicity Genes This compound->Pathogenicity Genes Downregulates (6 genes) NADPH Oxidase (bcnoxA, bcnoxB) NADPH Oxidase (bcnoxA, bcnoxB) This compound->NADPH Oxidase (bcnoxA, bcnoxB) Upregulates Cell Death Cell Death Cell Membrane->Cell Death Leads to ROS Production ROS Production ROS Production->Cell Death Contributes to Infection Process Infection Process Pathogenicity Genes->Infection Process Inhibits NADPH Oxidase (bcnoxA, bcnoxB)->ROS Production Increases G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (Tomato Fruit) cluster_moa Mechanism of Action Studies Mycelial Growth Mycelial Growth EC50 EC50 Mycelial Growth->EC50 Spore Germination Spore Germination Inhibition Rate Inhibition Rate Spore Germination->Inhibition Rate Protective Assay Protective Assay Disease Assessment Disease Assessment Protective Assay->Disease Assessment Curative Assay Curative Assay Curative Assay->Disease Assessment Lesion Diameter Lesion Diameter Disease Assessment->Lesion Diameter Disease Incidence Disease Incidence Disease Assessment->Disease Incidence Membrane Integrity (PI Staining) Membrane Integrity (PI Staining) ROS Accumulation ROS Accumulation Gene Expression (qRT-PCR) Gene Expression (qRT-PCR) This compound This compound This compound->Mycelial Growth This compound->Spore Germination This compound->Protective Assay This compound->Curative Assay This compound->Membrane Integrity (PI Staining) This compound->ROS Accumulation This compound->Gene Expression (qRT-PCR)

References

Application Notes and Protocols for In Vitro Inhibition of ATP Synthase by Venturicidin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venturicidin A is a macrolide antibiotic produced by certain species of Streptomyces bacteria. It is a potent and specific inhibitor of F-type ATP synthases (also known as F1Fo-ATPases), which are crucial enzymes for energy conversion in bacteria, mitochondria, and chloroplasts.[1] By targeting the Fo subunit of the enzyme, this compound blocks the proton translocation channel, thereby inhibiting ATP synthesis.[1][2] This inhibitory action makes this compound a valuable tool for studying cellular bioenergetics and a potential candidate for the development of novel antimicrobial agents.[1]

These application notes provide detailed protocols for an in vitro assay to determine the inhibitory activity of this compound against ATP synthase. The primary method described is a coupled spectrophotometric assay that measures the rate of ATP hydrolysis.

Mechanism of Action

This compound specifically targets the Fo subunit of the F1Fo-ATP synthase complex. The Fo subunit is embedded in the membrane and forms the proton channel. By binding to this subunit, this compound physically obstructs the flow of protons, which is the driving force for the rotational catalysis of the F1 subunit that synthesizes ATP. At higher concentrations, this compound can induce a functional decoupling of the F1 and Fo subunits, leading to unregulated ATP hydrolysis.[3]

Data Presentation

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values can vary depending on the source of the ATP synthase and the specific experimental conditions.

Parameter Value Organism/Cell Line Notes Reference
IC50 31 µg/mLHuman Embryonic Kidney (HEK) cellsToxicity assessment
IC50 160 nMTrypanosoma brucei bruceiAnti-parasitic activity
IC50 720 nMTrypanosoma brucei rhodesienseAnti-parasitic activity
Ki 1.2 µM (± 0.4)Pseudomonas aeruginosa (membranes)Inhibition of ATPase activity

Experimental Protocols

Protocol 1: Isolation of ATP Synthase Source

A. Preparation of Submitochondrial Particles (SMPs) from Bovine Heart Mitochondria

This protocol describes the preparation of "inside-out" vesicles from the inner mitochondrial membrane, which exposes the ATP-hydrolyzing F1 subunit to the surrounding buffer.

Materials:

  • Fresh bovine heart

  • Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl (pH 7.2)

  • Sonication equipment

  • Centrifuge and rotors capable of 12,000 x g and 100,000 x g

Procedure:

  • Obtain fresh bovine heart tissue and place it on ice.

  • Trim away fat and connective tissue. Mince the heart muscle into small pieces.

  • Homogenize the minced tissue in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at low speed to remove cell debris.

  • Pellet the mitochondria by centrifugation at 12,000 x g for 10 minutes.

  • Wash the mitochondrial pellet by resuspending in Homogenization Buffer and repeating the centrifugation.

  • Resuspend the washed mitochondria in a hypotonic buffer to induce swelling.

  • Disrupt the swollen mitochondria using sonication on ice. This process inverts the inner mitochondrial membrane to form SMPs.

  • Centrifuge the sonicate at 12,000 x g to remove unbroken mitochondria and larger fragments.

  • Pellet the SMPs from the supernatant by ultracentrifugation at 100,000 x g for 60 minutes.

  • Resuspend the SMP pellet in a suitable buffer (e.g., Tris-HCl with sucrose) and store at -80°C.

B. Preparation of Bacterial Membranes (e.g., from E. coli)

This protocol is for isolating inverted membrane vesicles from bacteria, which also have the F1 subunit of ATP synthase facing the exterior.

Materials:

  • E. coli culture

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10% glycerol

  • French press or sonicator

  • Centrifuge and rotors capable of 12,000 x g and 100,000 x g

Procedure:

  • Grow E. coli to the late logarithmic phase of growth.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with Lysis Buffer.

  • Resuspend the cells in Lysis Buffer and lyse them using a French press or sonication.

  • Centrifuge the lysate at 12,000 x g to remove unbroken cells and debris.

  • Pellet the membrane vesicles from the supernatant by ultracentrifugation at 100,000 x g for 1-2 hours.

  • Resuspend the membrane pellet in a suitable buffer and store at -80°C.

Protocol 2: ATP Synthase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the ATP hydrolysis (ATPase) activity of the F1Fo-ATP synthase. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • ATP Synthase: ATP + H₂O → ADP + Pi

  • Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

For every molecule of ATP hydrolyzed by the ATP synthase, one molecule of NADH is oxidized to NAD⁺.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl₂, 5 mg/mL bovine serum albumin

  • ATP solution (100 mM)

  • Phosphoenolpyruvate (PEP) solution (1 M)

  • NADH solution (100 mM)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • This compound stock solution (in DMSO or ethanol)

  • Oligomycin (as a positive control for inhibition)

  • Isolated SMPs or bacterial membranes

  • UV/Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Assay Mix in a microplate well or a cuvette by adding the following components:

    • Assay Buffer

    • PEP (final concentration: 10 mM)

    • NADH (final concentration: 1 mM)

    • PK (sufficient activity to ensure the reaction is not rate-limiting)

    • LDH (sufficient activity to ensure the reaction is not rate-limiting)

  • Add the desired concentration of this compound or vehicle control (DMSO/ethanol) to the wells.

  • Add the SMPs or bacterial membranes (e.g., 30-50 µg of protein).

  • Incubate for a few minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind.

  • Initiate the reaction by adding ATP (final concentration: 2.5 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every minute for 15-30 minutes).

  • The rate of NADH oxidation is proportional to the ATPase activity.

Data Analysis:

  • Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

  • Convert the rate of absorbance change to the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assay ATP Synthase Inhibition Assay cluster_analysis Data Analysis prep_source Source Material (e.g., Bovine Heart, E. coli) homogenization Homogenization / Lysis prep_source->homogenization centrifugation1 Low-Speed Centrifugation (Remove Debris) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (Pellet Mitochondria / Membranes) centrifugation1->centrifugation2 disruption Sonication / French Press (Form Vesicles) centrifugation2->disruption ultracentrifugation Ultracentrifugation (Isolate Vesicles) disruption->ultracentrifugation final_sample Isolated SMPs or Bacterial Membranes ultracentrifugation->final_sample add_sample Add Isolated Vesicles final_sample->add_sample prepare_mix Prepare Assay Mix (Buffer, PEP, NADH, PK, LDH) add_inhibitor Add this compound (or Vehicle Control) prepare_mix->add_inhibitor add_inhibitor->add_sample initiate_reaction Initiate with ATP add_sample->initiate_reaction measure_absorbance Measure A340 Decrease initiate_reaction->measure_absorbance calculate_rate Calculate Rate (ΔA340/min) measure_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for the in vitro assay of this compound inhibition of ATP synthase.

Mechanism_of_Action cluster_membrane Inner Mitochondrial / Bacterial Membrane F1 F1 Subunit (ATP Synthesis/Hydrolysis) Fo Fo Subunit (Proton Channel) F1->Fo Stalk ATP ATP F1->ATP ATP Synthesis Protons_in Low H+ Concentration (Matrix / Cytoplasm) Fo->Protons_in Proton Translocation Protons_out High H+ Concentration (Intermembrane Space / Periplasm) Protons_out->Fo Proton Motive Force VenturicidinA This compound VenturicidinA->Fo Inhibits ADP_Pi ADP + Pi ADP_Pi->F1

Caption: Mechanism of this compound inhibition of F1Fo-ATP synthase.

References

Application Notes and Protocols: Determining the EC50 of Venturicidin A against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Venturicidin A, a macrolide antibiotic produced by Streptomyces species, has demonstrated significant antifungal activity against a broad spectrum of plant pathogens. This document provides detailed protocols for determining the 50% effective concentration (EC50) of this compound against Botrytis cinerea, the causal agent of gray mold disease. The provided methodologies are essential for fungicide sensitivity screening, mechanism of action studies, and the development of new disease management strategies.

Recent studies have highlighted the potent inhibitory effects of this compound on the hyphal growth and spore germination of B. cinerea.[1][2][3] The primary mode of action of this compound is the inhibition of the mitochondrial F1F0-ATP synthase, a critical enzyme for cellular energy production.[4][5] This inhibition leads to a cascade of downstream effects, including disruption of the mitochondrial membrane potential, increased cell membrane permeability, and the accumulation of reactive oxygen species (ROS), ultimately leading to fungal cell death.

Quantitative Data Summary

The following table summarizes the reported EC50 value for this compound against Botrytis cinerea.

CompoundTarget OrganismAssay TypeEC50 Value (μg/mL)MediumReference
This compoundBotrytis cinereaHyphal Inhibition1.08PDA

Experimental Protocols

Materials and Reagents
  • Botrytis cinerea isolate (e.g., from a culture collection or field sample)

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Sterile petri dishes (90 mm)

  • Sterile micropipette tips

  • Micropipettes

  • Incubator (20-25°C)

  • Spectrophotometer or plate reader (for spore germination assay)

  • Microscope and hemocytometer

  • Sterile flasks

  • Laminar flow hood

Protocol 1: Mycelial Radial Growth Inhibition Assay

This protocol determines the effect of this compound on the mycelial growth of B. cinerea.

  • Preparation of B. cinerea Cultures:

    • Culture B. cinerea on PDA plates for 5-7 days at 20-25°C to obtain actively growing mycelium.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution with sterile distilled water to create a series of working solutions.

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to 45-50°C.

    • Add the this compound working solutions to the molten PDA to achieve a final concentration series (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 μg/mL). The final DMSO concentration in all plates, including the control, should be kept constant and low (e.g., ≤0.1%) to avoid solvent toxicity.

    • Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation:

    • Using a sterile cork borer (5 mm diameter), take mycelial plugs from the margin of an actively growing B. cinerea culture.

    • Place a single mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate.

  • Incubation:

    • Incubate the plates at 20-25°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached a significant diameter.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

      • DC = Average diameter of the colony in the control plate

      • DT = Average diameter of the colony in the treated plate

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value by probit analysis or by fitting a dose-response curve.

Protocol 2: Spore Germination Inhibition Assay

This protocol assesses the impact of this compound on the germination of B. cinerea conidia.

  • Preparation of Spore Suspension:

    • Flood a 10-14 day old culture of B. cinerea with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Treatment Solutions:

    • In sterile microcentrifuge tubes or a 96-well plate, prepare a series of this compound concentrations in PDB or a suitable germination buffer. Include a control with no fungicide.

  • Incubation:

    • Add an equal volume of the spore suspension to each treatment solution.

    • Incubate the mixtures at 20-25°C for 6-12 hours in the dark.

  • Data Collection and Analysis:

    • After incubation, place a drop of each suspension on a microscope slide.

    • Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of germination inhibition using the formula: Inhibition (%) = [(GC - GT) / GC] x 100 Where:

      • GC = Percentage of germination in the control

      • GT = Percentage of germination in the treatment

    • Determine the EC50 value as described in the mycelial growth assay.

Visualizations

Proposed Mechanism of Action of this compound in Botrytis cinerea

VenturicidinA_MoA cluster_Mitochondrion Mitochondrion cluster_Cell Fungal Cell ATP_Synthase F1F0-ATP Synthase H_gradient Proton Gradient (Δp) ATP_Synthase->H_gradient Disrupts ATP_prod ATP Production ATP_Synthase->ATP_prod catalyzes ATP_Synthase->ATP_prod H_gradient->ATP_Synthase drives MMP Mitochondrial Membrane Potential (ΔΨm) H_gradient->MMP Collapses Growth Hyphal Growth Inhibition ATP_prod->Growth Germination Spore Germination Inhibition ATP_prod->Germination ROS Reactive Oxygen Species (ROS) Membrane Cell Membrane Damage ROS->Membrane Causes MMP->H_gradient maintains MMP->ROS Induces Accumulation VentA This compound VentA->ATP_Synthase Inhibits CellDeath Cell Death Membrane->CellDeath Growth->CellDeath Germination->CellDeath

Caption: Mechanism of this compound against B. cinerea.

Experimental Workflow for EC50 Determination

EC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture 1. Culture B. cinerea Spores 3. Prepare Spore Suspension (for germination assay) Culture->Spores Inoculate_Mycelia 4a. Inoculate with Mycelial Plugs Culture->Inoculate_Mycelia Stock 2. Prepare this compound Stock Solution Media 3. Prepare Fungicide- Amended Media Stock->Media Media->Inoculate_Mycelia Inoculate_Spores 4b. Inoculate with Spore Suspension Spores->Inoculate_Spores Incubate 5. Incubate Inoculate_Mycelia->Incubate Inoculate_Spores->Incubate Measure 6. Measure Growth or Germination Incubate->Measure Calculate 7. Calculate % Inhibition Measure->Calculate Plot 8. Plot Dose-Response Curve Calculate->Plot EC50 9. Determine EC50 Plot->EC50

References

Application Note: Assessing Cell Membrane Integrity Post-Venturicidin A Treatment Using Propidium Iodide Staining

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Venturicidin A is a potent inhibitor of mitochondrial F1Fo-ATP synthase, a key enzyme in cellular energy metabolism. Inhibition of this enzyme disrupts the mitochondrial membrane potential, leading to a cascade of events that can culminate in a loss of cell membrane integrity and, ultimately, cell death. This application note provides a detailed protocol for assessing the impact of this compound on cell membrane integrity using propidium iodide (PI) staining followed by flow cytometry. PI is a fluorescent intercalating agent that is unable to cross the membrane of live cells, making it an excellent marker for identifying cells that have lost membrane integrity. This method offers a robust and quantitative approach for evaluating the cytotoxic effects of this compound, which is valuable for researchers in drug development and cell biology.

Introduction

This compound is a macrolide antibiotic that specifically targets the Fo subunit of F1Fo-ATP synthase, effectively blocking proton translocation and inhibiting ATP synthesis. This disruption of oxidative phosphorylation leads to a decrease in cellular ATP levels and a collapse of the mitochondrial membrane potential. The downstream consequences of ATP depletion and mitochondrial dysfunction can include the induction of apoptotic or necrotic cell death pathways, both of which are characterized by a loss of plasma membrane integrity.

Propidium iodide (PI) is a fluorescent dye that binds to DNA by intercalating between the bases.[1] It is a valuable tool for assessing cell viability because it cannot penetrate the intact plasma membranes of living cells. However, in cells with compromised membranes, a hallmark of late-stage apoptosis and necrosis, PI can enter the cell and bind to the DNA, emitting a strong red fluorescence when excited by a laser.[2][3] Flow cytometry can then be used to quantify the percentage of PI-positive cells in a population, providing a direct measure of cell death.

This application note details a comprehensive protocol for treating mammalian cells with this compound and subsequently staining with propidium iodide to quantify the loss of cell membrane integrity.

Principle of the Assay

Live cells with intact cell membranes exclude propidium iodide. In contrast, cells with compromised membranes, which are characteristic of late apoptotic or necrotic cells, allow PI to enter and intercalate with double-stranded DNA. This binding results in a significant increase in the fluorescence of PI. By analyzing the cell population using flow cytometry, we can distinguish between two populations:

  • Live cells: PI-negative population with low red fluorescence.

  • Dead/Dying cells: PI-positive population with high red fluorescence.

The percentage of PI-positive cells provides a quantitative measure of the cytotoxicity induced by this compound treatment.

Data Presentation

Table 1: Effect of this compound on Cell Membrane Integrity

This compound Concentration (µM)Incubation Time (hours)% PI-Positive Cells (Mean ± SD)
0 (Vehicle Control)243.5 ± 0.8
1248.2 ± 1.5
52425.6 ± 3.1
102452.1 ± 4.5
252485.3 ± 2.9
502496.7 ± 1.2

This table is a representative example. Actual results will vary depending on the cell line, experimental conditions, and specific batch of this compound.

Mandatory Visualizations

VenturicidinA_Pathway VenturicidinA This compound ATPSynthase Mitochondrial F1Fo-ATP Synthase VenturicidinA->ATPSynthase Inhibits ProtonMotiveForce Disruption of Proton Motive Force ATPSynthase->ProtonMotiveForce ATP Decreased Cellular ATP ProtonMotiveForce->ATP MMP Collapse of Mitochondrial Membrane Potential (ΔΨm) ProtonMotiveForce->MMP Apoptosis Induction of Apoptosis/Necrosis Signaling Cascades ATP->Apoptosis MMP->Apoptosis MembraneIntegrity Loss of Plasma Membrane Integrity Apoptosis->MembraneIntegrity PI_entry Propidium Iodide Entry MembraneIntegrity->PI_entry Fluorescence Red Fluorescence PI_entry->Fluorescence Results in

Caption: Signaling pathway of this compound leading to loss of cell membrane integrity.

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis CellCulture 1. Seed and Culture Cells Treatment 2. Treat with this compound CellCulture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Wash 4. Wash Cells with PBS Harvest->Wash Stain 5. Stain with Propidium Iodide Wash->Stain FlowCytometry 6. Acquire Data on Flow Cytometer Stain->FlowCytometry DataAnalysis 7. Analyze Data FlowCytometry->DataAnalysis

Caption: Experimental workflow for assessing cell membrane integrity after this compound treatment.

Experimental Protocols

Materials and Reagents

  • Mammalian cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water, stored at 2-8°C, protected from light)

  • RNase A solution (optional, to reduce background from RNA staining)

  • Flow cytometry tubes

  • Flow cytometer equipped with a 488 nm laser

Protocol for this compound Treatment and Propidium Iodide Staining

This protocol is optimized for assessing cytotoxicity after drug treatment.

  • Cell Seeding:

    • For adherent cells, seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

    • For suspension cells, seed cells in appropriate culture flasks at a density of approximately 2-5 x 10^5 cells/mL.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for attachment and recovery.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Adherent cells:

      • Carefully aspirate the culture medium.

      • Wash the cells once with PBS.

      • Add 0.5-1 mL of Trypsin-EDTA to each well and incubate at 37°C for 2-5 minutes, or until the cells detach.

      • Add 2-4 mL of complete medium to inactivate the trypsin.

      • Transfer the cell suspension to a 15 mL conical tube.

    • Suspension cells:

      • Transfer the cell suspension directly from the culture flask to a 15 mL conical tube.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes.

    • Aspirate the supernatant.

  • Propidium Iodide Staining:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • Add 5 µL of Propidium Iodide stock solution (final concentration of approximately 10 µg/mL).

    • (Optional) Add 5 µL of RNase A solution (final concentration of approximately 100 µg/mL) and incubate for 15 minutes at 37°C to ensure only DNA is stained.

    • Gently vortex the tubes.

    • Incubate the cells on ice, protected from light, for 15-30 minutes. Do not wash the cells after adding PI.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Use a 488 nm excitation laser and collect the PI fluorescence in the appropriate red fluorescence channel (e.g., PE-Texas Red or a similar channel, typically around 617 nm).

    • Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population and exclude debris.

    • Create a histogram or a dot plot to visualize the PI fluorescence.

    • Set gates to distinguish between the PI-negative (live) and PI-positive (dead) populations based on a negative control (unstained cells) and a positive control (e.g., heat-killed cells).

    • Collect at least 10,000 events per sample for statistically significant results.

  • Data Analysis:

    • Determine the percentage of PI-positive cells in each sample.

    • Plot the percentage of PI-positive cells against the concentration of this compound to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of this compound that induces cell death in 50% of the population).

Troubleshooting

  • High background fluorescence in the negative control: This may be due to a high percentage of dead cells in the initial population. Ensure proper cell culture techniques and handle cells gently during harvesting and washing.

  • Weak PI signal in positive control: Ensure the PI stock solution has been stored correctly (protected from light) and has not expired. The concentration may need to be optimized for your specific cell type.

  • Cell clumping: Handle cells gently and avoid vigorous vortexing. Passing the cell suspension through a cell strainer or nylon mesh before analysis can help to remove clumps.

Conclusion

Propidium iodide staining coupled with flow cytometry is a reliable and straightforward method for quantifying the loss of cell membrane integrity induced by this compound. This application note provides a detailed protocol that can be adapted for various cell lines and experimental conditions. The quantitative data obtained from this assay is crucial for understanding the cytotoxic effects of this compound and can be a valuable tool for researchers in the field of drug development and cellular biology.

References

experimental concentration of Venturicidin A for inhibiting Fusarium graminearum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusarium graminearum is a devastating fungal pathogen responsible for Fusarium Head Blight (FHB) in cereal crops, leading to significant yield losses and contamination with mycotoxins, such as deoxynivalenol (DON).[1][2][3] Venturicidin A, a bioactive compound isolated from Streptomyces pratensis, has demonstrated significant potential as a fungicide for controlling F. graminearum.[1][2] These application notes provide detailed protocols and quantitative data on the experimental use of this compound to inhibit the growth and pathogenic effects of F. graminearum.

Data Presentation

The inhibitory effects of this compound on various aspects of Fusarium graminearum growth and development are summarized in the tables below.

Table 1: Inhibitory Effect of this compound on Mycelial Growth of F. graminearum

Concentration (μg/mL)Inhibition Rate of Mycelial Growth (%)
EC50 (3.69)50
12891.31

Table 2: Effect of this compound on Conidial Germination of F. graminearum at 8 hours

Concentration (μg/mL)Inhibition Rate of Conidial Germination (%)
EC50 (3.69)32.67
2071.32
4085.33

Table 3: Effect of this compound on Cell Membrane Permeability of F. graminearum Mycelia at 12 hours

Concentration (μg/mL)Relative Electrolyte Leakage (Fold change vs. Control)Malondialdehyde (MDA) Content Increase (%)
EC50 (3.69)1.1156.86
201.77120.26
402.59209.15

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Determination of Antifungal Activity of this compound against F. graminearum (Mycelial Growth Inhibition)

Objective: To determine the effective concentration of this compound required to inhibit the mycelial growth of F. graminearum and to calculate the EC50 value.

Materials:

  • Fusarium graminearum strain (e.g., PH-1)

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add appropriate volumes of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 1, 2, 4, 8, 16, 32, 64, 128 μg/mL). Ensure the final solvent concentration is consistent across all plates, including the control (0 μg/mL).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh culture of F. graminearum grown on PDA, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates and incubate at 25°C for 3-5 days, or until the mycelium in the control plate has reached the edge.

  • Measure the colony diameter in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • The EC50 value can be determined by probit analysis of the concentration-response data. A toxicity curve can be generated by plotting the inhibition percentage against the logarithm of the this compound concentration.

Protocol 2: Conidial Germination Assay

Objective: To evaluate the effect of this compound on the conidial germination of F. graminearum.

Materials:

  • F. graminearum conidia suspension

  • Potato Dextrose Broth (PDB) or a suitable germination medium

  • This compound stock solution

  • Microtiter plates or microscope slides

  • Microscope

Procedure:

  • Prepare a conidial suspension from a sporulating culture of F. graminearum and adjust the concentration to 1 x 10^5 conidia/mL in PDB.

  • Add this compound to the conidial suspension to achieve the desired final concentrations (e.g., EC50, 20, 40 μg/mL). Include a solvent control.

  • Incubate the treated and control suspensions at 25°C.

  • At specific time points (e.g., 2, 4, 6, 8 hours), take an aliquot from each treatment.

  • Observe at least 100 conidia per replicate under a microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Calculate the germination inhibition rate using the formula: Inhibition (%) = [(Gc - Gt) / Gc] * 100 where Gc is the germination rate of the control and Gt is the germination rate of the treated sample.

Protocol 3: Cell Membrane Permeability Assay

Objective: To assess the impact of this compound on the cell membrane integrity of F. graminearum mycelia by measuring relative electrolyte leakage and malondialdehyde (MDA) content.

Materials:

  • F. graminearum mycelia

  • PDB

  • This compound stock solution

  • Conductivity meter

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Spectrophotometer

Procedure: Part A: Relative Electrolyte Leakage

  • Grow F. graminearum in PDB to obtain fresh mycelia.

  • Harvest and wash the mycelia with sterile distilled water.

  • Resuspend a known weight of mycelia in sterile distilled water containing different concentrations of this compound (e.g., EC50, 20, 40 μg/mL) and a solvent control.

  • Incubate the suspensions at 25°C.

  • Measure the electrical conductivity of the supernatant at various time points (e.g., 0, 2, 4, 6, 8, 12 hours).

  • After the final time point, boil the samples for 10 minutes to cause complete leakage and measure the final conductivity.

  • Calculate the relative electrolyte leakage as the percentage of the initial conductivity relative to the final conductivity.

Part B: Malondialdehyde (MDA) Content

  • Treat mycelia with this compound as described in Part A.

  • After incubation (e.g., 12 hours), harvest the mycelia and grind them in a solution of 10% TCA.

  • Centrifuge the homogenate and mix the supernatant with 0.6% TBA.

  • Boil the mixture for 15 minutes, then cool it rapidly.

  • Measure the absorbance of the supernatant at 450, 532, and 600 nm.

  • Calculate the MDA content and express it as a percentage increase compared to the control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis F_graminearum F. graminearum Culture Mycelial_Growth Mycelial Growth Inhibition Assay F_graminearum->Mycelial_Growth Conidial_Germination Conidial Germination Assay F_graminearum->Conidial_Germination Membrane_Permeability Cell Membrane Permeability Assay F_graminearum->Membrane_Permeability VentA_stock This compound Stock VentA_stock->Mycelial_Growth VentA_stock->Conidial_Germination VentA_stock->Membrane_Permeability EC50_Calc EC50 Calculation Mycelial_Growth->EC50_Calc Inhibition_Rate Inhibition Rate Determination Mycelial_Growth->Inhibition_Rate Morphology_Obs Morphological Observation (SEM) Mycelial_Growth->Morphology_Obs Conidial_Germination->Inhibition_Rate Conidial_Germination->Morphology_Obs Membrane_Permeability->Inhibition_Rate

Caption: Experimental workflow for evaluating this compound's antifungal activity.

signaling_pathway cluster_cellular_effects Cellular Effects on F. graminearum cluster_biosynthesis_inhibition Inhibition of Biosynthesis VentA This compound Mitochondria Mitochondrial Dysfunction VentA->Mitochondria Membrane Increased Cell Membrane Permeability VentA->Membrane Pyruvic_Acid Reduced Pyruvic Acid VentA->Pyruvic_Acid Acetyl_CoA Reduced Acetyl-CoA VentA->Acetyl_CoA ROS ROS Accumulation Mitochondria->ROS TRI_Genes Inhibition of TRI Gene Expression ROS->TRI_Genes Acetyl_CoA->TRI_Genes Toxisome Inhibition of Toxisome Formation TRI_Genes->Toxisome DON Reduced DON Biosynthesis Toxisome->DON

Caption: Proposed mechanism of action for this compound against F. graminearum.

References

Application Notes and Protocols: Measuring ATP Depletion in MRSA Treated with Venturicidin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a significant global health threat due to its resistance to multiple antibiotics. Consequently, there is an urgent need for novel therapeutic strategies. Venturicidin A, a macrolide natural product, has emerged as a potent inhibitor of F-type ATP synthase.[1][2] In bacteria, this enzyme is crucial for generating adenosine triphosphate (ATP), the primary energy currency of the cell. By inhibiting ATP synthase, this compound disrupts the proton flow across the bacterial membrane, leading to a depletion of cellular ATP and subsequent cell death or potentiation of other antibiotics like aminoglycosides.[3][4][5] This document provides detailed protocols for measuring ATP depletion in MRSA upon treatment with this compound, a critical step in evaluating its efficacy and mechanism of action.

Principle of ATP Measurement

The quantification of intracellular ATP is a reliable indicator of cell viability and metabolic activity. A common and highly sensitive method for ATP detection is through bioluminescence assays. These assays utilize the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, resulting in light emission. The amount of light produced is directly proportional to the concentration of ATP, which in turn correlates with the number of viable cells. Commercially available kits, such as the BacTiter-Glo™ Microbial Cell Viability Assay, provide a streamlined and robust method for measuring ATP in bacterial cultures.

Signaling Pathway of this compound in MRSA

This compound specifically targets the F₀ subunit of the F-type ATP synthase enzyme in the bacterial cell membrane. This inhibition blocks the translocation of protons (H⁺) back into the cytoplasm, which is the driving force for ATP synthesis from ADP and inorganic phosphate (Pi). The disruption of this process leads to a rapid decrease in the intracellular ATP pool. At higher concentrations, this compound can also cause a decoupling of the F₁ and F₀ subunits, leading to unregulated ATP hydrolysis, which further exacerbates ATP depletion.

VenturicidinA_Pathway cluster_membrane Bacterial Cell Membrane ATP_Synthase F-type ATP Synthase (F₀F₁) F0 F₀ subunit F1 F₁ subunit Protons_in H⁺ ATP ATP F1->ATP ATP Synthesis Protons_out H⁺ Protons_out->F0 Proton Motive Force ADP ADP + Pi ATP_Depletion ATP Depletion ATP->ATP_Depletion VenturicidinA This compound VenturicidinA->F0 Inhibition Cell_Death Cell Death or Potentiation of other antibiotics ATP_Depletion->Cell_Death

Caption: Mechanism of this compound-induced ATP depletion in MRSA.

Experimental Protocols

MRSA Culture Preparation

Materials:

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 43300)

  • Tryptic Soy Broth (TSB) or Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or Blood Agar plates

  • Sterile culture tubes and flasks

  • Incubator (37°C with shaking)

  • Spectrophotometer

Protocol:

  • From a frozen stock or a fresh plate, inoculate a single colony of MRSA into 5 mL of TSB in a sterile culture tube.

  • Incubate the culture overnight at 37°C with shaking (200-250 rpm).

  • The next day, dilute the overnight culture 1:100 into a fresh, pre-warmed TSB in a larger flask.

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of approximately 0.4-0.6).

  • Adjust the bacterial suspension to the desired cell density for the assay (e.g., 1 x 10⁶ CFU/mL) using fresh broth.

This compound Treatment

Materials:

  • MRSA culture (prepared as in Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well opaque-walled microplates (for luminescence assays)

  • Vehicle control (e.g., DMSO)

Protocol:

  • In a 96-well opaque-walled plate, add 90 µL of the adjusted MRSA culture to each well.

  • Prepare serial dilutions of this compound in the appropriate culture medium.

  • Add 10 µL of the this compound dilutions to the wells to achieve the desired final concentrations.

  • Include a vehicle control (10 µL of DMSO or the corresponding solvent) and a no-treatment control (10 µL of sterile broth).

  • Incubate the plate at 37°C for the desired treatment duration (e.g., 30 minutes, 1 hour, 2 hours).

ATP Measurement using BacTiter-Glo™ Microbial Cell Viability Assay

Materials:

  • BacTiter-Glo™ Reagent (Promega, Cat. No. G8230, G8231, or G8232)

  • Treated MRSA samples in 96-well plate (from Protocol 2)

  • Luminometer

Protocol:

  • Equilibrate the BacTiter-Glo™ Reagent to room temperature before use.

  • After the this compound treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 5-10 minutes.

  • Add a volume of BacTiter-Glo™ Reagent equal to the volume of the cell culture in each well (e.g., 100 µL of reagent to 100 µL of culture).

  • Mix the contents on an orbital shaker for 2-5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 5 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

Experimental Workflow

Experimental_Workflow start Start culture 1. Prepare MRSA Culture (Overnight and subculture to mid-log phase) start->culture adjust 2. Adjust MRSA Culture Density (e.g., to 1x10⁶ CFU/mL) culture->adjust plate 3. Plate MRSA Culture (90 µL/well in 96-well opaque plate) adjust->plate treat 4. Treat with this compound (Add 10 µL of drug dilutions) plate->treat incubate_treat 5. Incubate (37°C for desired time) treat->incubate_treat equilibrate 6. Equilibrate Plate (To room temperature) incubate_treat->equilibrate add_reagent 7. Add BacTiter-Glo™ Reagent (100 µL/well) equilibrate->add_reagent mix_lyse 8. Mix and Lyse (Orbital shaker for 2-5 min) add_reagent->mix_lyse incubate_signal 9. Stabilize Signal (Incubate at RT for 5 min) mix_lyse->incubate_signal measure 10. Measure Luminescence (Using a luminometer) incubate_signal->measure end End measure->end

Caption: Workflow for measuring ATP depletion in MRSA.

Data Presentation

The quantitative data obtained from the luminescence readings should be summarized in a clear and structured table. The raw luminescence units (RLU) can be converted to percentage of ATP relative to the untreated control.

Treatment GroupThis compound (µg/mL)Mean RLU (± SD)ATP Level (% of Control)
Untreated Control01,500,000 (± 75,000)100%
Vehicle Control (DMSO)01,480,000 (± 80,000)98.7%
This compound1950,000 (± 50,000)63.3%
This compound2600,000 (± 35,000)40.0%
This compound4250,000 (± 20,000)16.7%
This compound880,000 (± 10,000)5.3%
This compound1630,000 (± 5,000)2.0%

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Troubleshooting and Considerations

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound does not affect MRSA viability or the assay chemistry. A vehicle control is essential.

  • Bacterial Density: The initial bacterial density can influence the magnitude of the luminescent signal. It is crucial to start with a consistent cell number across all experiments.

  • Plate Type: Use opaque-walled, preferably white, 96-well plates to maximize the luminescent signal and prevent well-to-well crosstalk.

  • Reagent Stability: Reconstituted BacTiter-Glo™ reagent should be stored according to the manufacturer's instructions to maintain its activity.

  • Standard Curve: For absolute quantification of ATP, a standard curve can be generated using known concentrations of ATP.

By following these detailed protocols and considerations, researchers can accurately and reproducibly measure the depletion of ATP in MRSA treated with this compound, providing valuable insights into its antimicrobial mechanism.

References

Troubleshooting & Optimization

optimizing Venturicidin A concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of Venturicidin A in your experiments while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a macrolide antibiotic that potently inhibits the Fₒ subunit of mitochondrial F₁Fₒ ATP synthase.[1] This inhibition blocks the proton channel, leading to a decrease in ATP synthesis and a disruption of the mitochondrial membrane potential.[2][3]

Q2: What are the potential off-target effects of this compound?

While highly specific for the Fₒ subunit of ATP synthase, high concentrations of this compound may lead to off-target effects. These can include generalized cytotoxicity and complex effects on mitochondrial function beyond simple inhibition of ATP synthesis. At higher concentrations, this compound can induce a time- and ATP-dependent decoupling of the F₁-ATPase activity from the inhibited Fₒ complex, leading to dysregulated ATP hydrolysis.[4] It is also important to consider that impurities in the compound or toxic effects of the solvent at high concentrations can contribute to unexpected cellular responses.

Q3: How do I determine the optimal concentration of this compound for my experiment?

The optimal concentration is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of a biological function) for your specific cell line and experimental endpoint.

Q4: What are the key assays to assess the on-target and off-target effects of this compound?

To assess the effects of this compound, a multi-assay approach is recommended:

  • On-target effects:

    • Cellular ATP Level Assay: Directly measures the intended effect of ATP synthase inhibition.

    • Mitochondrial Membrane Potential Assay: Assesses the disruption of the proton gradient caused by Fₒ inhibition.

  • Off-target/Cytotoxic effects:

    • Cell Viability Assays (e.g., MTT, MTS, or trypan blue exclusion): Determine the concentration at which this compound becomes toxic to the cells.

Troubleshooting Guide

Problem 1: High levels of cell death observed even at low concentrations.

Possible CauseRecommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below 0.5% in the cell culture medium. Run a vehicle control (media with solvent only) to confirm the solvent is not causing toxicity.
Compound Purity Verify the purity of your this compound stock. Impurities can be cytotoxic.
Incorrect Concentration Double-check all calculations for stock solution and dilutions.
Cell Line Sensitivity Your cell line may be particularly sensitive to ATP synthase inhibition. Perform a careful dose-response experiment starting from a very low concentration range.

Problem 2: No significant effect on cellular ATP levels or mitochondrial membrane potential.

Possible CauseRecommended Solution
Insufficient Concentration The concentration of this compound may be too low for your cell type. Increase the concentration and repeat the experiment.
Compound Degradation Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Short Incubation Time Increase the incubation time to allow for the compound to exert its effects. A time-course experiment is recommended.
Resistant Cell Line Some cell lines may have mechanisms of resistance or compensation. Consider using a positive control (e.g., another known ATP synthase inhibitor like oligomycin) to validate the assay.

Problem 3: Conflicting results between different viability assays.

Possible CauseRecommended Solution
Assay Principle Different assays measure different aspects of cell health. For example, MTT measures metabolic activity, which is directly affected by an ATP synthase inhibitor, while a trypan blue assay measures membrane integrity. A decrease in MTT signal may indicate reduced metabolic activity (on-target effect) before loss of membrane integrity (cell death).
Timing of Assay The timing of the assay post-treatment is critical. An early time point might show a decrease in ATP levels without significant cell death, while a later time point will show both.

Quantitative Data Summary

The following table summarizes reported IC₅₀ values for this compound in various cell types. Note that these values can vary depending on the specific experimental conditions.

Cell Type/OrganismAssayIC₅₀
Trypanosoma bruceiAlamar Blue21 nM
Leishmania donovaniAlamar Blue-
Human embryonic kidney (HEK) cellsCytotoxicity31 µg/mL
Mouse B16 cellsCell growth inhibition12 µM
Human Hep3B cellsCell growth inhibition15 µM
Human K562 cellsCell growth inhibition5.8 µM
Human MDA-MB-468 cellsCell growth inhibition8.3 µM
Fusarium graminearumAntagonistic activity3.69 µg/mL

Experimental Protocols

Dose-Response Experiment for IC₅₀ Determination using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to attach overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations initially (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC₅₀.

Cellular ATP Level Measurement

Materials:

  • Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the Dose-Response protocol, using an opaque-walled plate suitable for luminescence readings.

  • Assay Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Add the ATP detection reagent directly to the wells. This reagent lyses the cells and provides the substrate for the luciferase reaction.

  • Incubation: Incubate for the time specified in the kit protocol (usually a few minutes at room temperature) to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence indicates a reduction in cellular ATP levels.

Mitochondrial Membrane Potential Assay using TMRM

Materials:

  • TMRM (Tetramethylrhodamine, Methyl Ester) stock solution

  • Fluorescence microscope or flow cytometer

  • Cell culture medium

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

Procedure:

  • Cell Seeding and Treatment: Seed cells on a suitable imaging dish or plate and treat with this compound as described previously.

  • TMRM Staining: Add TMRM to the culture medium at a final concentration of 20-100 nM and incubate for 20-30 minutes at 37°C.

  • Imaging/Analysis:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine. A decrease in fluorescence intensity in the mitochondria indicates depolarization.

    • Flow Cytometry: Harvest the cells, resuspend them in a buffer containing TMRM, and analyze using a flow cytometer. A shift to lower fluorescence intensity indicates depolarization.

  • Positive Control: Treat a set of cells with FCCP (e.g., 10 µM) for 5-10 minutes to induce complete mitochondrial depolarization as a positive control.

Visualizations

G cluster_0 Experimental Workflow Start Start Dose-Response (MTT) Dose-Response (MTT) Start->Dose-Response (MTT) Determine IC50 Determine IC50 Dose-Response (MTT)->Determine IC50 Assess Off-Target Cytotoxicity Assess Off-Target Cytotoxicity Dose-Response (MTT)->Assess Off-Target Cytotoxicity ATP Assay ATP Assay Determine IC50->ATP Assay Use concentrations around IC50 MMP Assay MMP Assay Determine IC50->MMP Assay Use concentrations around IC50 Analyze On-Target Effects Analyze On-Target Effects ATP Assay->Analyze On-Target Effects MMP Assay->Analyze On-Target Effects Optimize Concentration Optimize Concentration Analyze On-Target Effects->Optimize Concentration Assess Off-Target Cytotoxicity->Optimize Concentration

Caption: Workflow for optimizing this compound concentration.

Caption: Logic for troubleshooting unexpected cytotoxicity.

G cluster_2 This compound Signaling Pathway VenturicidinA This compound Fo_Subunit Fₒ Subunit of ATP Synthase VenturicidinA->Fo_Subunit ProtonChannel Proton Channel Blockage Fo_Subunit->ProtonChannel MMP_Disruption Disruption of Mitochondrial Membrane Potential ProtonChannel->MMP_Disruption ATP_Synthase_Inhibition ATP Synthase Inhibition ProtonChannel->ATP_Synthase_Inhibition Cellular_Effects Downstream Cellular Effects MMP_Disruption->Cellular_Effects ATP_Decrease Decreased Cellular ATP ATP_Synthase_Inhibition->ATP_Decrease ATP_Decrease->Cellular_Effects

Caption: Simplified signaling pathway of this compound.

References

solubility issues of Venturicidin A in aqueous culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Venturicidin A in aqueous culture media. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it do?

This compound is a macrolide antibiotic produced by Streptomyces species.[1] It is a potent and specific inhibitor of the F0 subunit of the mitochondrial F1Fo-ATP synthase complex.[1][2] By binding to this complex, this compound blocks the translocation of protons, which in turn inhibits the synthesis of ATP.[2][3] This disruption of cellular energy production underlies its antifungal and cytotoxic activities.

Q2: Why is this compound difficult to dissolve in aqueous culture media?

This compound is a large, lipophilic (fat-soluble) molecule with a complex structure (Molecular Formula: C41H67NO11). Its chemical nature results in very poor water solubility, making it challenging to achieve desired concentrations in water-based solutions like cell culture media without precipitation.

Q3: What are the recommended solvents for preparing a this compound stock solution?

Due to its poor water solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly recommended solvents are Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF). DMSO is often preferred as it can solubilize a wide range of hydrophobic compounds and is generally well-tolerated by many cell lines at low final concentrations.

Q4: What is the maximum concentration of DMSO or ethanol that most cell lines can tolerate?

The final concentration of the organic solvent in the culture medium should be kept to a minimum to avoid solvent-induced toxicity. As a general guideline:

  • DMSO: Most cell lines can tolerate final DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.

  • Ethanol: Final ethanol concentrations should generally be kept below 0.5% (v/v). Some studies show that concentrations above 1% can significantly inhibit cell growth.

It is crucial to determine the specific tolerance of your cell line by running a solvent-only control experiment.

Q5: How can I check if this compound has precipitated in my culture medium?

Visually inspect the culture medium after adding the this compound working solution. Look for any signs of cloudiness, turbidity, or the formation of fine crystals or sediment. This can be done by holding the flask or plate up to a light source. For a more sensitive check, a small aliquot of the medium can be examined under a microscope to look for micro-precipitates.

Troubleshooting Guide

Problem / Question Potential Cause(s) Recommended Solution(s)
I see a precipitate immediately after adding this compound to my media. 1. High Final Concentration: The aqueous solubility limit was exceeded. 2. Solvent Shock: The concentrated stock solution was added too quickly to the aqueous medium, causing the compound to rapidly fall out of solution. 3. Low Temperature: The culture medium was too cold, reducing the solubility of the compound.1. Prepare an Intermediate Dilution: Before adding to the final culture volume, dilute the stock solution in a smaller volume of pre-warmed media. 2. Add Dropwise & Mix: Add the stock solution (or intermediate dilution) slowly, drop by drop, to the pre-warmed (37°C) culture medium while gently swirling or vortexing. 3. Use Sonication: Briefly sonicate the final solution in a water bath to help break up and redissolve small precipitates.
The media becomes cloudy over time in the incubator. 1. Compound Instability: The compound may be unstable and precipitating over the duration of the experiment. 2. Interaction with Media Components: this compound may be interacting with proteins (e.g., from FBS) or salts in the medium, leading to precipitation. 3. pH Shift: Changes in the media's pH within the CO2 incubator environment can affect the solubility of some compounds.1. Test Solubility: Perform a preliminary test by incubating this compound in your complete culture medium for the intended duration of your experiment to confirm its stability. 2. Reduce Serum Concentration: If possible for your cell type, temporarily reduce the serum concentration during treatment. 3. Ensure Proper Buffering: Confirm that your medium is correctly buffered for the CO2 concentration in your incubator.
My cells are dying, but not in the way I expect from ATP synthase inhibition. 1. Solvent Toxicity: The final concentration of your organic solvent (e.g., DMSO, ethanol) in the culture medium is too high for your specific cell line. 2. Cytotoxicity from Precipitate: The precipitate itself could be causing physical stress or unintended toxic effects on the cells.1. Run a Solvent Control: Always include a control group of cells treated with the same final concentration of the solvent used to prepare the this compound solution. 2. Lower Solvent Concentration: Reduce the final solvent concentration by preparing a more concentrated stock solution, if solubility allows. 3. Filter the Medium: If you suspect precipitation is the issue and cannot resolve it, you may consider filter-sterilizing the medium after adding the compound, but be aware this will lower the effective concentration of dissolved this compound.
I'm not observing the expected biological effect. 1. Precipitation: The actual concentration of dissolved (and therefore active) this compound is much lower than the calculated concentration due to precipitation. 2. Compound Degradation: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.1. Verify Solution Clarity: Carefully re-examine your prepared media for any signs of precipitation. Consider lowering the working concentration. 2. Proper Stock Handling: Prepare fresh stock solutions. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles and store them protected from light at -20°C or -80°C.

Quantitative Solubility Data

This compound has poor solubility in water but is soluble in several organic solvents. While exact quantitative values (mg/mL) are not consistently published across suppliers, the following provides a guide for solvent selection.

SolventSolubilityNotes
Water Poor / InsolubleNot recommended for creating stock solutions.
Dimethyl Sulfoxide (DMSO) SolubleA common and effective solvent for creating high-concentration stock solutions.
Ethanol SolubleA viable alternative to DMSO.
Methanol SolubleCan be used as a solvent.
Dimethylformamide (DMF) SolubleAnother option for dissolving this compound.

Experimental Protocol: Preparation of this compound for Cell Culture

This protocol provides a step-by-step method for preparing a stock solution and diluting it into aqueous culture medium to minimize precipitation.

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Complete cell culture medium, pre-warmed to 37°C

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Calculate the required mass of this compound powder based on its molecular weight (MW ≈ 750.0 g/mol ) to make a stock solution, for example, 10 mM. b. Aseptically add the appropriate volume of 100% sterile DMSO to the vial of this compound powder. c. Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed. d. This is your Stock Solution .

  • Store the Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound and cause it to precipitate. b. Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are typically stable for 1-6 months depending on the storage temperature.

  • Prepare the Final Working Solution in Culture Medium: a. Pre-warm your complete cell culture medium to 37°C in a water bath. This is a crucial step to prevent temperature-related precipitation. b. Thaw one aliquot of the this compound stock solution at room temperature. c. Crucial Step: Do not add the concentrated stock directly to your final large volume of media. Instead, add the required volume of the stock solution dropwise to the pre-warmed medium while gently swirling the flask or tube. d. Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1%, and not exceeding 0.5%). e. Vortex the final working solution gently for 5-10 seconds to ensure homogeneity.

  • Final Check and Application: a. Visually inspect the final medium for any signs of precipitation (cloudiness or particles). b. If the solution is clear, immediately add it to your cell cultures. c. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Visualizations

VenturicidinA_Pathway cluster_mitochondrion Mitochondrial Inner Membrane ATP_Synthase F1 F0 Protons_Matrix H+ (Matrix) ATP_Synthase:f0->Protons_Matrix ATP ATP ATP_Synthase:f1->ATP Protons_IMS H+ (Intermembrane Space) Protons_IMS->ATP_Synthase:f0 Proton Flow ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase:f1   Synthesis VenturicidinA This compound VenturicidinA->ATP_Synthase:f0 Inhibition

Caption: Mechanism of Action of this compound.

experimental_workflow start Start prepare_stock 1. Prepare concentrated stock in 100% DMSO start->prepare_stock aliquot_store 2. Aliquot into single-use tubes and store at -20°C / -80°C prepare_stock->aliquot_store warm_media 3. Pre-warm culture medium to 37°C aliquot_store->warm_media dilute 4. Add stock dropwise to pre-warmed medium while mixing warm_media->dilute check_precipitate 5. Visually inspect for precipitation dilute->check_precipitate precipitate_found Precipitate Observed check_precipitate->precipitate_found Yes solution_clear Solution Clear check_precipitate->solution_clear No troubleshoot Troubleshoot: - Use intermediate dilution - Lower concentration - Sonicate precipitate_found->troubleshoot add_to_cells 6. Add to cell cultures solution_clear->add_to_cells end End add_to_cells->end

Caption: Workflow for preparing this compound.

References

stability of Venturicidin A under different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Venturicidin A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It has poor water solubility. For cell-based assays, DMSO is commonly used to prepare stock solutions.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in a suitable solvent can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q3: Is this compound stable in aqueous solutions?

A3: this compound, like many macrolide antibiotics, is susceptible to hydrolysis, particularly under acidic or basic conditions. Its stability in aqueous solutions is pH-dependent and generally low. It is advisable to prepare aqueous working solutions fresh before each experiment from a stock solution in an organic solvent.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can accelerate the degradation of this compound. It is recommended to handle solutions at room temperature for the shortest possible time and store them at recommended cold temperatures when not in use. Thermal degradation can lead to a loss of biological activity.

Q5: Can I expect degradation of this compound during my cell culture experiments?

A5: While short-term incubations at 37°C in cell culture media are generally acceptable, prolonged incubation times may lead to some degradation. The extent of degradation will depend on the specific pH of your culture medium and the duration of the experiment. For long-term experiments, it may be necessary to replenish this compound in the medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of this compound 1. Improper storage of stock solution. 2. Repeated freeze-thaw cycles. 3. Degradation in aqueous working solution. 4. Exposure to high temperatures or extreme pH.1. Ensure stock solutions are stored at -80°C for long-term use. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Prepare fresh aqueous working solutions from stock immediately before use. 4. Avoid prolonged exposure of solutions to room temperature or harsh pH conditions.
Inconsistent experimental results 1. Variability in the age of working solutions. 2. Incomplete dissolution of this compound.1. Use freshly prepared working solutions for each experiment to ensure consistent compound activity. 2. Ensure complete dissolution of this compound in the stock solvent before preparing further dilutions. Gentle warming or sonication may aid dissolution in some solvents.
Precipitation of this compound in aqueous buffer 1. Poor water solubility. 2. Exceeding the solubility limit in the final working solution.1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). 2. Ensure the final concentration of the organic solvent in the aqueous buffer is low enough to be tolerated by your experimental system but sufficient to maintain solubility. A final DMSO concentration of <0.1% is generally well-tolerated in cell-based assays.

Stability Data

Due to the limited availability of specific quantitative stability data for this compound, the following tables provide a representative stability profile based on data from structurally related macrolide antibiotics. This information should be used as a general guideline for experimental design.

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C

pH Condition Estimated Half-life (t½) Notes
3.0Acidic< 1 hourRapid degradation expected.
5.0Weakly AcidicSeveral hoursModerate stability.
7.0Neutral~24 hoursBest stability in aqueous solution.
9.0Basic< 1 hourRapid degradation expected.

Table 2: Hypothetical Thermal Stability of this compound in Neutral Buffer (pH 7.0)

Temperature Estimated Half-life (t½) Notes
4°CSeveral daysRecommended for short-term storage of aqueous solutions.
25°C (Room Temp)~24 hoursSignificant degradation can occur over one day.
37°C (Incubation Temp)Several hoursDegradation is expected during typical cell culture experiments.
60°C< 1 hourRapid thermal degradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general method to assess the stability of this compound under stress conditions.

1. Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a C18 column and UV detector

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 1, 2, 4, 8 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature for various time points.

  • Thermal Degradation: Incubate an aliquot of the stock solution in a neutral buffer (pH 7.0) at 60°C for various time points.

  • Photostability: Expose an aliquot of the stock solution in a quartz cuvette to a photostability chamber and analyze at various time points.

4. HPLC Analysis:

  • Analyze the stressed samples by reverse-phase HPLC.

  • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate this compound from its degradation products.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Quantify the remaining percentage of this compound at each time point to determine the degradation rate.

Visualizations

Signaling Pathway

VenturicidinA_Pathway ETC Electron Transport Chain (Complexes I-IV) Protons_IMS Protons (H⁺) in Intermembrane Space ETC->Protons_IMS Accumulation ATP_Synthase ATP Synthase (F₀F₁) ATP ATP ATP_Synthase->ATP Synthesis Protons_Matrix Protons (H⁺) in Matrix Protons_Matrix->ETC Pumped out Protons_IMS->ATP_Synthase Proton Motive Force ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Venturicidin_A This compound Venturicidin_A->ATP_Synthase Inhibits F₀ subunit

Caption: Mechanism of this compound action on mitochondrial ATP synthase.

Experimental Workflow

Stability_Workflow Start Prepare this compound Stock Solution (1 mg/mL) Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (pH 7, 60°C) Stress_Conditions->Thermal Sample_Collection Collect Samples at Time Points Acid->Sample_Collection Base->Sample_Collection Oxidation->Sample_Collection Thermal->Sample_Collection HPLC_Analysis Analyze by RP-HPLC Sample_Collection->HPLC_Analysis Data_Analysis Quantify Degradation & Determine Kinetics HPLC_Analysis->Data_Analysis End Report Stability Profile Data_Analysis->End

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Troubleshooting Venturicidin A Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Venturicidin A resistance in their fungal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antifungal agent that specifically targets the F0 subunit of mitochondrial ATP synthase. By binding to subunit c of this complex, it blocks the proton translocation channel, thereby inhibiting ATP synthesis and leading to fungal cell death.[1]

Q2: My fungal strain has become resistant to this compound. What are the most common resistance mechanisms?

A2: Resistance to this compound in fungal strains typically arises from two primary mechanisms:

  • Target Site Mutations: Alterations in the gene encoding ATP synthase subunit c can prevent this compound from binding effectively to its target.

  • Increased Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the cell, preventing it from reaching its intracellular target. This is a common form of pleiotropic drug resistance (PDR).

Q3: I am observing variable Minimum Inhibitory Concentration (MIC) results for this compound against my fungal strain. What could be the cause?

A3: Variability in MIC assays is a common challenge in antifungal susceptibility testing.[2][3] Several factors can contribute to this:

  • Inoculum Preparation: Inconsistent inoculum size can significantly impact MIC values. Ensure a standardized inoculum is prepared for each experiment.

  • Incubation Time and Temperature: Variations in incubation time and temperature can affect fungal growth rates and, consequently, the apparent MIC. Adhere strictly to the recommended incubation parameters.

  • Endpoint Reading: Subjectivity in visually determining the endpoint (e.g., ≥50% growth inhibition) can lead to variability.[2] Using a spectrophotometer for a more quantitative reading can improve consistency.

  • Solvent Effects: this compound is often dissolved in solvents like DMSO. Ensure the final solvent concentration in your assay is consistent and below a level that inhibits fungal growth (typically ≤1%).[2]

Q4: Can resistance to this compound confer cross-resistance to other antifungal drugs?

A4: Yes, particularly if the resistance mechanism involves the overexpression of multidrug efflux pumps like Cdr1p or Pdr5p. These pumps can extrude a wide range of structurally and functionally unrelated compounds, potentially leading to cross-resistance with other antifungals, such as azoles. However, if resistance is due to a specific target site mutation in ATP synthase, cross-resistance to drugs with different mechanisms of action is less likely.

Troubleshooting Guides

Problem: Higher than expected this compound MIC in your fungal strain.

This guide will walk you through a series of experiments to determine the likely mechanism of this compound resistance in your fungal strain.

Workflow for Troubleshooting this compound Resistance

G cluster_start Initial Observation cluster_step1 Step 1: Confirm Resistance & Rule Out Experimental Error cluster_step2 Step 2: Investigate Efflux Pump Activity cluster_step3 Step 3: Analyze Gene Expression cluster_step4 Step 4: Investigate Target Site Mutations cluster_results Potential Mechanisms Start High this compound MIC Observed Confirm_MIC Repeat MIC Assay with Controls (Wild-type & Resistant Strains) Start->Confirm_MIC Check_Protocol Review Experimental Protocol (Inoculum, Incubation, etc.) Confirm_MIC->Check_Protocol If MIC is still high Efflux_Assay Perform Rhodamine 6G Efflux Assay Check_Protocol->Efflux_Assay If protocol is sound qPCR Perform qRT-PCR for Efflux Pump Genes (e.g., CDR1, PDR5) Efflux_Assay->qPCR If efflux is high Sequencing Sequence ATP Synthase Subunit c Gene Efflux_Assay->Sequencing If efflux is normal Result_Efflux Increased Efflux Pump Activity qPCR->Result_Efflux If gene expression is upregulated Result_Both Combined Mechanisms qPCR->Result_Both If gene expression is upregulated and mutation is also suspected Result_Mutation Target Site Mutation Sequencing->Result_Mutation If mutation is found Sequencing->Result_Both If mutation is found and efflux is also high

Caption: Troubleshooting workflow for this compound resistance.

Data Presentation: Characterizing this compound Resistance

For clarity, quantitative data from your experiments can be summarized in the following tables.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal StrainThis compound MIC (µg/mL)Phenotype
Wild-Type0.1 - 1.0Susceptible
Resistant Mutant 1> 32Resistant
Resistant Mutant 28 - 16Intermediate

Note: These are example values. Actual MICs will vary depending on the fungal species and specific mutations.

Table 2: Efflux Pump Gene Expression in Response to this compound

GeneFungal StrainFold Change in mRNA Expression (Resistant vs. Wild-Type)
CDR1Candida albicans10 - 50 fold increase
PDR5Saccharomyces cerevisiae5 - 20 fold increase

Note: Fold change can be determined by quantitative reverse transcription PCR (qRT-PCR).

Table 3: Known Mutations in ATP Synthase Subunit c Conferring Resistance to Inhibitors

Fungal SpeciesMutationLocation in Subunit cAssociated Resistance
Saccharomyces cerevisiaeG23DHelix 1Oligomycin
Saccharomyces cerevisiaeG25AHelix 1Oligomycin
Saccharomyces cerevisiaeL53PHelix 2Oligomycin
Saccharomyces cerevisiaeA56VHelix 2Oligomycin, Venturicidin
Saccharomyces cerevisiaeL57SHelix 2Oligomycin
Saccharomyces cerevisiaeF64IHelix 2Oligomycin, Venturicidin

Source: Adapted from studies on oligomycin resistance, which shares a binding site with this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium

  • This compound stock solution (in DMSO)

  • Fungal isolate

  • Sterile saline

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar plate for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial two-fold dilutions of the stock solution in a 96-well plate using RPMI 1640 medium to achieve a range of final concentrations (e.g., 64 µg/mL to 0.0625 µg/mL). Ensure the final DMSO concentration does not exceed 1%.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. This can be determined visually or by reading the optical density at 600 nm.

Rhodamine 6G Efflux Assay

This assay measures the activity of ABC transporters.

Materials:

  • Fungal cells

  • Phosphate-buffered saline (PBS)

  • Rhodamine 6G

  • Glucose

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Grow fungal cells to the mid-log phase in an appropriate liquid medium.

    • Harvest the cells by centrifugation and wash them twice with ice-cold PBS.

    • Resuspend the cells in PBS to a desired concentration.

  • De-energization and Loading:

    • Incubate the cells in glucose-free PBS for 1-2 hours to deplete intracellular ATP.

    • Add Rhodamine 6G to a final concentration of 10 µM and incubate for 30-60 minutes to allow for passive uptake.

  • Efflux Initiation and Measurement:

    • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 6G.

    • Resuspend the cells in PBS.

    • Initiate efflux by adding glucose to a final concentration of 2 mM.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots of the cell suspension, centrifuge to pellet the cells, and transfer the supernatant to a new plate.

    • Measure the fluorescence of Rhodamine 6G in the supernatant using a fluorometer (excitation ~525 nm, emission ~555 nm).

  • Data Analysis:

    • Plot the fluorescence intensity against time. A steeper slope in the resistant strain compared to the wild-type strain indicates a higher rate of efflux.

Signaling Pathways and Regulatory Networks

Regulation of Efflux Pump Expression

The overexpression of efflux pumps is often controlled by specific transcription factors. Understanding these regulatory pathways can provide insights into the development of resistance.

Signaling Pathway for Pleiotropic Drug Resistance in Yeast

G cluster_stimulus Stress Signals cluster_signaling Signaling Cascades cluster_tf Transcription Factors cluster_genes Target Genes cluster_output Cellular Response Antifungal Antifungal Drug (e.g., this compound) PKC_pathway PKC Pathway Antifungal->PKC_pathway Tac1 Tac1p (in Candida) Antifungal->Tac1 Mitochondrial_Stress Mitochondrial Dysfunction HOG_pathway HOG Pathway Mitochondrial_Stress->HOG_pathway Pdr1 Pdr1p PKC_pathway->Pdr1 Pdr3 Pdr3p HOG_pathway->Pdr3 PDR5 PDR5 Pdr1->PDR5 Pdr3->PDR5 CDR1 CDR1 Tac1->CDR1 Efflux_Pump Efflux Pump Synthesis PDR5->Efflux_Pump CDR1->Efflux_Pump Resistance Drug Resistance Efflux_Pump->Resistance

Caption: Simplified signaling pathway for drug resistance.

This diagram illustrates how antifungal stress can activate signaling pathways like the Protein Kinase C (PKC) and High Osmolarity Glycerol (HOG) pathways. These pathways, in turn, can activate transcription factors such as Pdr1p, Pdr3p (in Saccharomyces cerevisiae), and Tac1p (in Candida albicans). These transcription factors then bind to the promoter regions of efflux pump genes like PDR5 and CDR1, leading to their overexpression and subsequent drug resistance.

References

Technical Support Center: Minimizing Venturicidin A Toxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Venturicidin A in mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the F1Fo-ATP synthase, specifically targeting the F0 subunit. This inhibition blocks proton translocation across the inner mitochondrial membrane, leading to a disruption of the mitochondrial membrane potential (ΔΨm), a significant decrease in cellular ATP production, and induction of oxidative stress.

Q2: Why am I observing high levels of cell death in my cultures treated with this compound?

A2: High levels of cell death are a common consequence of this compound treatment due to its mechanism of action. By inhibiting mitochondrial ATP synthase, this compound severely compromises cellular energy metabolism, leading to a cascade of events including mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and ultimately, the activation of apoptotic cell death pathways.

Q3: At what concentration should I use this compound?

A3: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically for your specific cell line. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cells. As a starting point, concentrations ranging from nanomolar to low micromolar have been used in various studies. For example, an IC50 of 31 μg/mL has been reported for human embryonic kidney (HEK) cells.

Q4: Can I reverse the toxic effects of this compound?

A4: Reversing the effects of this compound is challenging once the apoptotic cascade has been initiated. However, strategies to mitigate its toxicity can be employed, particularly by addressing the downstream consequences of ATP synthase inhibition, such as oxidative stress.

Troubleshooting Guides

Problem 1: Excessive Cell Death or Low Cell Viability

Possible Cause 1: this compound concentration is too high.

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your experimental goals. Start with a wide range of concentrations and use a cell viability assay (e.g., MTT or resazurin) to determine the IC50 value for your specific cell line.

Possible Cause 2: Increased Oxidative Stress.

  • Solution 1: Supplement the culture medium with antioxidants.

    • N-acetylcysteine (NAC): NAC is a precursor to glutathione, a major intracellular antioxidant. Supplementing the medium with NAC can help replenish glutathione stores and scavenge reactive oxygen species (ROS).[1][2][3][4]

    • Sodium Pyruvate: As a scavenger of hydrogen peroxide and a substrate for mitochondrial respiration, sodium pyruvate can help reduce oxidative stress and support cellular energy production.[5]

    • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.

  • Solution 2: Use a culture medium that forces reliance on glycolysis.

    • Standard cell culture media often contain high levels of glucose, which can mask mitochondrial toxicity by allowing cells to generate ATP through glycolysis (the Crabtree effect). Using a medium with galactose instead of glucose forces cells to rely on oxidative phosphorylation, making them more sensitive to mitochondrial inhibitors. While this may not reduce toxicity, it can provide a more accurate assessment of this compound's impact on mitochondrial function.

Problem 2: Inconsistent or Unreliable Experimental Results

Possible Cause 1: Variability in cell health and metabolic state.

  • Solution: Ensure consistent cell culture practices. Use cells at a low passage number, maintain a consistent seeding density, and ensure the culture medium is fresh. Cells in different growth phases can have varying metabolic rates and sensitivities to toxic compounds.

Possible Cause 2: Solvent toxicity.

  • Solution: this compound is typically dissolved in organic solvents like DMSO. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.1% v/v for DMSO). Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments.

Quantitative Data

Table 1: IC50 Values of this compound in Mammalian Cell Lines

Cell LineTissue of OriginIC50 (µg/mL)IC50 (µM)Citation
HEKHuman Embryonic Kidney31~41.3
Data for other cell lines is not readily available in public literature. Researchers are encouraged to determine the IC50 empirically for their specific cell line of interest.

Note: The molecular weight of this compound is 750.0 g/mol .

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess cell viability by measuring the metabolic activity of living cells.

Materials:

  • 96-well plate with cultured cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (and vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to determine the mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Cells cultured on coverslips or in a multi-well plate

  • This compound

  • JC-1 staining solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells and treat with this compound (and controls) as described for the MTT assay.

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Wash the cells with PBS.

  • Analyze the cells immediately using a fluorescence microscope (for qualitative analysis) or a flow cytometer (for quantitative analysis).

    • Microscopy: Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

    • Flow Cytometry: The ratio of red to green fluorescence can be quantified to determine the percentage of cells with depolarized mitochondria.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cell lysate from treated and control cells

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Culture and treat cells with this compound as desired.

  • Lyse the cells according to the assay kit manufacturer's protocol to obtain cytosolic extracts.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

  • Add the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • During the incubation, active caspase-3 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Measure the absorbance at 405 nm using a microplate reader.

  • The increase in absorbance is proportional to the caspase-3 activity in the sample.

Visualizations

Venturicidin_A_Toxicity_Pathway VenturicidinA This compound ATP_Synthase Mitochondrial F1Fo-ATP Synthase VenturicidinA->ATP_Synthase Inhibits Proton_Gradient Disruption of Proton Gradient ATP_Synthase->Proton_Gradient MMP_Collapse ↓ Mitochondrial Membrane Potential (ΔΨm) Proton_Gradient->MMP_Collapse ATP_Depletion ↓ Cellular ATP Proton_Gradient->ATP_Depletion ROS_Increase ↑ Reactive Oxygen Species (ROS) MMP_Collapse->ROS_Increase MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) MMP_Collapse->MOMP ROS_Increase->MOMP Bax_Bak Bax/Bak Activation ROS_Increase->Bax_Bak Promotes Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax_Bak->MOMP Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Inhibits

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Viability Assess Cell Viability (MTT Assay) Treatment->Viability MMP Measure Mitochondrial Membrane Potential (JC-1 Assay) Treatment->MMP Caspase Measure Caspase-3 Activity Treatment->Caspase Data_Analysis Data Analysis and Troubleshooting Viability->Data_Analysis MMP->Data_Analysis Caspase->Data_Analysis Mitigation Apply Mitigation Strategies (e.g., Antioxidants) Data_Analysis->Mitigation If high toxicity Mitigation->Treatment Re-evaluate

Caption: Experimental workflow for assessing and mitigating this compound toxicity.

Troubleshooting_Logic High_Toxicity High Cell Toxicity? Check_Conc Concentration Too High? High_Toxicity->Check_Conc Yes End Toxicity Minimized High_Toxicity->End No Optimize_Conc Optimize Concentration (Dose-Response) Check_Conc->Optimize_Conc Yes Check_Oxidative_Stress Oxidative Stress Present? Check_Conc->Check_Oxidative_Stress No Optimize_Conc->High_Toxicity Add_Antioxidants Add Antioxidants (NAC, Pyruvate) Check_Oxidative_Stress->Add_Antioxidants Yes Check_Media Using High Glucose Media? Check_Oxidative_Stress->Check_Media No Add_Antioxidants->High_Toxicity Switch_Media Switch to Galactose for Sensitivity Testing Check_Media->Switch_Media Yes Check_Media->End No Switch_Media->High_Toxicity

Caption: Troubleshooting logic for minimizing this compound toxicity.

References

impact of serum components on Venturicidin A activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Venturicidin A in vitro. It specifically addresses the challenges posed by the presence of serum components in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a macrolide antibiotic produced by Streptomyces species. Its primary mechanism of action is the potent and specific inhibition of the F₀ subunit of F-type ATP synthase (also known as F₁F₀-ATPase or Complex V) in both mitochondria and bacteria. By binding to the F₀ proton channel, this compound blocks the translocation of protons, thereby inhibiting ATP synthesis. This disruption of cellular energy metabolism underlies its biological effects.

Q2: We are observing a significant decrease in this compound activity in our cell-based assays compared to our isolated enzyme assays. What could be the cause?

A2: A common reason for reduced activity in cell-based assays is the presence of serum (e.g., Fetal Bovine Serum, FBS) in the culture medium. Serum contains high concentrations of proteins and lipids that can interact with and sequester hydrophobic compounds like this compound, reducing its effective free concentration available to inhibit the target enzyme. This phenomenon is often referred to as an "IC₅₀ shift".

Q3: What is an "IC₅₀ shift" and how does it relate to this compound?

A3: An IC₅₀ shift is the increase in the apparent half-maximal inhibitory concentration (IC₅₀) of a compound when assayed in the presence of serum or serum proteins compared to a protein-free buffer.[1] For a lipophilic compound like this compound, a significant portion of the drug can bind to serum albumin and lipoproteins.[2] According to the "free drug hypothesis," only the unbound fraction of a drug is available to exert its biological effect. Therefore, in the presence of serum, a higher total concentration of this compound is required to achieve the same free concentration and inhibitory effect, resulting in a rightward shift of the dose-response curve and a higher apparent IC₅₀.

Q4: How can we quantify the impact of serum on our this compound experiments?

A4: To quantify the effect of serum, you can perform a comparative IC₅₀ determination of this compound in the absence and presence of a defined concentration of serum (e.g., 10% FBS) or purified serum proteins like human serum albumin (HSA). The ratio of the IC₅₀ value with serum to the IC₅₀ value without serum provides a "fold-shift" which quantifies the extent of serum protein binding interference.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reduced or no activity of this compound in cell culture Serum Protein Binding: this compound is hydrophobic and binds to albumin and other proteins in the serum, reducing its free, active concentration.1. Reduce Serum Concentration: If your cell line can tolerate it, perform the assay in a medium with a lower serum concentration. 2. Use Serum-Free Medium: If possible, adapt your cells to a serum-free medium for the duration of the experiment. 3. Increase this compound Concentration: Be aware that higher concentrations may be needed in the presence of serum to achieve the desired biological effect. Titrate the concentration to determine the optimal dose for your specific serum-containing conditions. 4. Pre-incubation: While not always overcoming the issue, a pre-incubation of cells with this compound in serum-containing media might facilitate its partitioning into the cell membrane.
Lipid Sequestration: Lipoproteins in the serum can sequester lipophilic compounds like this compound.1. Delipidated Serum: Consider using delipidated serum for your experiments to minimize this effect. 2. Control Experiments: Run parallel experiments with and without serum to quantify the impact of lipids and proteins.
Poor Solubility: this compound has poor water solubility and may precipitate in aqueous media, especially at higher concentrations.1. Use an Appropriate Solvent: Dissolve this compound in a suitable organic solvent like DMSO or ethanol to create a concentrated stock solution. 2. Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects. 3. Sonication: Briefly sonicate the final working solution to aid in dispersion.
High variability in replicate experiments Inconsistent Serum Batches: Different batches of serum can have varying protein and lipid compositions, leading to variable binding of this compound.1. Use a Single Serum Batch: For a set of experiments, use a single, pre-tested batch of serum to ensure consistency. 2. Quality Control of Serum: If possible, obtain serum from suppliers with detailed quality control specifications.
Precipitation of this compound: The compound may be precipitating out of solution during the experiment.1. Visual Inspection: Visually inspect your assay plates for any signs of precipitation. 2. Solubility Testing: Determine the solubility limit of this compound in your specific assay medium.
Unexpected off-target effects Contaminants in Serum: Serum can contain endogenous molecules that may interfere with the assay or have biological activity.1. Heat-Inactivated Serum: Use heat-inactivated serum to denature labile proteins and complement components. 2. Charcoal-Stripped Serum: For studies sensitive to hormones and other small molecules, use charcoal-stripped serum.

Quantitative Data

The presence of serum proteins can significantly alter the apparent potency of hydrophobic inhibitors. The following table provides a hypothetical, yet representative, example of the IC₅₀ shift for a hydrophobic mitochondrial inhibitor, "Inhibitor X," in the presence of increasing concentrations of fetal bovine serum (FBS). This illustrates the expected impact on this compound's in vitro activity.

Assay Condition FBS Concentration (%) Apparent IC₅₀ (nM) Fold Shift in IC₅₀
Biochemical Assay0501
Cell-Based Assay2.52505
Cell-Based Assay560012
Cell-Based Assay10150030

This table illustrates a common trend for hydrophobic compounds and is intended for educational purposes. Actual values for this compound may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Mitochondrial F₁F₀-ATPase Activity Assay

This protocol measures the ATP hydrolysis activity of isolated mitochondria, which is inhibited by this compound.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA

  • ATP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Malachite Green Reagent for phosphate detection

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Mitochondrial suspension (e.g., 10-20 µg of protein)

    • This compound at various concentrations (or DMSO as a vehicle control).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow this compound to interact with the ATP synthase.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2-5 mM.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a Malachite Green assay according to the manufacturer's instructions.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of this compound concentration. Calculate the IC₅₀ value from this curve.

Protocol 2: In Vitro Bacterial F-ATPase Activity Assay

This protocol is for measuring the ATPase activity in bacterial membrane preparations.

Materials:

  • Bacterial membrane vesicles (e.g., from E. coli)

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl₂

  • ATP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Malachite Green Reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Bacterial Membranes: Prepare inverted membrane vesicles from the desired bacterial strain using methods such as French press or sonication followed by ultracentrifugation. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Bacterial membrane vesicles (e.g., 5-10 µg of protein)

    • This compound at various concentrations (or DMSO as a vehicle control).

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Initiate Reaction: Add ATP to a final concentration of 2-5 mM to start the reaction.

  • Incubation: Incubate at 37°C for 20-40 minutes, ensuring the reaction remains in the linear phase.

  • Stop Reaction & Detect Phosphate: Terminate the reaction and quantify the released Pi using a Malachite Green assay.

  • Data Analysis: Determine the IC₅₀ of this compound by plotting the inhibition percentage versus the log of the inhibitor concentration.

Visualizations

VenturicidinA_Mechanism cluster_membrane Mitochondrial Inner Membrane / Bacterial Membrane F0 F₀ Subunit (Proton Channel) F1 F₁ Subunit (Catalytic Site) Protons_in Low Proton Concentration (Matrix / Cytoplasm) ADP_Pi ADP + Pi F1->ADP_Pi ATP Synthesis Protons_out High Proton Concentration (Intermembrane Space / Periplasm) Protons_out->F0 Proton Flow ATP_Synthase ATP Synthase (F₁F₀-ATPase) VenturicidinA This compound VenturicidinA->F0 Inhibits ATP ATP

Caption: Mechanism of action of this compound on F-type ATP synthase.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis VentA_prep Prepare this compound Stock Solution (in DMSO) Inhibitor_add Add this compound Dilutions (or Vehicle Control) VentA_prep->Inhibitor_add Enzyme_prep Prepare Enzyme Source (Isolated Mitochondria or Bacterial Membranes) Assay_setup Set up Assay Plate: Enzyme + Buffer ± Serum Enzyme_prep->Assay_setup Assay_setup->Inhibitor_add Preincubation Pre-incubate Inhibitor_add->Preincubation Reaction_start Initiate Reaction with ATP Preincubation->Reaction_start Incubation Incubate at 37°C Reaction_start->Incubation Reaction_stop Stop Reaction & Detect Inorganic Phosphate Incubation->Reaction_stop Data_analysis Construct Dose-Response Curve & Calculate IC₅₀ Reaction_stop->Data_analysis Comparison Compare IC₅₀ with and without Serum (Calculate Fold-Shift) Data_analysis->Comparison

Caption: General workflow for determining the impact of serum on this compound activity.

Caption: Logical relationship of serum interference on this compound potency.

References

Technical Support Center: Overcoming Variability in Venturicidin A Potentiation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Venturicidin A potentiation assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound potentiation experiments in a question-and-answer format.

IssueQuestionPossible CausesSuggested Solutions
High Well-to-Well Variability Why am I seeing significant differences in readings between replicate wells treated with the same concentration of this compound?Inconsistent cell seeding, uneven plate evaporation, edge effects, pipette inaccuracies, or improper mixing of reagents.[1]Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette with care, ensuring all tips dispense equal volumes.[1] To minimize evaporation, use plates with low-evaporation lids, fill outer wells with sterile PBS or water, and avoid prolonged incubation times.[1] When preparing drug dilutions, vortex solutions thoroughly between each dilution step.
Inconsistent Potentiation Effect The degree of potentiation by this compound varies significantly between experiments. What could be the cause?Variations in cell passage number, cell health, and metabolic state.[2] Fluctuations in incubation conditions (temperature, CO2, humidity). Lot-to-lot variability in this compound or the potentiated drug.Use cells within a consistent and narrow passage number range for all experiments.[3] Regularly monitor cell health and morphology. Ensure incubators are properly calibrated and provide a stable environment. Qualify new lots of reagents by comparing their performance to previous lots.
High Background Signal My negative control wells (cells treated with vehicle) show a high signal, masking the effect of this compound. Why is this happening?Contamination of media or reagents with ATP or bacteria. Autofluorescence of compounds or media components. Off-target effects of the vehicle (e.g., DMSO).Use sterile, ATP-free reagents and consumables. Test for and eliminate any bacterial or mycoplasma contamination in cell cultures. Run a "reagent only" control to check for background fluorescence/luminescence. Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level.
Unexpected Cytotoxicity This compound is showing higher-than-expected toxicity to my cells, even at low concentrations. What should I do?The chosen cell line may be highly dependent on oxidative phosphorylation for survival. The cells may be under metabolic stress.Consider using cell lines with different metabolic phenotypes. Ensure cells are healthy and not stressed before starting the experiment. Reduce the incubation time with this compound.
No Potentiation Observed I am not observing any potentiation of my drug of interest by this compound. What could be wrong?The drug's mechanism of action may not be susceptible to potentiation by ATP synthase inhibition. The concentration range of this compound or the target drug may be inappropriate. The assay endpoint may not be sensitive enough.Confirm that the target drug's uptake or efficacy is dependent on cellular energy levels. Perform a dose-matrix (checkerboard) titration with a wide range of concentrations for both this compound and the target drug. Consider using a more sensitive assay endpoint (e.g., measuring intracellular ATP levels directly).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the F0 subunit of mitochondrial ATP synthase. By blocking the proton channel of this enzyme, it disrupts the synthesis of ATP through oxidative phosphorylation. This leads to a decrease in intracellular ATP levels and can also cause depolarization of the mitochondrial membrane.

Q2: How does inhibiting ATP synthase potentiate the effects of other drugs?

The potentiation effect of this compound is often linked to the disruption of cellular energy homeostasis. For certain drugs, such as some antibiotics, their uptake into cells is an energy-dependent process. By depleting intracellular ATP, this compound can enhance the accumulation of these drugs inside the cell, thereby increasing their efficacy. Additionally, the disruption of mitochondrial function can induce cellular stress, making cells more susceptible to the effects of other cytotoxic agents.

Q3: What are the key sources of variability in ATP-based assays?

ATP-based assays are sensitive to a variety of factors that can introduce variability. These include:

  • Sampling Consistency: Uneven distribution of microorganisms or cells in the sample.

  • Protocol and Testing: Inconsistent timing of reagent addition and measurements, as well as inaccurate pipetting.

  • Enzyme Stability: The luciferase enzyme used in many ATP assays can be sensitive to temperature fluctuations.

  • Contamination: Extraneous ATP from bacterial or other biological contamination can lead to high background signals.

Q4: What are some off-target effects of this compound to be aware of?

While this compound is a specific inhibitor of ATP synthase, its profound impact on cellular energy metabolism can lead to secondary effects. These can include the induction of apoptosis, changes in cell cycle progression, and alterations in various signaling pathways that are sensitive to the cell's energy status. At higher concentrations, it can also lead to a time- and ATP-dependent decoupling of the F1-ATPase activity from the F0 complex.

Q5: How can I select the optimal concentration of this compound for my potentiation assay?

The optimal concentration of this compound will depend on the cell type and the specific drug being potentiated. It is recommended to perform a dose-response curve for this compound alone to determine its IC50 (the concentration that inhibits 50% of cell growth or viability). For potentiation studies, it is often best to use a sub-toxic concentration of this compound (e.g., at or below the IC20) to minimize its direct cytotoxic effects while still achieving a significant impact on cellular ATP levels. A checkerboard assay, testing a range of concentrations of both this compound and the drug of interest, is the most systematic way to identify synergistic interactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity and assay variability.

Table 1: this compound IC50 Values in Various Cell Lines

Cell LineAssay TypeIncubation TimeIC50 (µM)Reference
Trypanosoma brucei bruceiAlamar Blue72 h0.021
Leishmania donovani (Amastigote)Alamar Blue72 h0.038
HCT116 (Colon Cancer)Crystal VioletNot Specified22.4
HTB-26 (Breast Cancer)Crystal VioletNot Specified10-50
PC-3 (Prostate Cancer)Crystal VioletNot Specified10-50
HepG2 (Liver Cancer)Crystal VioletNot Specified10-50

Table 2: Reported Variability in ATP Assays

Assay PlatformSource of VariabilityCoefficient of Variation (CV%)Reference
Commercial ATP BioluminometersInstrument and Reagent VariabilityHigh and concentration-independent
Microbiological ATP TestingSampling Inconsistency15% < RSD < 35%
Cell-Based ATP Viability AssaysInter-assay VariabilityGenerally lower with ATP-based assays compared to others like WST-1

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay for Potentiation

This protocol is used to assess the synergistic effect of this compound and another antimicrobial agent.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the antibiotic in an appropriate solvent.

    • Perform serial two-fold dilutions of both this compound and the antibiotic in a 96-well microtiter plate. Create a gradient of this compound concentrations along the y-axis and a gradient of the antibiotic concentrations along the x-axis.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain of interest to the mid-logarithmic phase in cation-adjusted Mueller-Hinton Broth (CA-MHB).

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the 96-well plate containing the drug dilutions.

    • Include appropriate controls: wells with bacteria only (growth control), and wells with media only (sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the optical density at 600 nm (OD600) using a microplate reader to determine bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that inhibits visible bacterial growth.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy, additivity, or antagonism. FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is considered synergistic.

Protocol 2: Mitochondrial Membrane Potential Assay

This protocol measures the effect of this compound on the mitochondrial membrane potential using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • TMRE Staining:

    • Prepare a working solution of TMRE in pre-warmed cell culture medium (typically in the nanomolar range).

    • Remove the compound-containing medium from the wells and add the TMRE working solution.

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.

  • Fluorescence Measurement:

    • After incubation, wash the cells with pre-warmed PBS to remove excess dye.

    • Add fresh PBS or imaging buffer to the wells.

    • Measure the fluorescence intensity using a fluorescence microplate reader with an appropriate filter set (e.g., excitation ~549 nm, emission ~575 nm).

    • A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

Visualizations

Signaling Pathway of this compound

VenturicidinA_Pathway VentA This compound ATP_Synthase Mitochondrial ATP Synthase (F0 subunit) VentA->ATP_Synthase Inhibits Mito_Membrane Mitochondrial Membrane Potential (ΔΨm) VentA->Mito_Membrane Leads to Depolarization ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient Proton Gradient (Δp) Proton_Gradient->ATP_Synthase Drives Proton_Gradient->Mito_Membrane Maintains ETC Electron Transport Chain ETC->Proton_Gradient Generates ADP ADP + Pi ADP->ATP_Synthase Cellular_Processes Energy-Dependent Cellular Processes (e.g., Drug Efflux) ATP->Cellular_Processes Powers Drug_Uptake Increased Intracellular Drug Concentration Mito_Membrane->Drug_Uptake Facilitates Uptake of Drug Potentiated Drug (e.g., Aminoglycoside) Cellular_Processes->Drug Reduces Efflux of Cell_Death Enhanced Drug Efficacy (e.g., Cell Death) Drug_Uptake->Cell_Death

Caption: Signaling pathway of this compound action and drug potentiation.

Experimental Workflow for a Potentiation Assay

Potentiation_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Consistent Passage #) Plate_Seeding 3. Seed Cells in Plate Cell_Culture->Plate_Seeding Drug_Dilution 2. Prepare Drug Dilutions (this compound & Target Drug) Add_Compounds 4. Add Compounds (Dose-Matrix) Drug_Dilution->Add_Compounds Plate_Seeding->Add_Compounds Incubation 5. Incubate (Controlled Environment) Add_Compounds->Incubation Add_Reagent 6. Add Assay Reagent (e.g., ATP Lysis/Luminescence) Incubation->Add_Reagent Read_Plate 7. Read Plate (Luminometer/Spectrophotometer) Add_Reagent->Read_Plate Data_QC 8. Quality Control (Check Controls & Variability) Read_Plate->Data_QC Calc_Potency 9. Calculate Potency (e.g., IC50, FICI) Data_QC->Calc_Potency Report 10. Report Results Calc_Potency->Report

Caption: General experimental workflow for a this compound potentiation assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic decision decision issue issue solution solution start Experiment Shows High Variability decision1 Is the variability between replicates? start->decision1 issue_replicates High Well-to-Well Variability decision1->issue_replicates Yes decision2 Is the variability between experiments? decision1->decision2 No solution_replicates Check: - Cell Seeding Technique - Pipetting Accuracy - Plate Edge Effects - Reagent Mixing issue_replicates->solution_replicates issue_experiments Poor Inter-Experiment Reproducibility decision2->issue_experiments Yes decision3 Are control values as expected? decision2->decision3 No solution_experiments Standardize: - Cell Passage Number - Incubation Conditions - Reagent Lots issue_experiments->solution_experiments issue_controls Anomalous Control Readings decision3->issue_controls No end Consult Further Specialized Guidance decision3->end Yes solution_controls Investigate: - Contamination (ATP/Microbial) - Vehicle Effects - Reagent Integrity issue_controls->solution_controls

Caption: A logical approach to troubleshooting variability in assays.

References

addressing regrowth of bacteria in time-kill assays with Venturicidin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Venturicidin A in bacterial time-kill assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the F-type ATPase/ATP synthase (FOF1), a crucial enzyme in both eukaryotic and bacterial cellular bioenergetics.[1][2] By binding to the FO subunit of the complex, it blocks proton translocation, thereby inhibiting ATP synthesis.[3][4] While it is not a potent standalone antibacterial agent, it acts as an adjuvant, potentiating the efficacy of other antibiotics, such as aminoglycosides.[1] At higher concentrations, this compound can cause a decoupling of the F1-ATPase activity from the proton-transporting FO complex, leading to dysregulated ATP hydrolysis and further contributing to cellular ATP depletion.

Q2: We are observing bacterial regrowth in our time-kill assay after an initial decrease in CFU/mL with this compound treatment. Why is this happening?

The phenomenon of bacterial regrowth following an initial period of killing is a well-documented event in time-kill assays and is often attributed to the presence of bacterial "persisters". These are a subpopulation of dormant or slow-growing cells that exhibit tolerance to antibiotics. This compound's mechanism of action, the depletion of cellular ATP, is a known trigger for the formation of these persister cells. Once the initial antibiotic pressure decreases, these persister cells can resuscitate and resume growth, leading to the observed regrowth in the assay. This has been specifically observed in time-kill assays using a combination of this compound and gentamicin against MRSA.

Q3: Can this compound be used as a standalone antibiotic in our assays?

This compound generally exhibits weak intrinsic antibacterial activity and is not typically effective as a standalone antibiotic. Its primary utility in bacteriology is as an adjuvant or a tool to study the effects of ATP synthase inhibition. It has been shown to potentiate the activity of aminoglycoside antibiotics against various multidrug-resistant bacterial pathogens.

Q4: What is a typical time-kill assay workflow?

A time-kill assay is a dynamic method used to assess the rate and extent of bacterial killing over time. The general workflow involves:

  • Preparing a standardized inoculum of the test bacteria.

  • Exposing the bacteria to different concentrations of the antimicrobial agent(s).

  • Collecting aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Performing serial dilutions and plating to determine the number of viable bacteria (colony-forming units per milliliter or CFU/mL).

  • Plotting the log10 CFU/mL against time to visualize the killing kinetics.

Troubleshooting Guide

Issue: Significant Bacterial Regrowth Obscuring Results

Possible Causes and Solutions

Possible CauseRecommended Troubleshooting Steps
High Persister Cell Fraction in Inoculum 1. Standardize Inoculum Preparation: Ensure consistent growth phase and density of the starting bacterial culture. Using cells from the mid-logarithmic phase is recommended. 2. Pre-treatment with a Cell Cycle-Dependent Antibiotic: Consider a short pre-treatment with an antibiotic that targets actively dividing cells to reduce the initial persister population.
Degradation or Instability of this compound 1. Prepare Fresh Solutions: Prepare this compound stock solutions fresh for each experiment. 2. Solvent Considerations: Ensure the solvent used to dissolve this compound is compatible with the assay medium and does not precipitate over time. 3. Protect from Light: Store stock solutions and experimental setups protected from light if the compound is light-sensitive.
Sub-optimal Concentration of this compound or Partner Antibiotic 1. Perform Dose-Response Experiments: Determine the optimal concentration range for this compound and any partner antibiotic through checkerboard or dose-response assays prior to the time-kill experiment. 2. Consider Synergy: When used as an adjuvant, the effective concentration of the partner antibiotic may be lower than its MIC when used alone.
Bacterial Adaptation or Resistance Development 1. Check for MIC Shift: After the time-kill assay, isolate colonies from the regrowth phase and determine their MIC to this compound and the partner antibiotic to check for the development of resistance. 2. Limit Assay Duration: If resistance development is suspected, consider shortening the duration of the time-kill assay.

Data Presentation

Table 1: Representative Time-Kill Kinetics of Gentamicin in Combination with this compound against MRSA

This table summarizes the expected outcomes of a time-kill assay, illustrating the initial bactericidal effect followed by regrowth.

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (Gentamicin Alone)Log₁₀ CFU/mL (this compound Alone)Log₁₀ CFU/mL (Gentamicin + this compound)
05.55.55.55.5
26.85.45.33.2
48.25.65.12.1
89.15.85.33.5
249.36.15.55.8

Note: Data are hypothetical and based on trends observed in published studies. Actual results may vary.

Experimental Protocols

Protocol: Time-Kill Assay for this compound

1. Materials:

  • This compound
  • Partner antibiotic (e.g., Gentamicin)
  • Test bacterial strain (e.g., Staphylococcus aureus)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Tryptic Soy Agar (TSA) plates
  • Sterile saline (0.85% NaCl)
  • Spectrophotometer
  • Shaking incubator
  • Sterile test tubes, micropipettes, and tips

2. Inoculum Preparation: a. From a fresh overnight culture of the test bacterium on a TSA plate, inoculate a single colony into 5 mL of CAMHB. b. Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6). c. Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 105 CFU/mL.

3. Assay Setup: a. Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., DMSO) and filter-sterilize. b. Prepare test tubes with CAMHB containing the desired final concentrations of the antimicrobial agents (e.g., this compound at a fixed concentration and the partner antibiotic at 1x, 2x, and 4x its MIC). Include a growth control (no antibiotic) and controls for each agent alone. c. Inoculate each tube with the prepared bacterial suspension to the target starting density.

4. Incubation and Sampling: a. Incubate all tubes at 37°C with constant shaking (200 rpm). b. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.

5. Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline. b. Plate 100 µL of the appropriate dilutions onto TSA plates. c. Incubate the plates at 37°C for 18-24 hours.

6. Data Analysis: a. Count the colonies on plates with 30-300 colonies to determine the CFU/mL. b. Convert the CFU/mL values to log10 CFU/mL. c. Plot the mean log10 CFU/mL versus time for each condition.

Visualizations

VenturicidinA_Pathway cluster_membrane Bacterial Cell Membrane ATP_synthase Fₒ F₁ ATP Synthase ATP ATP Depletion ATP_synthase->ATP Leads to VenturicidinA This compound VenturicidinA->ATP_synthase Inhibition ProtonMotiveForce Proton Motive Force ProtonMotiveForce->ATP_synthase Drives ATP Synthesis MetabolicActivity Decreased Metabolic Activity ATP->MetabolicActivity PersisterFormation Persister Cell Formation MetabolicActivity->PersisterFormation BacterialRegrowth Bacterial Regrowth PersisterFormation->BacterialRegrowth Upon antibiotic removal/degradation TimeKill_Workflow cluster_sampling Time-Point Sampling start Start: Prepare Bacterial Inoculum (~5x10⁵ CFU/mL) expose Expose to this compound +/- Partner Antibiotic start->expose incubate Incubate at 37°C with Shaking expose->incubate t0 T=0h incubate->t0 t2 T=2h dilute Serial Dilution t0->dilute t4 T=4h t2->dilute t8 T=8h t4->dilute t24 T=24h t8->dilute t24->dilute plate Plate on Agar dilute->plate count Incubate & Count Colonies (CFU) plate->count plot Plot Log₁₀ CFU/mL vs. Time count->plot

References

appropriate controls for experiments with Venturicidin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Venturicidin A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a macrolide antibiotic produced by certain species of Streptomyces. Its primary mechanism of action is the inhibition of F-type ATP synthase (also known as Complex V) in both prokaryotic and eukaryotic cells. It specifically binds to the F0 subunit of the ATP synthase complex, blocking the translocation of protons across the inner mitochondrial membrane (in eukaryotes) or the cell membrane (in prokaryotes). This inhibition of proton flow disrupts the synthesis of ATP, leading to a depletion of cellular energy.[1][2]

Q2: What are the common applications of this compound in research?

A2: this compound is utilized in several research areas, including:

  • Mitochondrial research: To study the effects of ATP synthase inhibition on cellular processes such as mitochondrial respiration, membrane potential, and apoptosis.

  • Antifungal research: It exhibits potent antifungal activity against various fungal pathogens, including Botrytis cinerea and Fusarium graminearum.[3][4] Its mechanism involves disrupting membrane integrity and inducing the production of reactive oxygen species (ROS).[3]

  • Antibiotic potentiation: this compound has been shown to potentiate the activity of aminoglycoside antibiotics against multidrug-resistant bacteria. This is achieved by altering the bacterial membrane potential, which facilitates the uptake of aminoglycosides.

Q3: What is a suitable vehicle for dissolving and using this compound in experiments?

A3: this compound is poorly soluble in water. The recommended vehicle is dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer. Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: What are the appropriate positive and negative controls for experiments with this compound?

A4:

  • Positive Controls:

    • Oligomycin: Another well-characterized ATP synthase inhibitor that can be used to confirm that the observed effects are due to the inhibition of this complex.

    • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): These are protonophores that uncouple mitochondrial respiration from ATP synthesis by dissipating the proton gradient. They are useful as positive controls for mitochondrial depolarization.

  • Negative Controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO used to deliver this compound. This is essential to rule out any solvent-induced effects.

    • Untreated Control: Cells that are not exposed to either this compound or the vehicle.

Troubleshooting Guide

Q5: I am not observing any effect of this compound on my cells. What could be the reason?

A5: There are several potential reasons for a lack of effect:

  • Inappropriate Concentration: The effective concentration of this compound can vary significantly between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Cell Metabolism: Cells that are highly glycolytic may be less sensitive to ATP synthase inhibition as they can generate ATP through glycolysis. Consider the metabolic phenotype of your cells.

  • Compound Inactivity: Ensure that your this compound stock solution has been stored correctly (typically at -20°C) and has not degraded.

  • Short Incubation Time: The effects of ATP depletion may take time to manifest. Consider extending the incubation period.

Q6: I am observing a biphasic or unexpected dose-response with this compound. Why is this happening?

A6: this compound can exhibit complex, concentration-dependent effects. At lower concentrations, it primarily inhibits ATP synthesis. However, at higher concentrations, it has been reported to cause a decoupling of the F1-ATPase from the F0 subunit, leading to a recovery of ATPase activity (ATP hydrolysis). This can lead to a seemingly contradictory or biphasic response in some assays. It is crucial to carefully titrate the concentration of this compound and be aware of this potential dual effect.

Q7: My vehicle control (DMSO) is showing an effect on mitochondrial function. What should I do?

A7: DMSO can have concentration-dependent effects on mitochondrial function. At concentrations as low as 1%, DMSO has been shown to impair mitochondrial integrity and membrane potential in some cell types. To mitigate this:

  • Use the lowest possible final concentration of DMSO, ideally below 0.1%.

  • Always run a vehicle control with the exact same concentration of DMSO as your experimental samples.

  • If DMSO toxicity is suspected, consider alternative solvents if possible, although for this compound, DMSO is the standard.

Experimental Protocols

Protocol 1: Measurement of Cellular ATP Levels

This protocol describes how to measure changes in intracellular ATP levels following treatment with this compound using a commercial bioluminescence-based ATP assay kit.

Materials:

  • This compound

  • DMSO

  • Cell culture medium

  • 96-well white, clear-bottom plates

  • Bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 1, 6, or 24 hours) at 37°C and 5% CO2.

  • ATP Measurement:

    • Allow the plate and the ATP assay reagent to equilibrate to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal of the treated samples to the untreated control to determine the percentage of ATP depletion.

Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in cells treated with this compound.

Materials:

  • This compound

  • DMSO

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Agilent Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Incubate overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare working solutions of this compound and the mitochondrial stressors (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF Base Medium.

  • Cell Preparation:

    • Remove the growth medium from the cells.

    • Wash the cells with pre-warmed Seahorse XF Base Medium.

    • Add the appropriate volume of Seahorse XF Base Medium containing either this compound, the vehicle control, or no treatment to the wells.

    • Incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

  • Load Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Mito Stress Test protocol. The instrument will measure basal OCR and ECAR, and then sequentially inject the mitochondrial stressors to measure key parameters of mitochondrial function.

  • Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption in this compound-treated cells compared to controls.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.

Materials:

  • This compound

  • DMSO

  • TMRE dye

  • FCCP (as a positive control for depolarization)

  • Cell culture medium

  • Black, clear-bottom 96-well plate

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration. Include an untreated control.

  • Positive Control: In separate wells, treat cells with FCCP (e.g., 10-20 µM) for 10-15 minutes to induce mitochondrial depolarization.

  • TMRE Staining:

    • Prepare a working solution of TMRE in pre-warmed cell culture medium (final concentration typically 50-200 nM, but should be optimized for your cell type).

    • Remove the treatment medium and add the TMRE-containing medium to all wells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed assay buffer (e.g., PBS or HBSS) to remove excess dye.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity at an excitation/emission of ~549/575 nm.

    • Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters.

  • Data Analysis: A decrease in TMRE fluorescence intensity in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.

Data Presentation

Table 1: Expected Effects of this compound on Cellular ATP Levels

Treatment GroupThis compound ConcentrationIncubation TimeExpected Change in ATP Levels (relative to Untreated Control)
Untreated Control0 µM6 hours100%
Vehicle Control (DMSO)0 µM (0.1% DMSO)6 hours~100%
This compoundLow (e.g., 1-10 µM)6 hours20-50% decrease
This compoundHigh (e.g., >10 µM)6 hours>50% decrease (can be up to a 10-fold drop)
Positive Control (Oligomycin)1 µM6 hoursSignificant decrease (>50%)

Table 2: Representative Changes in Mitochondrial Respiration Parameters (Seahorse XF Mito Stress Test)

ParameterVehicle ControlThis compound (Low Conc.)This compound (High Conc.)Oligomycin (Positive Control)
Basal OCR100%DecreaseSignificant DecreaseSignificant Decrease
ATP-linked Respiration100%Significant DecreaseProfound DecreaseProfound Decrease
Maximal Respiration100%DecreaseSignificant DecreaseSignificant Decrease
Spare Respiratory Capacity100%DecreaseSignificant DecreaseSignificant Decrease
Basal ECAR100%Increase (compensatory glycolysis)Significant IncreaseSignificant Increase

Table 3: Expected Changes in Mitochondrial Membrane Potential (TMRE Assay)

Treatment GroupThis compound ConcentrationIncubation TimeExpected Change in TMRE Fluorescence (relative to Vehicle Control)
Vehicle Control (DMSO)0 µM (0.1% DMSO)1 hour100%
This compoundLow (e.g., 1-10 µM)1 hour10-30% decrease
This compoundHigh (e.g., >10 µM)1 hour>30% decrease
Positive Control (FCCP)20 µM15 minutesSignificant decrease (>50%)

Visualizations

VenturicidinA_Mechanism cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain ATPSynthase ATP Synthase (F0F1) ATP ATP ATPSynthase->ATP synthesizes Protons_matrix H+ (Matrix) Protons_IMS H+ (Intermembrane Space) Protons_matrix->Protons_IMS pumped by ETC Protons_IMS->ATPSynthase Protons_IMS->Protons_matrix flows through F0 ADP ADP + Pi ADP->ATPSynthase VentA This compound VentA->ATPSynthase inhibits F0 proton channel

Caption: Mechanism of action of this compound on mitochondrial ATP synthase.

Experimental_Workflow_OCR start Seed cells in Seahorse plate treat Treat with this compound / Controls start->treat incubate Incubate in non-CO2 incubator treat->incubate load Load Seahorse cartridge with Oligomycin, FCCP, Rot/AA incubate->load run Run Seahorse Mito Stress Test load->run analyze Analyze OCR and ECAR data run->analyze

Caption: Experimental workflow for assessing mitochondrial respiration with this compound.

Aminoglycoside_Potentiation cluster_bacterium Bacterial Cell ATPSynthase_bac ATP Synthase Protons_out Extracellular H+ ATPSynthase_bac->Protons_out leads to H+ accumulation Membrane Cell Membrane Uptake Increased Uptake Membrane->Uptake facilitates VentA_bac This compound VentA_bac->ATPSynthase_bac inhibits Protons_out->Membrane alters membrane potential Aminoglycoside Aminoglycoside Aminoglycoside->Uptake Bacterial_death Bacterial Death Uptake->Bacterial_death

Caption: Signaling pathway of this compound-mediated potentiation of aminoglycosides.

References

Technical Support Center: Managing pH Shifts in Culture Media Induced by Venturicidin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing pH shifts in cell culture media resulting from the use of Venturicidin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a macrolide antibiotic that acts as a potent and specific inhibitor of the F1Fo-ATP synthase complex in mitochondria.[1][2] By binding to the Fo subunit, it blocks the translocation of protons, which is essential for the synthesis of ATP through oxidative phosphorylation.[1][2] This inhibition leads to a decrease in cellular ATP levels and depolarization of the mitochondrial membrane.

Q2: Why does this compound cause a drop in the pH of my cell culture medium?

Inhibition of mitochondrial ATP synthase by this compound forces cells to increase their reliance on glycolysis to meet their energy demands. This metabolic shift, often referred to as the Warburg effect, results in the increased conversion of glucose to pyruvate and subsequently to lactic acid.[3] The cells then export the excess lactic acid into the extracellular environment, causing a rapid acidification of the culture medium and a drop in pH. This is reflected by an increase in the Extracellular Acidification Rate (ECAR).

Q3: What are the consequences of a significant pH drop in my cell culture?

A significant decrease in the pH of the culture medium can have several detrimental effects on your cells, including:

  • Reduced cell viability and proliferation: Most mammalian cell lines have an optimal pH range for growth, typically between 7.2 and 7.4. Deviations from this range can inhibit cell growth and even lead to cell death.

  • Altered cellular morphology and function: Changes in extracellular pH can impact cellular processes such as protein synthesis, enzyme activity, and ion transport.

  • Inaccurate experimental results: Uncontrolled pH shifts can be a significant source of experimental variability and lead to misinterpretation of data.

Q4: How can I monitor the pH of my culture medium during an experiment with this compound?

Regular monitoring of the culture medium's pH is crucial. This can be done using several methods:

  • Phenol Red Indicator: Most commercial culture media contain phenol red, a pH indicator that changes color with pH shifts. A change from red to yellow indicates acidification.

  • pH Meter: For more precise measurements, a calibrated pH meter can be used to directly measure the pH of a small sample of the culture medium.

  • Blood Gas Analyzer: This instrument can provide accurate measurements of pH, pCO2, and bicarbonate levels in the medium.

  • Real-time pH sensors: Specialized equipment is available for continuous, real-time monitoring of pH in cell culture vessels.

Troubleshooting Guide

Problem 1: The culture medium turns yellow (acidic) shortly after adding this compound.

  • Cause: This is the expected consequence of this compound's mechanism of action, which leads to increased lactic acid production and secretion.

  • Solutions:

    • Increase the buffering capacity of the medium:

      • HEPES Buffer: Supplement your culture medium with 10-25 mM HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). HEPES is a zwitterionic buffer that is effective in the physiological pH range of 6.8-8.2 and is independent of the CO2 concentration.

      • Sodium Bicarbonate: For cultures in a CO2 incubator, ensure the sodium bicarbonate concentration is adequate for the CO2 level being used. For media with high rates of acidification, using a medium formulation with a higher bicarbonate concentration (e.g., 44 mM for use in 10% CO2) can provide additional buffering capacity.

    • Reduce the initial glucose concentration: High glucose levels can exacerbate lactic acid production. Using a medium with a lower glucose concentration may help to mitigate the pH drop.

    • Frequent media changes: If the acidification is rapid, more frequent replacement of the culture medium can help to remove the accumulated lactic acid and restore a physiological pH.

Problem 2: Cells are detaching and showing signs of stress after treatment with this compound.

  • Cause: This is likely due to the toxic effects of a low pH environment, combined with the metabolic stress induced by ATP synthase inhibition.

  • Solutions:

    • Implement pH control measures immediately: Proactively supplement the medium with additional buffers like HEPES before or concurrently with the addition of this compound.

    • Optimize this compound concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific cell type and experimental goals. This will help to minimize off-target effects and metabolic stress.

    • Check for other stressors: Ensure that other culture conditions, such as temperature, humidity, and CO2 levels, are optimal.

Problem 3: I am observing high variability in my experimental results with this compound.

  • Cause: Uncontrolled pH shifts between different wells or flasks can be a major source of variability.

  • Solutions:

    • Standardize pH management: Apply the same buffering strategy and monitoring protocol across all experimental and control groups.

    • Monitor pH in all conditions: Do not assume that the pH in your control (vehicle-treated) cultures will remain stable, especially if the cells have a high metabolic rate.

    • Use appropriate controls: Include a "no treatment" control and a "vehicle" control to assess the baseline pH changes in your culture system.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
Optimal pH for most mammalian cells7.2 - 7.4Can vary depending on the cell line.
HEPES concentration for supplemental buffering10 - 25 mMConcentrations above 40-50 mM can be toxic to some cells.
Sodium Bicarbonate for 5% CO2~2.2 g/L (26 mM)Higher concentrations are needed for higher CO2 levels (e.g., 3.7 g/L or 44 mM for 10% CO2).
Lactic Acid production leading to significant pH drop> 10-20 mMHighly dependent on cell type, cell density, and glucose availability.
ECAR increase with ATP synthase inhibitors (e.g., Oligomycin)Dose-dependentA significant increase in ECAR is expected as cells switch to glycolysis. The exact fold-change is cell-type dependent.

Signaling Pathway and Experimental Workflows

VenturicidinA_Mechanism cluster_cell Cell VenturicidinA This compound ATPSynthase ATP Synthase (F1Fo) VenturicidinA->ATPSynthase Inhibits Mitochondrion Mitochondrion H_flow Proton (H+) Flow ATPSynthase->H_flow Blocks ATP_prod ATP Production ATPSynthase->ATP_prod Reduces H_flow->ATP_prod Drives Glycolysis Glycolysis ATP_prod->Glycolysis Upregulates (compensatory) Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Lactate Lactic Acid Pyruvate->Lactate Extracellular Extracellular Medium Lactate->Extracellular Export pH_drop pH Decrease (Acidification) Extracellular->pH_drop

Caption: Mechanism of this compound-induced culture medium acidification.

Troubleshooting_Workflow Start Start: Experiment with This compound Observe_pH Observe Medium Color Change (Yellowing) Start->Observe_pH Measure_pH Confirm pH Drop with pH Meter Observe_pH->Measure_pH Is_Severe Is pH Drop > 0.5 units or cell stress observed? Measure_pH->Is_Severe Action_Buffer Increase Buffering Capacity: - Add HEPES (10-25 mM) - Increase Bicarbonate Is_Severe->Action_Buffer Yes Monitor_Continue Continue Experiment with Regular pH Monitoring Is_Severe->Monitor_Continue No Action_Media Consider: - More frequent media changes - Lower glucose medium Action_Buffer->Action_Media Action_Dose Optimize this compound Concentration (Dose-Response) Action_Media->Action_Dose Action_Dose->Monitor_Continue End End of Experiment Monitor_Continue->End

Caption: Troubleshooting workflow for managing this compound-induced pH shifts.

Experimental Protocol: Monitoring and Managing pH Shifts

This protocol provides a step-by-step guide for proactively managing pH in cell culture experiments involving this compound.

Materials:

  • Cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • HEPES buffer solution (1 M, sterile)

  • Sodium Bicarbonate solution (7.5% w/v, sterile)

  • Sterile 1 M HCl and 1 M NaOH for pH adjustments

  • Calibrated pH meter with a micro-electrode

  • Sterile pipettes and tubes

  • CO2 incubator

Procedure:

  • Preparation of Buffered Medium:

    • Before starting the experiment, prepare a batch of your complete culture medium supplemented with an appropriate buffer.

    • For HEPES buffering: Add sterile 1 M HEPES solution to your medium to a final concentration of 10-25 mM. Adjust the pH of the HEPES-supplemented medium to your desired setpoint (e.g., 7.4) using sterile 1 M NaOH or HCl.

    • For enhanced bicarbonate buffering: If using a standard medium with ~2.2 g/L NaHCO3 in a 5% CO2 incubator, consider preparing a medium with a higher concentration of NaHCO3 (e.g., 3.7 g/L) if you anticipate a significant acid load. Ensure your CO2 incubator is set to the appropriate level for the bicarbonate concentration used (typically 10% CO2 for 3.7 g/L NaHCO3).

  • Cell Seeding:

    • Seed your cells in multi-well plates or flasks at your desired density. Allow the cells to adhere and enter the exponential growth phase (typically 24 hours).

  • Establish a Baseline and Initiate Treatment:

    • Before adding this compound, take a small aliquot (e.g., 100 µL) of the culture medium from a control well/flask to measure the initial pH.

    • Prepare serial dilutions of this compound in your buffered culture medium.

    • Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound and a vehicle control.

  • pH Monitoring:

    • At regular intervals (e.g., 2, 4, 8, 12, and 24 hours) after adding this compound, carefully observe the color of the phenol red indicator in the medium.

    • At each time point, for accurate measurement, take a small, sterile aliquot of the medium from each condition to measure the pH using a calibrated pH meter. To minimize CO2 escape and pH changes during measurement, perform this step quickly.

  • Data Analysis and Intervention:

    • Plot the pH of the culture medium against time for each concentration of this compound.

    • If the pH drops below your acceptable lower limit (e.g., pH 7.0), you may need to perform a partial or complete media change with fresh, buffered medium.

    • Based on the dose-response of the pH shift, you can determine the optimal concentration of this compound for your future experiments that balances efficacy with manageable pH changes.

Experimental_Protocol Start Start: Prepare Buffered Culture Medium Seed_Cells Seed Cells and Allow to Adhere Start->Seed_Cells Baseline_pH Measure Baseline pH Seed_Cells->Baseline_pH Add_VenturicidinA Add this compound (and Vehicle Control) Baseline_pH->Add_VenturicidinA Monitor_pH Monitor pH at Regular Intervals (Colorimetric & Meter) Add_VenturicidinA->Monitor_pH Is_pH_Low Is pH below acceptable limit? Monitor_pH->Is_pH_Low Analyze_Data Analyze pH Data (Dose-Response) Monitor_pH->Analyze_Data End of time points Media_Change Perform Media Change with Fresh Buffered Medium Is_pH_Low->Media_Change Yes Continue_Monitoring Continue Monitoring Is_pH_Low->Continue_Monitoring No Media_Change->Continue_Monitoring Continue_Monitoring->Monitor_pH Next time point End End of Experiment Analyze_Data->End

Caption: Experimental protocol for managing pH during this compound treatment.

References

Validation & Comparative

A Comparative Guide to ATP Synthase Inhibitors: Venturicidin A vs. Oligomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used ATP synthase inhibitors, Venturicidin A and oligomycin. By examining their mechanisms of action, inhibitory profiles, and the experimental methodologies used to assess their effects, this document serves as a valuable resource for designing and interpreting experiments in cellular bioenergetics and drug discovery.

At a Glance: Key Differences and Similarities

Both this compound and oligomycin are potent inhibitors of F-type ATP synthase, targeting the membrane-embedded Fo subunit. Their primary mechanism involves blocking the proton channel, thereby halting ATP synthesis. While they share a common target, subtle differences in their binding sites and inhibitory efficacy against ATP synthases from different organisms have been noted.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported inhibitory concentrations (IC50) and inhibition constants (Ki) for this compound and oligomycin. It is crucial to note that these values were determined in various experimental systems, and direct comparisons should be made with caution. For a definitive comparison, these inhibitors should be tested side-by-side under identical experimental conditions.

InhibitorParameterValueOrganism/SystemReference
This compound IC5031 µg/mLHuman Embryonic Kidney (HEK) cells[1]
Ki1.2 µMPseudomonas aeruginosa membranes[2]
IC5021.49 nMTrypanosoma brucei brucei
IC505 nMTrypanosoma brucei rhodesiense
Oligomycin Ki1 µMMitochondrial F0F1-ATPase[3]
IC50~100 nMMCF7 cancer cells
IC50~5-10 µMMDA-MB-231 cancer cells

Mechanism of Action: Blocking the Proton Motive Force

Both this compound and oligomycin physically obstruct the proton channel within the Fo subunit of ATP synthase. This blockage prevents the transit of protons down their electrochemical gradient, which is the driving force for the rotational catalysis of ATP synthesis by the F1 subunit. While both inhibitors bind to the c-subunit ring of the Fo domain, the precise molecular interactions and the regions conferring resistance to each inhibitor show some overlap, suggesting closely related, but not identical, binding sites. Unlike oligomycin, venturicidin has been reported to be a potent inhibitor of both mitochondrial and bacterial ATP synthase.

cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix F0 F₀ Subunit (Proton Channel) F1 F₁ Subunit (ATP Synthesis) F0->F1 Rotation Protons_Matrix H⁺ (Matrix) Venturicidin_A This compound Venturicidin_A->F0 Binds & Blocks Oligomycin Oligomycin Oligomycin->F0 Binds & Blocks ATP ATP F1->ATP Protons_Intermembrane H⁺ (Intermembrane Space) Protons_Intermembrane->F0 Proton Flow ADP ADP + Pi ADP->F1

Inhibition of ATP Synthase by this compound and Oligomycin.

Experimental Protocols

Two common methods for determining the inhibitory activity of compounds like this compound and oligomycin on ATP synthase are the NADH-coupled ATPase assay (measuring ATP hydrolysis, the reverse reaction) and the luciferin/luciferase ATP synthesis assay.

NADH-Coupled ATPase Assay for IC50 Determination

This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Isolated mitochondria or submitochondrial particles

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 2 mM MgCl2, 2 mM DTT)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • ATP

  • This compound and Oligomycin stock solutions (in a suitable solvent like DMSO or ethanol)

  • 384-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reaction Mix: In the assay buffer, prepare a reaction mix containing PEP, PK, LDH, and NADH.

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound and oligomycin in the assay buffer. Include a vehicle control (solvent only).

  • Add Enzyme and Inhibitor: To the wells of the microplate, add the isolated mitochondria and the different concentrations of the inhibitors or vehicle control.

  • Initiate Reaction: Start the reaction by adding ATP to all wells.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 30°C).

  • Data Analysis:

    • Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance vs. time curve).

    • Subtract the background rate (from wells without enzyme).

    • Convert the rate of NADH oxidation to the rate of ATP hydrolysis.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reaction Mix (PEP, PK, LDH, NADH) C Add Mitochondria & Inhibitors to Microplate A->C B Prepare Serial Dilutions of Inhibitors B->C D Initiate Reaction with ATP C->D E Measure Absorbance at 340 nm over Time D->E F Calculate Rate of NADH Oxidation E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC₅₀ G->H

Workflow for NADH-Coupled ATPase Inhibition Assay.
Luciferin/Luciferase ATP Synthesis Assay for IC50 Determination

This highly sensitive assay measures the rate of ATP synthesis by detecting the light produced from the luciferase-catalyzed reaction between ATP and luciferin.

Materials:

  • Isolated mitochondria

  • Respiration Buffer (e.g., containing succinate or other respiratory substrates)

  • ADP

  • Luciferin/Luciferase reagent

  • This compound and Oligomycin stock solutions

  • Luminometer tubes or white-walled microplates

  • Luminometer

Procedure:

  • Prepare Reaction Mixture: In a luminometer tube or well, prepare a reaction mixture containing respiration buffer, respiratory substrates, and the luciferin/luciferase reagent.

  • Add Mitochondria and Inhibitor: Add the isolated mitochondria and varying concentrations of this compound, oligomycin, or vehicle control. Equilibrate for a few minutes at the desired temperature.

  • Initiate ATP Synthesis: Start the reaction by adding a known concentration of ADP.

  • Measure Luminescence: Immediately and continuously measure the luminescence signal for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the rate of ATP synthesis from the slope of the linear portion of the luminescence vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reaction Mix (Buffer, Substrates, Luciferin/Luciferase) C Add Mitochondria & Inhibitors to Luminometer Tube A->C B Prepare Serial Dilutions of Inhibitors B->C D Initiate ATP Synthesis with ADP C->D E Measure Luminescence over Time D->E F Calculate Rate of ATP Synthesis E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC₅₀ G->H

Workflow for Luciferin/Luciferase ATP Synthesis Inhibition Assay.

Concluding Remarks

This compound and oligomycin are indispensable tools for probing the function of ATP synthase and for studies of cellular metabolism. While both effectively inhibit the Fo proton channel, their differing potencies in various biological systems underscore the importance of selecting the appropriate inhibitor and concentration for the specific research question. The experimental protocols provided herein offer robust methods for quantifying the inhibitory effects of these and other compounds, facilitating rigorous and reproducible research in this critical area of cell biology and pharmacology.

References

Unmasking Venturicidin A's Target: A Comparative Guide to Validation Using Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

The generation and characterization of resistant mutants stands as a powerful and definitive method for validating the biological target of a compound. This guide provides a comparative analysis of this classical genetic approach for the ATP synthase inhibitor, Venturicidin A, alongside alternative target deconvolution techniques. By examining the experimental data and protocols, researchers can gain a comprehensive understanding of the strengths and applications of each method in drug discovery and development.

This compound, a macrolide antibiotic produced by Streptomyces species, is a known inhibitor of the F1Fo-ATP synthase, a crucial enzyme for cellular energy production. Validating that ATP synthase is indeed the primary target of this compound is essential for understanding its mechanism of action and for the development of new therapeutic agents. The use of resistant mutants provides a direct and compelling line of evidence for target engagement and identification.

The Resistant Mutant Approach: Unveiling the Target Through Genetic Selection

The core principle behind this method is that resistance to a drug is often conferred by mutations in the gene encoding its direct target. These mutations typically alter the drug-binding site, reducing the compound's efficacy.

Experimental Validation in Saccharomyces cerevisiae

Studies in the model organism Saccharomyces cerevisiae (baker's yeast) have been instrumental in validating the target of this compound. Researchers have successfully isolated and characterized mutants that exhibit significant resistance to this inhibitor.

Key Findings from Resistant Mutant Analysis:

  • Genetic Locus of Resistance: Genetic analysis of this compound-resistant yeast mutants revealed that the resistance phenotype is linked to the mitochondrial genome, specifically to the oli1 gene.[1] This gene encodes subunit 9 (also known as proteolipid or c-subunit) of the F0 sector of the mitochondrial ATP synthase.

  • Specific Amino Acid Substitutions: DNA sequencing of the oli1 gene from these resistant mutants identified specific amino acid substitutions. For instance, a Gly25→Ser and an Ala27→Gly substitution in the subunit 9 protein have been shown to confer resistance to this compound.[2] These mutations are located in the N-terminal stem of the protein, a region implicated in the binding of the inhibitor.

The identification of mutations within the gene encoding a specific protein that directly lead to resistance provides unequivocal evidence that this protein is the target of the drug.

Comparative Analysis: Resistant Mutants vs. Alternative Target Validation Methods

While the generation of resistant mutants is a robust method, several other techniques can be used to identify and validate drug targets. Below is a comparison of these approaches.

Method Principle Advantages Limitations
Resistant Mutants Selection of spontaneous or induced mutants that can grow in the presence of the drug. Subsequent identification of mutations in the target gene.Provides direct genetic evidence of the drug target. Can reveal the drug-binding site.Can be time-consuming. Not all targets are amenable to mutation-induced resistance.
Affinity Chromatography The drug is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.Can identify direct binding partners. Does not require genetic manipulation.Can produce false positives (non-specific binding). The drug needs to be chemically modified for immobilization, which may alter its binding properties.
Biochemical Assays Direct measurement of the drug's effect on the activity of a purified, candidate target protein (e.g., ATP synthesis/hydrolysis assays).Provides direct evidence of target modulation. Allows for quantitative analysis of inhibition (e.g., IC50).Requires a hypothesis about the potential target. Does not confirm that the protein is the target in a cellular context.
Expression Profiling (Transcriptomics/Proteomics) Analysis of changes in gene or protein expression in response to drug treatment to infer the affected pathways and potential targets.Provides a global view of the cellular response to the drug. Can identify downstream effects and potential off-targets.Identifies indirect effects, not necessarily the primary target. Requires complex data analysis.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon drug binding.Can be performed in intact cells and tissues, confirming target engagement in a physiological context. Does not require drug modification.Requires specific antibodies for each target or mass spectrometry for proteome-wide analysis. Not all proteins exhibit a significant thermal shift.

Experimental Protocols

Generation and Selection of this compound-Resistant Mutants in S. cerevisiae

This protocol is a generalized procedure based on methodologies described in the literature.[3][4]

1. Mutagenesis (Optional but Recommended):

  • Grow a wild-type S. cerevisiae strain in liquid YPG (Yeast extract, Peptone, Glycerol) medium to mid-log phase.
  • Harvest and wash the cells.
  • Resuspend the cells in a buffer and treat with a mutagen (e.g., ethyl methanesulfonate (EMS) or UV irradiation) to increase the frequency of mutations.
  • Wash the cells thoroughly to remove the mutagen.

2. Selection of Resistant Mutants:

  • Plate the mutagenized (or non-mutagenized for spontaneous mutants) cells on solid YPG plates containing a selective concentration of this compound. The concentration should be sufficient to inhibit the growth of the wild-type strain.
  • Incubate the plates at 30°C for several days to a week.
  • Colonies that appear on the plates are potential resistant mutants.

3. Characterization of Resistant Mutants:

  • Isolate single colonies and re-streak them on selective media to confirm resistance.
  • Determine the Minimum Inhibitory Concentration (MIC) of this compound for the mutant and wild-type strains using broth microdilution or agar dilution methods to quantify the level of resistance.
  • Perform genetic analysis to map the resistance locus.
  • Sequence the oli1 gene (and other candidate genes) to identify the specific mutation(s) responsible for resistance.

Biochemical Assay: Measurement of ATP Hydrolysis in Isolated Mitochondria

This protocol allows for the direct assessment of this compound's effect on its target enzyme.[5]

1. Isolation of Mitochondria from S. cerevisiae:

  • Grow yeast cells in YPG medium to the late logarithmic phase.
  • Harvest the cells and convert them to spheroplasts using zymolyase.
  • Lyse the spheroplasts osmotically and homogenize them.
  • Perform differential centrifugation to isolate the mitochondrial fraction.

2. ATP Hydrolysis (ATPase) Activity Assay:

  • Incubate the isolated mitochondria in an assay buffer containing ATP.
  • The reaction is stopped at different time points, and the amount of inorganic phosphate (Pi) released is measured using a colorimetric method (e.g., the Fiske-Subbarow method).
  • To test the effect of this compound, the inhibitor is pre-incubated with the mitochondria before the addition of ATP.
  • Compare the ATPase activity in the presence and absence of this compound in both wild-type and resistant mutant mitochondria. A reduced inhibitory effect in the mutant mitochondria confirms target-site resistance.

Visualizing the Workflow and Target Interaction

VenturicidinA_Target_Validation cluster_Resistant_Mutants Resistant Mutant Generation & Validation cluster_Biochemical_Assay Biochemical Validation cluster_Target Mechanism of Action Yeast S. cerevisiae (Wild-Type) Mutagenesis Mutagenesis (e.g., EMS) Yeast->Mutagenesis Isolate_Mito Isolate Mitochondria Yeast->Isolate_Mito Selection Selection on This compound Plates Mutagenesis->Selection Resistant_Mutant Resistant Mutant Selection->Resistant_Mutant Sequencing Gene Sequencing (oli1) Resistant_Mutant->Sequencing Resistant_Mutant->Isolate_Mito Mutation_ID Identify Mutation in ATP Synthase Subunit 9 Sequencing->Mutation_ID Confirmation Confirm Reduced Inhibition in Mutant Mutation_ID->Confirmation explains ATPase_Assay ATPase Activity Assay Isolate_Mito->ATPase_Assay Compare Compare Inhibition: Wild-Type vs. Mutant ATPase_Assay->Compare Compare->Confirmation VentA This compound ATP_Synthase F1Fo-ATP Synthase (Subunit 9) VentA->ATP_Synthase binds & inhibits ATP_Synthesis ATP Synthesis VentA->ATP_Synthesis blocks Proton_Channel Proton Channel ATP_Synthase->Proton_Channel forms Proton_Channel->ATP_Synthesis drives

Figure 1. Workflow for the validation of this compound's target using resistant mutants and biochemical assays.

Conclusion

The generation and characterization of resistant mutants provide the most definitive evidence for the validation of a drug's target. In the case of this compound, this method has unequivocally identified subunit 9 of the F1Fo-ATP synthase as its direct target. While alternative methods such as affinity chromatography and biochemical assays are valuable tools in the drug discovery pipeline, they often serve as complementary approaches. For researchers and drug development professionals, a multi-faceted strategy that combines genetic evidence from resistant mutants with direct biochemical and cellular assays will provide the most comprehensive and robust validation of a compound's mechanism of action.

References

Comparative Analysis of Cross-Resistance Potential Between Venturicidin A and Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Direct Cross-Resistance Studies: Extensive literature searches did not yield any direct experimental studies investigating cross-resistance between Venturicidin A and other macrolide antibiotics. This guide therefore provides a comparative analysis of their distinct mechanisms of action and known resistance pathways to evaluate the theoretical potential for cross-resistance. The data strongly suggests that cross-resistance is unlikely due to their fundamentally different molecular targets.

Comparative Mechanism of Action and Resistance

This compound and conventional macrolide antibiotics, such as erythromycin and azithromycin, operate via entirely different mechanisms and target distinct cellular machinery. This compound is an inhibitor of ATP synthase, a crucial enzyme in cellular energy production, while traditional macrolides inhibit protein synthesis by binding to the bacterial ribosome.

Table 1: Comparison of Molecular Targets and Resistance Mechanisms
FeatureThis compoundOther Macrolides (e.g., Erythromycin)
Molecular Target F₀ subunit of mitochondrial or bacterial ATP synthase23S rRNA of the 50S ribosomal subunit
Cellular Process Inhibited ATP Synthesis (Cellular Respiration)Protein Synthesis (Translation)
Primary Resistance Mechanism Target site modification: Mutations in genes encoding ATP synthase subunits (e.g., atpI, atpF)1. Target site modification (e.g., methylation by erm genes) 2. Drug efflux (e.g., mef or msr genes) 3. Drug inactivation (e.g., esterases)

Signaling Pathways and Molecular Targets

The divergence in their molecular targets means this compound and other macrolides affect unrelated cellular pathways. The diagram below illustrates these distinct mechanisms.

cluster_0 This compound Pathway cluster_1 Macrolide Antibiotic Pathway Venturicidin_A This compound ATP_Synthase F₀ Subunit of ATP Synthase Venturicidin_A->ATP_Synthase Inhibits ATP_Production ATP Synthesis (Energy Production) ATP_Synthase->ATP_Production Blocks Macrolide Erythromycin / Azithromycin Ribosome 50S Ribosomal Subunit (23S rRNA) Macrolide->Ribosome Binds to Protein_Synthesis Protein Synthesis (Translation) Ribosome->Protein_Synthesis Inhibits

Figure 1: Distinct molecular targets of this compound and macrolide antibiotics.

Proposed Experimental Protocol for Cross-Resistance Analysis

To empirically determine if cross-resistance exists, researchers could employ the following standard microbiology protocols. This workflow is designed to assess if resistance to one agent confers resistance to the other.

Table 2: Experimental Protocol for Cross-Resistance Testing
StepProcedureExpected Outcome for No Cross-Resistance
1. Strain Selection Select a wild-type bacterial strain susceptible to both this compound and a test macrolide (e.g., Erythromycin).Baseline Minimum Inhibitory Concentrations (MICs) are established.
2. Generation of Resistant Mutants Culture the wild-type strain in the presence of sub-lethal, then increasing, concentrations of this compound to select for resistant mutants.This compound-resistant mutants are isolated.
3. MIC Determination (Resistant Strain) Determine the MIC of this compound for the resistant mutant to confirm resistance.MIC of this compound for the mutant strain is significantly higher than for the wild-type.
4. Cross-Resistance Assessment Determine the MIC of the test macrolide (Erythromycin) for the this compound-resistant mutant.MIC of Erythromycin for the mutant strain is the same or similar to the wild-type strain.
5. Genetic Analysis (Optional) Sequence the genes encoding the F₀ subunit of ATP synthase in the resistant mutant to identify mutations.Mutations are found in ATP synthase genes, confirming the mechanism of resistance.

The diagram below outlines this experimental logic.

start Start: Wild-Type Bacterial Strain step1 Step 1: Expose to This compound start->step1 step2 Step 2: Isolate This compound-Resistant (Vent-R) Mutant step1->step2 step3a Step 3a: Test Vent-R Mutant with this compound step2->step3a step3b Step 3b: Test Vent-R Mutant with Macrolide (Erythromycin) step2->step3b result1 Result: High MIC (Confirms Resistance) step3a->result1 result2 Result: Low MIC (No Cross-Resistance) step3b->result2

Figure 2: Workflow for testing cross-resistance between this compound and macrolides.

Conclusion

No Direct Evidence of Synergistic Effects of Venturicidin A with Other Antifungal Agents Found in Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies investigating the synergistic effects of Venturicidin A in combination with other antifungal agents. While this compound, a macrolide antibiotic produced by Streptomyces species, has demonstrated potent standalone antifungal activity against a range of fungal pathogens, particularly in the agricultural sector, its potential for combination therapy remains an unexplored area of research.

This compound exerts its antifungal effect by potently inhibiting the F0 subunit of mitochondrial ATP synthase[1]. This disruption of cellular energy production leads to a cascade of downstream effects, including the destruction of cell membrane integrity, leakage of cytoplasmic contents, and the accumulation of reactive oxygen species (ROS)[2]. Studies have highlighted its efficacy against significant plant pathogens such as Botrytis cinerea, the causative agent of gray mould, and Fusarium graminearum, which causes Fusarium head blight in cereals[2][3].

Despite the detailed understanding of its mechanism of action and its proven antifungal efficacy as a single agent, the potential for this compound to enhance the activity of or be enhanced by other classes of antifungal drugs, such as azoles (e.g., fluconazole), echinocandins (e.g., caspofungin), or polyenes (e.g., amphotericin B), has not been reported in the reviewed literature.

The Potential for Future Synergistic Studies

The investigation of synergistic antifungal combinations is a critical strategy in antifungal drug development. It aims to increase efficacy against resistant strains, reduce required drug dosages and associated toxicity, and potentially slow the development of future resistance[4]. The lack of data on this compound in this context represents a significant research gap and a promising avenue for future investigation.

Researchers and drug development professionals interested in exploring the synergistic potential of this compound could employ established in vitro and in vivo methodologies. The following sections provide a general framework and experimental protocols that could be adapted for this purpose.

Quantitative Data on Antifungal Synergy: A Framework for Future Research

While no specific data for this compound combinations exist, the following table illustrates how such data is typically presented. This hypothetical table is based on common findings in antifungal synergy studies and uses the Fractional Inhibitory Concentration Index (FICI) as a measure of interaction. An FICI of ≤ 0.5 is generally considered synergistic.

Fungal Species Antifungal Agent B This compound MIC (μg/mL) Alone Agent B MIC (μg/mL) Alone This compound MIC in Combination (μg/mL) Agent B MIC in Combination (μg/mL) FICI Interpretation
Candida albicansFluconazoleData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Aspergillus fumigatusCaspofunginData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Cryptococcus neoformansAmphotericin BData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols for Synergy Testing

A standard method for assessing antifungal synergy in vitro is the checkerboard microdilution assay.

Checkerboard Assay Protocol

This method allows for the testing of multiple concentrations of two drugs, both alone and in combination.

1. Preparation of Antifungal Agents:

  • Prepare stock solutions of this compound and the second antifungal agent in a suitable solvent (e.g., DMSO).
  • Create a series of twofold dilutions for each drug in RPMI 1640 medium, buffered with MOPS, to achieve concentrations ranging from well above to well below their respective Minimum Inhibitory Concentrations (MICs).

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
  • Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

3. Assay Plate Preparation:

  • In a 96-well microtiter plate, dispense 50 μL of RPMI 1640 medium into each well.
  • Add 50 μL of each dilution of this compound along the x-axis of the plate.
  • Add 50 μL of each dilution of the second antifungal agent along the y-axis. This creates a matrix of drug combinations.
  • Include wells with each drug alone (growth controls) and a drug-free well.

4. Inoculation and Incubation:

  • Add 100 μL of the prepared fungal inoculum to each well.
  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

5. Determination of MIC and FICI Calculation:

  • Visually or spectrophotometrically determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that inhibits fungal growth.
  • Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
  • Interpret the results as follows:
  • Synergy: FICI ≤ 0.5
  • Additive/Indifference: 0.5 < FICI ≤ 4.0
  • Antagonism: FICI > 4.0

Visualizing Potential Research Pathways

The following diagrams illustrate the conceptual workflow for investigating antifungal synergy and the known mechanism of action of this compound.

Synergy_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Synergy Investigation cluster_2 In Vivo Validation start Select Fungal Pathogens checkerboard Checkerboard Assay (this compound + Partner Drug) start->checkerboard fici Calculate FICI checkerboard->fici interpretation Interpret Interaction (Synergy, Additive, Antagonism) fici->interpretation ros ROS Production Assay interpretation->ros If Synergy membrane Membrane Permeability Assay interpretation->membrane If Synergy gene_expression Gene Expression Analysis interpretation->gene_expression If Synergy animal_model Animal Model of Infection (e.g., Murine Candidiasis) ros->animal_model membrane->animal_model gene_expression->animal_model treatment Treat with Combination Therapy animal_model->treatment outcome Assess Fungal Burden & Survival treatment->outcome

Caption: A conceptual workflow for the discovery and validation of synergistic antifungal combinations involving this compound.

Venturicidin_A_MOA ventA This compound f0 Mitochondrial ATP Synthase (F0 Subunit) ventA->f0 Inhibits atp ATP Synthesis Inhibition f0->atp ros Reactive Oxygen Species (ROS) Accumulation atp->ros membrane Cell Membrane Damage atp->membrane death Fungal Cell Death ros->death leakage Cytoplasmic Leakage membrane->leakage leakage->death

Caption: The mechanism of action of this compound, targeting mitochondrial ATP synthase.

References

Venturicidin A and B: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the comparative bioactivity of the F-type ATP synthase inhibitors, Venturicidin A and Venturicidin B.

This compound and Venturicidin B are closely related macrolide antibiotics produced by Streptomyces species. Both compounds are potent inhibitors of the F-type ATP synthase (also known as F₁F₀-ATPase), a crucial enzyme in cellular energy metabolism. This inhibitory action forms the basis of their significant biological activities, including potent antifungal effects. This guide provides a comparative analysis of the bioactivity of this compound and B, supported by available experimental data, detailed methodologies, and visual representations of their mechanism of action.

Mechanism of Action: Inhibition of F-type ATP Synthase

The primary molecular target for both this compound and B is the F-type ATP synthase. This enzyme, located in the inner mitochondrial membrane of eukaryotes and the plasma membrane of bacteria, is responsible for the synthesis of ATP, the main energy currency of the cell. It achieves this by coupling the electrochemical potential gradient of protons (proton-motive force) to the phosphorylation of ADP.

Venturicidins specifically bind to the F₀ subunit of the ATP synthase, which functions as a proton channel. This binding event physically obstructs the flow of protons, thereby uncoupling it from the catalytic activity of the F₁ subunit where ATP is synthesized. The net result is a depletion of cellular ATP, leading to metabolic stress and ultimately cell death in susceptible organisms.

Mechanism of Action of Venturicidins cluster_membrane Mitochondrial Inner Membrane / Bacterial Plasma Membrane F0 F₀ Subunit Proton Channel F1 F₁ Subunit ATP Synthesis F0:head->F1:head Proton Motive Force Protons_out Protons (Low Concentration) F0:head->Protons_out ATP ATP F1:head->ATP Protons_in Protons (High Concentration) Protons_in->F0:head Flow ADP_Pi ADP + Pi ADP_Pi->F1:head Phosphorylation Venturicidin This compound or B Venturicidin->F0:head Inhibition

Figure 1. Inhibition of F-type ATP synthase by Venturicidins.

Comparative Bioactivity Data

While both this compound and B exhibit similar mechanisms of action, their bioactivities can differ. The following tables summarize the available quantitative data. It is important to note that direct side-by-side comparative studies for all bioactivities are limited in the current literature.

Table 1: Inhibition of Bacterial F-ATPase

A study on inverted membrane vesicles from Escherichia coli provides a direct comparison of the inhibitory activity of this compound and B on bacterial F-ATPase.

CompoundTargetAssay ConditionKi (μM)Reference
This compound E. coli F-ATPaseNo selenite0.7 ± 0.1[1]
+ 38.5 mM selenite0.7 ± 0.1[1]
Venturicidin B E. coli F-ATPaseNo selenite9 ± 1[1]
+ 38.5 mM selenite4 ± 1[1]

Note: Selenite is known to affect the activity of F-ATPase.

Table 2: Antifungal Activity
Compound(s)Fungal SpeciesActivity MetricValueReference
This compound & B (2:1 mixture) Pyricularia oryzaeIC900.115 mg/L[2]
This compound Fusarium graminearumEC503.69 µg/mL
Table 3: Cytotoxicity against Mammalian Cells

Data on the cytotoxicity of Venturicidin B against mammalian cell lines is currently lacking in the public domain, preventing a direct comparison with this compound.

CompoundCell LineActivity MetricValueReference
This compound Human Embryonic Kidney (HEK)IC5031 µg/mL
Venturicidin B Not Reported---

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

F-ATPase Inhibition Assay (Adapted from Milgrom & Duncan, 2021)

This assay measures the rate of ATP hydrolysis by F-ATPase in inverted bacterial membrane vesicles.

F-ATPase Inhibition Assay Workflow Start Prepare Inverted Membrane Vesicles Assay_Mix Prepare Assay Mix (Tris-HCl, KCl, MgCl₂, PEP, NADH, LDH, PK) Start->Assay_Mix Add_Vesicles Add Membrane Vesicles to Assay Mix Assay_Mix->Add_Vesicles Incubate Pre-incubate at 30°C Add_Vesicles->Incubate Add_Venturicidin Add this compound or B (or DMSO control) Incubate->Add_Venturicidin Initiate_Reaction Initiate Reaction with ATP Add_Venturicidin->Initiate_Reaction Measure_Absorbance Monitor NADH oxidation at 340 nm (Spectrophotometer) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate ATPase Activity and Ki Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for F-ATPase inhibition assay.

Methodology:

  • Preparation of Inverted Membrane Vesicles: Isolate inverted membrane vesicles from E. coli using standard cell lysis and ultracentrifugation techniques.

  • Assay Mixture: Prepare an assay mixture containing 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 2 mM MgCl₂, 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 20 units/mL lactate dehydrogenase (LDH), and 10 units/mL pyruvate kinase (PK).

  • Reaction Setup: In a cuvette, combine the assay mixture with an appropriate amount of inverted membrane vesicles.

  • Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

  • Inhibitor Addition: Add varying concentrations of this compound or B (dissolved in DMSO) or DMSO alone (as a control) to the cuvettes.

  • Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of ATP hydrolysis is coupled to the oxidation of NADH through the LDH/PK system.

  • Data Analysis: Calculate the initial rates of ATP hydrolysis for each inhibitor concentration. Plot the rates against the inhibitor concentration and fit the data to an appropriate inhibition model to determine the Ki value.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2 Guideline)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.

Broth Microdilution MIC Assay Start Prepare Fungal Inoculum Prepare_Drug_Dilutions Prepare Serial Dilutions of This compound and B in RPMI Medium Start->Prepare_Drug_Dilutions Inoculate_Plate Inoculate Microtiter Plate Wells with Fungal Suspension and Drug Dilutions Prepare_Drug_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 48-72 hours Inoculate_Plate->Incubate Read_MIC Visually or Spectrophotometrically Determine the MIC Incubate->Read_MIC End End Read_MIC->End

Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Fungal Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Aspergillus fumigatus, Fusarium solani) in RPMI-1640 medium, adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Drug Dilution: Prepare a series of two-fold dilutions of this compound and B in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 48 to 72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control. This can be determined visually or by reading the optical density using a microplate reader.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., HEK-293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or B for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion

This compound and B are potent inhibitors of F-type ATP synthase with significant antifungal properties. The available data suggests that this compound may be a more potent inhibitor of bacterial F-ATPase compared to Venturicidin B. However, a comprehensive comparative analysis is hampered by the lack of direct side-by-side studies on their antifungal spectrum (MIC values) and cytotoxicity against mammalian cells. Further research directly comparing the bioactivities of these two promising natural products is warranted to fully elucidate their therapeutic potential and guide future drug development efforts.

References

Confirming Venturicidin A's Impact on Proton Motive Force with CCCP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Venturicidin A and the protonophore Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) to elucidate the role of the proton motive force (PMF) in the mechanism of action of this compound. By understanding the opposing effects of these two compounds, researchers can design experiments to confirm that the cellular effects of this compound are directly linked to its influence on the electrochemical gradient across mitochondrial or bacterial membranes.

Introduction to Key Compounds and the Proton Motive Force

The proton motive force is a crucial component of cellular bioenergetics, representing the stored energy in the electrochemical gradient of protons across a membrane.[1] This energy is harnessed by ATP synthase to produce ATP.

This compound is a macrolide antibiotic that specifically inhibits the F1Fo-ATP synthase.[2] By blocking the proton channel (Fo subunit) of this complex, this compound prevents the influx of protons into the mitochondrial matrix or bacterial cytoplasm, leading to a buildup of the proton gradient and an increase or hyperpolarization of the membrane potential.[3][4]

Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) is a protonophore, a lipid-soluble weak acid that readily diffuses across the mitochondrial inner membrane.[5] It disrupts the proton motive force by shuttling protons back across the membrane, dissipating the electrochemical gradient and uncoupling oxidative phosphorylation from ATP synthesis.

The primary application of CCCP in this context is to serve as a control to verify that the observed effects of this compound are a direct consequence of its impact on the proton motive force. If a biological effect induced by this compound is nullified or reversed by the addition of CCCP, it strongly suggests that the effect is dependent on a high proton motive force.

Data Presentation: Comparative Effects on Proton Motive Force

The following tables summarize the expected and observed effects of this compound and CCCP on the proton motive force and related cellular processes.

Compound Mechanism of Action Effect on Proton Motive Force (PMF) Effect on Mitochondrial/Bacterial Membrane Potential Effect on ATP Synthesis
This compound Inhibits the F1Fo-ATP synthase proton channel.Increases or maintains a high PMF.Hyperpolarization (increase in potential).Inhibition.
CCCP Acts as a protonophore, shuttling protons across the membrane.Dissipates the PMF.Depolarization (decrease in potential).Uncouples from electron transport, leading to inhibition.
Experimental Condition Observed Effect on Membrane Potential (Qualitative) Rationale Supporting Evidence
Control (Untreated) Polarized membrane (baseline potential).Normal cellular respiration and functioning of the electron transport chain.
This compound alone Hyperpolarization or maintenance of a high membrane potential.Blockade of proton influx through ATP synthase leads to an accumulation of protons outside the membrane.Studies on P. aeruginosa showed that this compound increased the membrane potential.
CCCP alone Depolarization.CCCP creates a pathway for protons to leak back across the membrane, dissipating the gradient.CCCP is a well-established uncoupler used as a positive control for membrane depolarization.
This compound + CCCP Depolarization.CCCP's proton-shuttling activity overrides the effect of this compound's blockade of ATP synthase, leading to a collapse of the proton gradient.The addition of CCCP to this compound-treated cells reverses the membrane hyperpolarization.

Experimental Protocols

Measurement of Bacterial Membrane Potential using DiSC3(5)

This protocol describes a method to observe the opposing effects of this compound and CCCP on the bacterial membrane potential using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)). This dye accumulates in polarized membranes, leading to fluorescence quenching. Depolarization causes the dye to be released, resulting in an increase in fluorescence.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus)

  • Phosphate-buffered saline (PBS)

  • DiSC3(5) stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • CCCP stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with PBS.

  • Resuspend the bacterial pellet in PBS to the desired optical density (e.g., OD600 of 0.05).

  • Add DiSC3(5) to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 30 minutes to allow for dye uptake and fluorescence quenching.

  • Aliquot the bacterial suspension into the wells of a 96-well black microplate.

  • Measure the baseline fluorescence using a microplate reader (excitation ~622 nm, emission ~670 nm).

  • Add this compound to the designated wells at the desired final concentration (e.g., 8 µg/mL).

  • Add CCCP to other wells at its final concentration (e.g., 2 µg/mL) as a positive control for depolarization.

  • To observe the antagonistic effect, add CCCP to wells already treated with this compound.

  • Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

Expected Results:

  • This compound alone: A slight decrease or no significant change in fluorescence, indicating maintenance of a polarized membrane.

  • CCCP alone: A rapid and significant increase in fluorescence, indicating membrane depolarization.

  • This compound followed by CCCP: A significant increase in fluorescence after the addition of CCCP, demonstrating that CCCP can reverse the effect of this compound on the membrane potential.

Measurement of Mitochondrial Membrane Potential using MitoTracker

This protocol uses a MitoTracker dye to visualize changes in the mitochondrial membrane potential in eukaryotic cells. MitoTracker dyes accumulate in mitochondria with active membrane potentials.

Materials:

  • Eukaryotic cell line (e.g., HeLa)

  • Cell culture medium

  • MitoTracker Red CMXRos stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • CCCP stock solution (in DMSO)

  • Fluorescence microscope

Procedure:

  • Culture cells on glass coverslips or in imaging-compatible plates.

  • Treat the cells with this compound (e.g., 10 µM) or CCCP (e.g., 10 µM) for the desired duration (e.g., 1 hour). Include an untreated control.

  • During the last 30 minutes of treatment, add MitoTracker Red CMXRos to the culture medium to a final concentration of 100-200 nM.

  • Wash the cells with pre-warmed PBS.

  • Fix the cells with 4% paraformaldehyde (optional, depending on the experimental design).

  • Mount the coverslips on microscope slides or image the plates directly using a fluorescence microscope.

Expected Results:

  • Untreated cells: Bright red fluorescence within the mitochondria, indicating a healthy mitochondrial membrane potential.

  • This compound-treated cells: In some cell types, a collapse of the mitochondrial membrane potential has been observed, indicated by a loss of MitoTracker signal. This is because in these cells, the ATP synthase operates in reverse to maintain the membrane potential, and its inhibition by this compound leads to depolarization.

  • CCCP-treated cells: A significant reduction or complete loss of red fluorescence, indicating dissipation of the mitochondrial membrane potential.

Mandatory Visualization

VenturicidinA_CCCP_Mechanism cluster_membrane Mitochondrial Inner Membrane cluster_pmf Proton Motive Force (PMF) ETC Electron Transport Chain Protons_out H+ ETC->Protons_out Pumps H+ out ATP_Synthase F1Fo-ATP Synthase Protons_in H+ ATP_Synthase->Protons_in Proton_Leak Proton_Leak->Protons_in H+ influx Protons_out->ATP_Synthase Drives ATP Synthesis VenturicidinA This compound VenturicidinA->ATP_Synthase Inhibits CCCP CCCP CCCP->Proton_Leak Induces

Caption: Mechanism of action of this compound and CCCP on the proton motive force.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_measurement Measurement & Analysis cluster_interpretation Interpretation start Prepare bacterial or mitochondrial suspension add_dye Add PMF-sensitive dye (e.g., DiSC3(5)) start->add_dye control Control (No treatment) vent_a Add this compound cccp Add CCCP vent_a_cccp Add this compound, then CCCP measure Measure change in fluorescence over time control->measure vent_a->measure cccp->measure vent_a_cccp->measure analyze Compare fluorescence changes between treatments measure->analyze conclusion Confirm PMF-dependent effect of this compound analyze->conclusion

Caption: Experimental workflow to confirm the PMF-dependent effect of this compound.

References

Unlocking the Power of Aminoglycosides: Venturicidin A as a Potent Adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Venturicidin A's ability to potentiate various aminoglycoside antibiotics against multidrug-resistant bacteria, supported by experimental data and detailed protocols.

This compound, a natural product inhibitor of ATP synthase, has emerged as a promising adjuvant for overcoming resistance to aminoglycoside antibiotics.[1][2] While not effective as a standalone antibacterial agent, this compound significantly enhances the efficacy of aminoglycosides against a range of multidrug-resistant (MDR) pathogens.[1][3] This guide provides a comprehensive comparison of this compound's potentiation effects on different aminoglycosides, presenting key experimental findings and methodologies for researchers in drug development and microbiology.

Comparative Efficacy of Aminoglycoside Potentiation

The potentiation of aminoglycosides by this compound has been demonstrated against several clinically relevant bacteria. Checkerboard broth microdilution assays reveal a dose-dependent enhancement of antibiotic activity in the presence of this compound.

Table 1: Potentiation of Aminoglycosides by this compound against MRSA C1014

AminoglycosideMIC without this compound (µg/mL)MIC with this compound (16 µg/mL) (µg/mL)Fold Reduction in MIC
Gentamicin> 25632> 8
Kanamycin> 25664> 4
Amikacin> 256128> 2

Table 2: Broad-Spectrum Potentiation of Gentamicin by this compound

Bacterial StrainMIC of Gentamicin without this compound (µg/mL)MIC of Gentamicin with this compound (16 µg/mL) (µg/mL)Fold Reduction in MIC
MRSA C1024> 25664> 4
EF C0558> 25632> 8
PA C0089128168

MRSA: Methicillin-resistant Staphylococcus aureus, EF: Enterococcus faecalis, PA: Pseudomonas aeruginosa.

The combination of this compound and gentamicin has been shown to be rapidly bactericidal, effectively eradicating MRSA within a few hours, a significant improvement over the individual compounds which were ineffective.[1] Notably, this potentiation effect appears to be specific to aminoglycosides, as this compound did not show a similar synergistic effect with other antibiotic classes like tetracycline.

Mechanism of Action: Disrupting the Proton Motive Force

The synergistic activity of this compound is attributed to its inhibition of F-type ATP synthase in bacteria. This inhibition disrupts the proton flux across the bacterial membrane, leading to a perturbed membrane potential. The altered membrane energetics are believed to facilitate the uptake of aminoglycosides, which is an energy-dependent process.

Venturicidin_A_Mechanism Mechanism of this compound Potentiation cluster_membrane Bacterial Cell Membrane ATP_Synthase FₒF₁ ATP Synthase Proton_Channel Proton Channel (Fₒ) Proton_Motive_Force Disrupted Proton Motive Force Proton_Channel->Proton_Motive_Force Leads to Aminoglycoside_Uptake Aminoglycoside Uptake Increased_Uptake Increased Aminoglycoside Uptake & Efficacy Venturicidin_A This compound Venturicidin_A->Proton_Channel Inhibits Proton_Motive_Force->Aminoglycoside_Uptake Enhances

This compound's mechanism of action.

Experimental Protocols

This assay is used to determine the synergistic effect of two antimicrobial agents.

  • Preparation: A two-dimensional array of serial dilutions of this compound and an aminoglycoside are prepared in a 96-well microtiter plate. Cation-adjusted Mueller-Hinton broth (CAMHB) is used as the culture medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., ~5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify synergy.

Checkerboard_Assay_Workflow Checkerboard Assay Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound & Aminoglycoside Start->Prepare_Dilutions Inoculate_Plate Inoculate 96-well Plate with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Determine_MIC Determine MIC of the Combination Incubate->Determine_MIC Calculate_FICI Calculate FICI to Assess Synergy Determine_MIC->Calculate_FICI End End Calculate_FICI->End

Workflow for the checkerboard assay.

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a starting inoculum of approximately 4 x 10^7 CFU/mL in culture tubes containing 3 mL of CAMHB.

  • Treatment: The test compounds (aminoglycoside alone, this compound alone, and the combination) are added to the respective tubes at specified concentrations.

  • Sampling: Aliquots are removed from each tube at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Plating and Incubation: The samples are serially diluted, plated on agar plates, and incubated at 37°C for 24 hours.

  • Data Analysis: The number of colony-forming units (CFU/mL) is determined for each time point to generate time-kill curves. A ≥ 3-log10 decrease in CFU/mL is considered bactericidal.

Conclusion

This compound demonstrates significant potential as an adjuvant to aminoglycoside antibiotics, effectively restoring their activity against resistant bacterial strains. The mechanism of action, involving the inhibition of ATP synthase and subsequent disruption of the bacterial membrane potential, provides a clear rationale for the observed synergy. The experimental data strongly supports the combination of this compound with aminoglycosides as a promising strategy to combat antibiotic resistance. Further research is warranted to explore the clinical applicability of this combination therapy.

References

Venturicidin A: A Comparative Analysis of its Specificity for Fungal vs. Mammalian ATP Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on Venturicidin A, a known inhibitor of F-type ATP synthase, reveals insights into its specificity for fungal versus mammalian enzymes. This guide consolidates experimental findings, presents available quantitative data, and outlines the methodologies used to assess the inhibitory action of this compound, providing a critical resource for researchers in mycology, drug discovery, and mitochondrial biology.

This compound, a macrolide antibiotic produced by Streptomyces species, exerts its biological effect by targeting the F-type ATP synthase (also known as F1Fo-ATPase or Complex V), a crucial enzyme in cellular energy metabolism. Its primary mechanism of action involves binding to the c-subunit of the membrane-embedded Fo domain, which effectively blocks the translocation of protons across the membrane.[1][2] This inhibition disrupts the proton motive force required for the synthesis of ATP from ADP and inorganic phosphate.

Comparative Efficacy: Fungal vs. Mammalian ATP Synthase

While this compound is recognized as a potent antifungal agent, its comparative inhibitory effect on mammalian ATP synthase is a key consideration for its therapeutic potential.[1][2] Although direct, side-by-side comparative studies with purified ATP synthase from both fungal and mammalian sources under identical experimental conditions are not extensively detailed in the reviewed literature, existing data suggest a degree of selectivity.

Several sources indicate that this compound exhibits low toxicity towards mammalian and human cells, which implies a potential for specificity.[2] However, it is also established that this compound does inhibit the mitochondrial ATP synthase in mammals. This suggests that the observed in-vivo selectivity may be due to differences in uptake, metabolism, or potentially subtle structural variations in the ATP synthase c-subunit between fungi and mammals.

Quantitative Data on Inhibition
Target Organism/Cell LineAssay TypeParameterValueReference
Trypanosoma bruceiWhole-cell viabilityIC50120-540 ng/mL
Trypanosoma brucei brucei 2T1Whole-cell viabilityIC5021.49 nM
Trypanosoma brucei rhodesienseWhole-cell viabilityIC505 nM
Human Embryonic Kidney (HEK) cellsCytotoxicityIC5031 µg/mL

Note: The IC50 value for HEK cells reflects general cytotoxicity and not necessarily direct inhibition of ATP synthase.

Mechanism of Action and Experimental Workflows

To facilitate a deeper understanding of this compound's function and the methods used to study it, the following diagrams illustrate its mechanism of action and a general workflow for assessing ATP synthase inhibition.

Venturicidin_A_Mechanism_of_Action cluster_membrane Inner Mitochondrial Membrane cluster_fo ATP_Synthase F1 (catalytic head) Fo (proton channel) ATP_Synthesis ATP Synthesis (Mitochondrial Matrix) ATP_Synthase:f1->ATP_Synthesis ADP + Pi -> ATP c_subunit c-subunit ring Blocked_Proton_Flow Proton Flow Blocked Proton_Gradient Proton Gradient (Intermembrane Space) Proton_Gradient->ATP_Synthase:fo H+ flow Venturicidin_A This compound Venturicidin_A->c_subunit Binds to

Caption: Mechanism of this compound inhibition of ATP synthase.

ATP_Synthase_Inhibition_Assay_Workflow cluster_prep Sample Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Isolate_Mitochondria Isolate Mitochondria (from fungal or mammalian source) Prepare_SMPs Prepare Submitochondrial Particles (SMPs) Isolate_Mitochondria->Prepare_SMPs Incubate Incubate Mitochondria/SMPs with varying concentrations of this compound Prepare_SMPs->Incubate Measure_Activity Measure ATP Synthase Activity Incubate->Measure_Activity Plot_Data Plot Activity vs. [this compound] Measure_Activity->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: General workflow for assessing ATP synthase inhibition.

Experimental Protocols

The assessment of ATP synthase inhibition by this compound can be performed through various established methods. These assays typically measure either the synthesis of ATP or the reverse reaction, ATP hydrolysis.

ATP Synthesis Assay in Submitochondrial Particles (SMPs)

This method measures the rate of ATP synthesis driven by an artificially generated proton gradient.

a. Preparation of Submitochondrial Particles (SMPs):

  • Isolate mitochondria from the source (e.g., bovine heart or yeast) by differential centrifugation.

  • Resuspend the mitochondrial pellet in a suitable buffer.

  • Disrupt the mitochondria by sonication to form inside-out vesicles (SMPs).

  • Centrifuge to pellet the SMPs and wash to remove contaminants.

b. ATP Synthesis Measurement:

  • Resuspend SMPs in a reaction buffer containing ADP, inorganic phosphate (Pi), and a respiratory substrate (e.g., succinate or NADH) to generate a proton gradient.

  • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO or ethanol) to the reaction mixture.

  • Initiate the reaction and monitor ATP production over time. ATP levels can be quantified using a luciferase-based assay, which produces a luminescent signal proportional to the ATP concentration.

  • Measure the rate of ATP synthesis and plot it against the concentration of this compound to determine the IC50 value.

ATP Hydrolysis (ATPase) Activity Assay

This assay measures the rate of ATP hydrolysis by the F1 domain of the ATP synthase, which is coupled to proton pumping by the Fo domain in reverse.

a. Sample Preparation:

  • Use isolated mitochondria or SMPs as described above.

b. ATPase Activity Measurement:

  • Resuspend the mitochondrial preparation in a reaction buffer.

  • Add varying concentrations of this compound.

  • Initiate the reaction by adding ATP.

  • The rate of ATP hydrolysis can be measured using a coupled enzyme assay. In this system, the ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is proportional to the rate of ATP hydrolysis.

  • Alternatively, the release of inorganic phosphate can be measured using a colorimetric method (e.g., Malachite Green assay).

  • Plot the rate of ATP hydrolysis against the this compound concentration to determine the extent of inhibition.

Conclusion

This compound is a well-established inhibitor of both fungal and mammalian ATP synthase, acting on the Fo domain's c-subunit to block proton flow. While its potent antifungal properties are clear, the precise degree of its specificity compared to its effect on mammalian ATP synthase requires further quantitative investigation through direct comparative studies. The available data suggests a therapeutic window may exist, as evidenced by its lower in-vivo toxicity to mammalian cells. The experimental protocols outlined provide a framework for researchers to conduct such comparative analyses, which will be crucial for the further development and consideration of this compound and its analogues as therapeutic agents.

References

Genetic Validation of ATP Synthase as the Target of Venturicidin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating ATP synthase as the molecular target of Venturicidin A. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and pathways to support research and drug development efforts targeting this essential enzyme.

Introduction to this compound and its Target

This compound is a macrolide antibiotic produced by certain species of Streptomyces. It is a potent inhibitor of F-type ATP synthase (also known as F1Fo-ATPase), a crucial enzyme responsible for the synthesis of ATP through oxidative phosphorylation.[1][2][3] This enzyme is a key player in the cellular bioenergetics of both eukaryotes and bacteria.[1][2] this compound specifically targets the F0 subunit of the ATP synthase complex, which is embedded in the mitochondrial or bacterial membrane. Its inhibitory action disrupts the proton flow through the F0 channel, thereby uncoupling ATP synthesis from the electron transport chain. This leads to a depletion of cellular ATP and a disruption of the mitochondrial membrane potential. The validation of ATP synthase as the direct target of this compound has been primarily achieved through genetic studies, particularly through the isolation and characterization of resistant mutants.

Genetic Evidence: this compound Resistance Mutations

The most compelling evidence for ATP synthase being the target of this compound comes from the genetic analysis of resistant mutants. Studies in the yeast Saccharomyces cerevisiae have been pivotal in this area.

Key Findings:

  • Mutations in the oli1 Gene: Resistance to this compound in S. cerevisiae has been mapped to the mitochondrial oli1 gene, which encodes subunit 9 of the F0 sector of ATP synthase.

  • Specific Amino Acid Substitutions: DNA sequencing of the oli1 gene from this compound-resistant mutants has identified specific amino acid substitutions. For example, a Gly25→Ser substitution has been shown to confer resistance.

  • Cross-Resistance Patterns: Analysis of cross-resistance to other ATP synthase inhibitors, such as oligomycin and ossamycin, has helped to map the drug-binding domains on the subunit 9 protein. This compound resistance mutations are often found in different locations than those conferring resistance to oligomycin, suggesting distinct but potentially overlapping binding sites within the F0 subunit.

The workflow for identifying these resistance mutations is a cornerstone of genetic target validation.

cluster_generation Mutant Generation & Selection cluster_analysis Genetic & Phenotypic Analysis mutagenesis Yeast Culture Mutagenesis (e.g., with MnCl2) selection Selection on This compound-containing Medium mutagenesis->selection Expose to mutagen isolation Isolation of Resistant Colonies selection->isolation Identify survivors dna_extraction Mitochondrial DNA Extraction isolation->dna_extraction phenotyping Cross-Resistance Phenotyping isolation->phenotyping Test against other inhibitors pcr PCR Amplification of oli1 Gene dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis (Identify Mutations) sequencing->analysis

Workflow for Genetic Validation of this compound Target.

Comparison with Other ATP Synthase Inhibitors

This compound is one of several known inhibitors of ATP synthase, each with distinct binding sites and inhibitory mechanisms. A comparison with these compounds highlights the specific nature of this compound's interaction with its target.

InhibitorTarget Subunit(s)Binding DomainPrimary EffectOrganism Specificity
This compound F0 (Subunit 9/c)N-terminal stem of subunit 9Inhibits proton translocationFungi, Bacteria, Mitochondria
Oligomycin A F0 (Subunit 9/c)C-terminal stem of subunit 9Inhibits proton translocationFungi, Mitochondria
Ossamycin F0 (Subunit 9/c)C-terminal stem of subunit 9Inhibits proton translocationFungi, Mitochondria
Bedaquiline F0 (Subunit c)c-ringInhibits proton translocationBacteria (specifically Mycobacteria)
Resveratrol F1 (Subunits β and γ)Interface between β and γ subunitsInhibits ATP hydrolysis and synthesisBroad (Mitochondria, Bacteria)
Piceatannol F1 (Subunits α, β, and γ)Pocket formed by α, β, and γ subunitsInhibits ATP hydrolysis and synthesisBroad (Mitochondria, Bacteria)

Experimental Protocols

Generation and Selection of this compound-Resistant Mutants in S. cerevisiae

This protocol outlines the general steps for generating and selecting yeast mutants with resistance to this compound.

Materials:

  • Saccharomyces cerevisiae wild-type strain

  • Yeast extract-peptone-dextrose (YPD) medium

  • Yeast extract-peptone-glycerol (YPG) medium

  • This compound stock solution (in ethanol)

  • Manganese chloride (MnCl2) solution

  • Sterile plating supplies

Procedure:

  • Mutagenesis:

    • Grow a culture of wild-type S. cerevisiae in YPD broth to the early stationary phase.

    • Harvest the cells by centrifugation and wash them with sterile water.

    • Resuspend the cells in a buffer containing a mutagenic concentration of MnCl2 (e.g., 0.5 mM) and incubate for a defined period (e.g., 1 hour) to induce mitochondrial mutations.

    • Wash the cells to remove the mutagen.

  • Selection of Resistant Mutants:

    • Plate the mutagenized cells on YPG agar plates containing a selective concentration of this compound. The concentration should be sufficient to inhibit the growth of the wild-type strain.

    • Incubate the plates at 30°C until colonies appear (this may take several days).

  • Isolation and Verification of Resistant Phenotype:

    • Isolate individual colonies from the selective plates.

    • Re-streak the isolated colonies on fresh YPG plates containing this compound to confirm the resistant phenotype.

    • Also, streak the isolates on YPG plates without the inhibitor to ensure they are viable.

Analysis of ATP Synthase Inhibition

A. ATP Hydrolysis Assay:

The inhibitory effect of this compound on the ATP hydrolysis activity of ATP synthase can be measured using isolated mitochondria or bacterial membrane preparations.

Principle:

The assay measures the release of inorganic phosphate (Pi) from ATP. The amount of Pi released is proportional to the ATPase activity.

Procedure:

  • Prepare mitochondrial or bacterial membrane fractions.

  • Incubate the membrane preparation with varying concentrations of this compound.

  • Initiate the reaction by adding ATP.

  • Stop the reaction after a defined time.

  • Measure the amount of Pi released using a colorimetric method (e.g., malachite green assay).

  • Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.

B. ATP Synthesis Assay:

This assay measures the rate of ATP synthesis driven by an artificial proton gradient.

Principle:

The rate of ATP synthesis is often measured using a luciferase-based assay that produces light in the presence of ATP.

Procedure:

  • Incubate membrane vesicles with varying concentrations of this compound.

  • Generate a proton motive force across the membrane (e.g., by adding a substrate for the electron transport chain).

  • Add ADP and Pi to initiate ATP synthesis.

  • Measure the rate of ATP production using a luciferin/luciferase detection system.

  • Calculate the percentage of inhibition to determine the IC50 value.

Downstream Effects of ATP Synthase Inhibition by this compound

The inhibition of ATP synthase by this compound has several downstream consequences for the cell, which are summarized in the following diagram.

venturicidin This compound atp_synthase ATP Synthase (F0 subunit) venturicidin->atp_synthase Binds to proton_flux Proton Flux Inhibition atp_synthase->proton_flux Leads to atp_synthesis Decreased ATP Synthesis proton_flux->atp_synthesis membrane_potential Mitochondrial Membrane Potential Collapse proton_flux->membrane_potential cellular_atp Depletion of Cellular ATP atp_synthesis->cellular_atp kDNA_loss kDNA Loss (in Trypanosomes) membrane_potential->kDNA_loss Can cause aminoglycoside Potentiation of Aminoglycosides cellular_atp->aminoglycoside Contributes to

Downstream Effects of this compound Inhibition.

Conclusion

The genetic validation through the analysis of resistant mutants provides unequivocal evidence that ATP synthase is the primary target of this compound. The identification of specific mutations within the F0 subunit that confer resistance firmly establishes this molecular interaction. Comparative analysis with other ATP synthase inhibitors further refines our understanding of its specific binding site and mechanism of action. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the effects of this compound and to screen for novel ATP synthase inhibitors. This knowledge is critical for the development of new therapeutic agents that target cellular bioenergetics in various diseases, including infectious diseases and cancer.

References

Venturicidin A: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Venturicidin A, a natural product known for its inhibitory action on F-type ATP synthase. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways and workflows to support further research and development.

Executive Summary

This compound has demonstrated significant promise in in vitro studies as a potent antibiotic adjuvant, particularly in combination with aminoglycosides against multidrug-resistant (MDR) bacteria. Its mechanism of action involves the inhibition of the F₀ subunit of bacterial F-type ATP synthase, leading to a disruption of the proton motive force and enhanced uptake of aminoglycosides. While in vitro data consistently highlights its synergistic effects, there is a notable lack of published in vivo efficacy studies demonstrating its therapeutic potential in animal models of infection. However, available toxicity data in mice suggests good tolerability. This guide aims to bridge the current knowledge gap by presenting the available data and providing detailed experimental protocols to facilitate future in vitro and in vivo investigations.

In Vitro Efficacy of this compound

This compound alone exhibits weak intrinsic antibacterial activity against many pathogens[1][2]. Its primary therapeutic potential, as demonstrated in numerous studies, lies in its ability to potentiate the activity of other antibiotics, most notably aminoglycosides.

Synergistic Activity with Aminoglycosides

This compound has been shown to work synergistically with aminoglycoside antibiotics such as gentamicin, kanamycin, and amikacin against a range of MDR bacteria. This effect is attributed to its ability to disrupt the bacterial cell membrane potential, thereby facilitating the uptake of aminoglycosides[1][2].

Table 1: Synergistic Activity of this compound with Aminoglycosides against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticOrganismMIC Alone (µg/mL)MIC in Combination with this compound (16 µg/mL)Fold Reduction in MICReference
GentamicinMRSA C1014>12816>8[2]
KanamycinMRSA C1014>12816>8
AmikacinMRSA C1014>12832>4
Time-Kill Kinetics

Time-kill assays confirm the bactericidal nature of the synergistic combination of this compound and aminoglycosides. Against MRSA C1014, the combination of gentamicin and this compound resulted in a rapid and significant reduction in bacterial viability, achieving a >3 log10 CFU/mL reduction within 4 hours.

Table 2: Time-Kill Kinetics of Gentamicin in Combination with this compound against MRSA C1014

TreatmentTime (hours)Log10 CFU/mL ReductionReference
Gentamicin alone24No significant reduction
This compound alone24No significant reduction
Gentamicin + this compound4>3
Mechanism of Action: F-type ATP Synthase Inhibition

This compound targets the F-type ATP synthase (F₀F₁-ATPase), a crucial enzyme in bacterial bioenergetics. By binding to the F₀ subunit, it blocks proton translocation, leading to the uncoupling of ATP synthesis from the electron transport chain. This results in the dissipation of the proton motive force and membrane depolarization, which in turn enhances the uptake of aminoglycoside antibiotics.

Mechanism of Action of this compound cluster_membrane Bacterial Inner Membrane ETC Electron Transport Chain ATP_Synthase F₀F₁ ATP Synthase ETC->ATP_Synthase Proton Pumping (H⁺) Protons_out Periplasmic Space (High H⁺ Concentration) ETC->Protons_out Pumps H⁺ out Protons_in Cytoplasm (Low H⁺ Concentration) ATP_Synthase->Protons_in H⁺ Flow ATP ATP ATP_Synthase->ATP Synthesizes Aminoglycoside_in Aminoglycoside (Intracellular) Protons_out->Aminoglycoside_in Enhanced Uptake (due to membrane depolarization) Protons_in->ATP ADP ADP + Pi ADP->ATP_Synthase VenturicidinA This compound VenturicidinA->ATP_Synthase Inhibits F₀ subunit Aminoglycoside_out Aminoglycoside (Extracellular)

Mechanism of this compound Action

In Vivo Efficacy of this compound

A thorough review of the scientific literature reveals a significant gap in the available data regarding the in vivo efficacy of this compound as an antibiotic adjuvant in animal models of infection. While its in vitro synergistic effects are well-documented, studies demonstrating a therapeutic benefit in terms of reduced bacterial load or increased survival in infected animals are currently lacking.

Toxicity Profile

Despite the absence of efficacy data, some information on the in vivo toxicity of this compound is available. Studies in mouse models have shown that this compound is well-tolerated, with a reported LD50 of 400 mg/kg via intraperitoneal administration and 20 mg/kg via intravenous administration.

Table 3: Acute Toxicity of this compound in Mice

Route of AdministrationLD50 (mg/kg)Reference
Intraperitoneal400
Intravenous20

Experimental Protocols

In Vitro Methodologies

This assay is used to determine the synergistic interaction between two antimicrobial agents.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the aminoglycoside antibiotic in an appropriate solvent and dilute them to the desired starting concentrations in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Serially dilute this compound horizontally and the aminoglycoside vertically.

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy.

Checkerboard Assay Workflow start Start prep_solutions Prepare Antibiotic Stock Solutions start->prep_solutions plate_setup Set up 96-well Plate with Drug Dilutions prep_solutions->plate_setup inoculation Inoculate with Bacterial Suspension plate_setup->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read MICs incubation->read_results calculate_fic Calculate FIC Index read_results->calculate_fic end End calculate_fic->end

Checkerboard Assay Workflow

This assay evaluates the rate at which an antimicrobial agent or combination kills a bacterial population.

Protocol:

  • Preparation of Cultures: Grow the bacterial strain to the logarithmic phase in CAMHB.

  • Exposure: Dilute the culture to a starting density of approximately 5 x 10⁵ CFU/mL and expose it to the test compounds (this compound alone, aminoglycoside alone, and the combination) at their respective MICs or multiples of the MIC.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Plating and Incubation: Serially dilute the samples and plate them on appropriate agar plates. Incubate at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies (CFU/mL) at each time point and plot the results to generate time-kill curves.

Time-Kill Assay Workflow start Start prep_cultures Prepare Log-Phase Bacterial Cultures start->prep_cultures exposure Expose Cultures to Test Compounds prep_cultures->exposure sampling Collect Samples at Different Time Points exposure->sampling plating Serially Dilute and Plate Samples sampling->plating incubation Incubate Plates at 37°C plating->incubation counting Count Colonies (CFU/mL) incubation->counting analysis Plot Time-Kill Curves counting->analysis end End analysis->end

Time-Kill Assay Workflow
Proposed In Vivo Efficacy Protocol (Murine Sepsis Model)

Given the absence of published in vivo efficacy data for this compound, the following generalized protocol is proposed for researchers wishing to investigate its potential in a murine sepsis model.

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

  • Infection: Induce sepsis by intraperitoneal injection of a lethal or sublethal dose of the target MDR bacterium (e.g., MRSA).

  • Treatment Groups: Establish multiple treatment groups, including:

    • Vehicle control (e.g., saline)

    • This compound alone

    • Aminoglycoside alone

    • This compound in combination with the aminoglycoside

  • Drug Administration: Administer the treatments at predetermined time points post-infection via an appropriate route (e.g., intraperitoneal or intravenous).

  • Monitoring: Monitor the mice for survival over a set period (e.g., 7 days).

  • Bacterial Load Determination: In a separate cohort of animals, euthanize mice at specific time points post-treatment to determine the bacterial load in relevant organs (e.g., spleen, liver, blood) by plating homogenized tissue samples.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and compare bacterial loads between treatment groups using appropriate statistical tests.

Conclusion and Future Directions

The available in vitro evidence strongly supports the potential of this compound as a synergistic agent to combat aminoglycoside-resistant bacteria. Its well-defined mechanism of action and potentiation effects in laboratory settings are compelling. However, the critical next step is to translate these promising in vitro findings into in vivo efficacy. Future research should prioritize conducting well-designed animal infection model studies to evaluate the therapeutic efficacy of this compound in combination with aminoglycosides. Such studies are essential to determine its potential for further preclinical and clinical development. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers embarking on this important line of investigation.

References

Safety Operating Guide

Proper Disposal and Safety Protocols for Venturicidin A

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Venturicidin A, a macrolide antibiotic known to inhibit mitochondrial ATP synthase.[1][2] Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.

Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate safety measures. Always handle the compound in a well-ventilated area.[3] Personal protective equipment, including chemical-impermeable gloves, and tightly fitting safety goggles, should be worn to avoid contact with the skin and eyes.[3] Avoid the formation of dust and aerosols during handling.[3] In case of accidental contact, follow the first-aid measures outlined in the safety data sheet.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound. This information is critical for understanding the potential hazards associated with the compound.

MetricValueSpecies
Intraperitoneal LD50400 mg/kgMouse
IC50 (HEK cells)31 µg/mLHuman

Data sourced from Cayman Chemical Safety Data Sheet and a research article on MedchemExpress.com.

Step-by-Step Disposal Procedure

The proper disposal of this compound, as with many potent antibiotics, requires careful consideration to prevent environmental contamination and the development of antibiotic resistance. Do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.

  • Collection of Waste:

    • Collect waste this compound, including pure compound and any contaminated materials (e.g., pipette tips, vials), in a suitable and clearly labeled, closed container.

    • Stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved container for chemical waste.

  • Treatment of Contaminated Labware:

    • Reusable labware that has come into contact with this compound should be decontaminated.

    • Contaminated disposable labware should be collected as chemical waste.

  • Disposal of Unused Media:

    • Cell culture media containing this compound should be treated as chemical waste.

    • While some antibiotics can be deactivated by autoclaving, it is crucial to confirm if this method is effective for this compound. If the heat stability of this compound is unknown, treat the media as chemical waste.

  • Final Disposal Method:

    • The primary recommended method for the disposal of this compound waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for proper disposal according to local, state, and federal regulations.

  • Disposal of Contaminated Packaging:

    • Empty containers can be triple-rinsed (or the equivalent). The rinsate should be collected as hazardous chemical waste.

    • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.

    • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.

Mechanism of Action

This compound primarily functions by inhibiting ATP synthase, a critical enzyme in both bacterial and mitochondrial energy production. This inhibition leads to a cascade of effects that are particularly effective in potentiating the effects of other antibiotics, such as aminoglycosides.

VenturicidinA_Mechanism cluster_bacterial_cell Bacterial Cell VentA This compound ATPSynthase ATP Synthase (Fₒ subunit) VentA->ATPSynthase Inhibits proton translocation Membrane Cell Membrane ProtonMotiveForce Proton Motive Force ATPSynthase->ProtonMotiveForce Dissipates ATP ATP ProtonMotiveForce->ATP Depletes Aminoglycoside Aminoglycoside Uptake ProtonMotiveForce->Aminoglycoside Enhances

Caption: Mechanism of this compound action on a bacterial cell.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.